molecular formula C37H60N7O18P3S-4 B1263362 3-Oxohexadecanoyl-CoA

3-Oxohexadecanoyl-CoA

Katalognummer: B1263362
Molekulargewicht: 1015.9 g/mol
InChI-Schlüssel: NQMPLXPCRJOSHL-BBECNAHFSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxohexadecanoyl-CoA is a long-chain 3-oxoacyl-CoA ester that serves as a crucial metabolic intermediate in the mitochondrial fatty acid beta-oxidation pathway . In this critical energy-producing process, fatty acids are broken down, and this compound is the substrate for the final enzymatic step. This step is catalyzed by 3-oxoacyl-CoA thiolase, which cleaves the compound to produce one molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter, allowing the cycle to repeat . Research indicates that the levels of this and related metabolites can be significantly altered under conditions of chemical-induced hepatotoxicity, highlighting its value as a biomarker in metabolic and toxicological studies . Furthermore, its involvement extends to specialized pathways, such as the metabolism of 2-methyl-branched fatty acids and the side chain of cholesterol within peroxisomes . This compound is presented for research applications only and is essential for in vitro investigations into energy metabolism, metabolic disorders, and the biochemical impact of toxicants.

Eigenschaften

Molekularformel

C37H60N7O18P3S-4

Molekulargewicht

1015.9 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1

InChI-Schlüssel

NQMPLXPCRJOSHL-BBECNAHFSA-J

Isomerische SMILES

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Kanonische SMILES

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathways, quantitative data, and experimental methodologies related to 3-Oxohexadecanoyl-CoA, a key intermediate in fatty acid metabolism. The information presented is intended to support research and development efforts in metabolic diseases, oncology, and drug discovery.

Core Synthesis Pathways of this compound

This compound, also known as 3-oxopalmitoyl-CoA, is a 16-carbon beta-ketoacyl-CoA. It is a transient intermediate formed during the final elongation cycle of de novo fatty acid synthesis and in fatty acid elongation pathways occurring in the mitochondria and endoplasmic reticulum.

Cytosolic De Novo Fatty Acid Synthesis

In the cytosol of mammalian cells, the multi-enzyme complex Fatty Acid Synthase (FAS) catalyzes the synthesis of palmitic acid (a 16-carbon saturated fatty acid) from acetyl-CoA and malonyl-CoA. The synthesis proceeds through a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction. 3-Oxohexadecanoyl, attached to an Acyl Carrier Protein (ACP) domain of FAS (3-Oxohexadecanoyl-ACP), is the product of the final condensation step.

The cycle begins with the loading of acetyl-CoA and malonyl-CoA onto the FAS complex. The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC), which is the primary site of regulation for this pathway.[1][2] The overall process involves six recurring reaction cycles to produce the 16-carbon palmitic acid.[3]

The formation of the 16-carbon beta-keto intermediate proceeds as follows:

  • Condensation: The 14-carbon acyl chain (myristoyl- or tetradecanoyl-), attached to the acyl carrier protein (ACP) domain of FAS, is condensed with a two-carbon unit from malonyl-ACP. This reaction is catalyzed by the β-ketoacyl-ACP synthase (KAS) domain of FAS. The reaction releases a molecule of carbon dioxide.

  • Product: The resulting product is 3-Oxohexadecanoyl-ACP.

This intermediate is then immediately processed through the remaining steps of the FAS cycle (reduction, dehydration, reduction) to form the saturated 16-carbon hexadecanoyl-ACP, which is subsequently cleaved by a thioesterase to release free palmitic acid.

Cytosolic_FAS_Pathway Tetradecanoyl_ACP Tetradecanoyl-ACP (14:0) KAS β-Ketoacyl-ACP Synthase (KAS) Tetradecanoyl_ACP->KAS Malonyl_ACP Malonyl-ACP Malonyl_ACP->KAS  + Oxohexadecanoyl_ACP 3-Oxohexadecanoyl-ACP (16:0) KAS->Oxohexadecanoyl_ACP CO₂ KR β-Ketoacyl-ACP Reductase (KR) Oxohexadecanoyl_ACP->KR Hydroxyhexadecanoyl_ACP 3-Hydroxyhexadecanoyl-ACP KR->Hydroxyhexadecanoyl_ACP out1 KR->out1 NADP⁺ DH 3-Hydroxyacyl-ACP Dehydratase (DH) Hydroxyhexadecanoyl_ACP->DH Hexadecenoyl_ACP trans-Δ²-Hexadecenoyl-ACP DH->Hexadecenoyl_ACP H₂O ER Enoyl-ACP Reductase (ER) Hexadecenoyl_ACP->ER Hexadecanoyl_ACP Hexadecanoyl-ACP (Palmitoyl-ACP) ER->Hexadecanoyl_ACP out2 ER->out2 NADP⁺ in1 in1->KR NADPH in2 in2->ER NADPH out3 out4

Caption: Final Elongation Cycle in Cytosolic Fatty Acid Synthesis.
Mitochondrial Fatty Acid Elongation

Mitochondria possess a fatty acid synthesis (mtFAS) system that is distinct from the cytosolic FAS pathway.[4] This system is primarily involved in elongating existing fatty acids. In this pathway, this compound is synthesized directly from Tetradecanoyl-CoA (C14:0-CoA) and Acetyl-CoA.

The key reaction is:

  • Enzyme: Acetyl-CoA C-acyltransferase (also known as 3-ketoacyl-CoA thiolase, ACAA2).

  • Reaction: Tetradecanoyl-CoA + Acetyl-CoA ⇌ this compound + Coenzyme A.[5]

This reaction is a Claisen condensation. Unlike the cytosolic pathway which uses malonyl-ACP as the two-carbon donor and produces an ACP-bound intermediate, the mitochondrial pathway uses acetyl-CoA and generates CoA-bound intermediates.[5] The this compound is then further processed by other mitochondrial enzymes (reductase, dehydratase, reductase) to produce hexadecanoyl-CoA.

Mitochondrial_Elongation_Pathway Tetradecanoyl_CoA Tetradecanoyl-CoA (14:0) Thiolase Acetyl-CoA C-acyltransferase (3-Ketoacyl-CoA Thiolase) Tetradecanoyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Thiolase  + Oxohexadecanoyl_CoA This compound (16:0) Thiolase->Oxohexadecanoyl_CoA CoA Coenzyme A Thiolase->CoA Next_Steps Further Processing: - Reduction - Dehydration - Reduction Oxohexadecanoyl_CoA->Next_Steps

Caption: Synthesis of this compound in Mitochondria.

Quantitative Data

Precise quantitative data for the synthesis of this compound is challenging to obtain due to its nature as a transient metabolic intermediate. The following tables summarize available data on enzyme kinetics and cellular concentrations of relevant precursors.

Table 1: Enzyme Kinetic Parameters

Note: Kinetic data for the specific condensation of a C14 acyl group is limited. This table presents data for related substrates to provide context.

Enzyme/DomainOrganism / TissueSubstrate(s)Km (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
β-Ketoacyl-ACP Synthase III (FabH)Staphylococcus aureusAcetyl-CoA6.18 ± 0.96--[6]
Butyryl-CoA2.32 ± 0.12--[6]
β-Ketoacyl-ACP Synthase III (FabH)Escherichia coliAcetyl-CoA40--[6]
Acetoacetyl-CoA Thiolase (Cytoplasmic)Rat LiverAcetyl-CoA160--[5]
Coenzyme A5--[5]
Acetoacetyl-CoA1.3--[5]
Table 2: Cellular Concentrations of Long-Chain Acyl-CoAs

Note: Concentrations of individual acyl-CoA species are highly dynamic and vary significantly with cell type, metabolic state, and cellular compartment.

MetaboliteOrganism / TissueCellular CompartmentConcentration RangeReference
Total Long-Chain Acyl-CoARat LiverTotal Cell94 - 219 nmol/g dry weight[4]
Free Long-Chain Acyl-CoAGeneral (Physiological Estimate)Cytosol< 5 nM (active synthesis) to 200 nM[1]
Free Long-Chain Acyl-CoAPermeabilized β-cellsCytosol (Estimated)~1 µM (half-maximal free conc.)[4]
Palmitoyl-CoA (16:0)Human Skeletal MuscleTotal Cell~0.5 - 1.5 nmol/g wet weight[7]
Myristoyl-CoA (14:0)Human Skeletal MuscleTotal Cell~0.05 - 0.15 nmol/g wet weight[7]

Experimental Protocols

This section details methodologies for the synthesis, quantification, and enzymatic analysis of this compound.

Chemical Synthesis of this compound Standard

This protocol describes a multi-step chemical synthesis adapted from published methods, suitable for producing a this compound standard for analytical use.[7][8]

Workflow:

Chemical_Synthesis_Workflow A Step 1: Reformatsky Reaction Tetradecanal (B130844) + Ethyl bromoacetate (B1195939) B Step 2: Oxidation Ethyl 3-hydroxyhexadecanoate → Ethyl 3-oxohexadecanoate A->B C Step 3: Acetalization (Protection) Protect 3-oxo group with ethylene (B1197577) glycol B->C D Step 4: Hydrolysis Ester → Carboxylic Acid C->D E Step 5: Condensation with CoA Couple acid with Coenzyme A (mixed anhydride (B1165640) method) D->E F Step 6: Deprotection Remove acetal (B89532) group with 4 M HCl E->F G Final Product: this compound F->G H Purification & Verification (HPLC, Mass Spectrometry) G->H

Caption: Workflow for chemical synthesis of this compound.

Methodology:

  • Step 1: Synthesis of Ethyl 3-hydroxyhexadecanoate: Perform a Reformatsky reaction using tetradecanal and ethyl bromoacetate in the presence of activated zinc to form the β-hydroxy ester.

  • Step 2: Oxidation to Ethyl 3-oxohexadecanoate: Oxidize the hydroxyl group of the product from Step 1 using an appropriate oxidizing agent (e.g., Jones reagent, pyridinium (B92312) chlorochromate) to yield the β-keto ester.

  • Step 3: Protection of the Keto Group: Protect the newly formed ketone by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form an ethylene acetal. This prevents the ketone from reacting in subsequent steps.

  • Step 4: Hydrolysis: Perform alkaline hydrolysis (e.g., using KOH or NaOH) on the ester to yield 3,3-ethylenedioxyhexadecanoic acid.

  • Step 5: Condensation with Coenzyme A: Activate the carboxylic acid from Step 4 and condense it with the free thiol group of Coenzyme A. The mixed anhydride method is suitable for this step.[7]

    • Dissolve the protected acid in anhydrous THF and cool to 4°C.

    • Add triethylamine (B128534) and ethyl chloroformate and stir for 45 minutes.

    • Separately, dissolve Coenzyme A in 0.5 M NaHCO₃.

    • Add the CoA solution to the activated acid mixture and stir.

  • Step 6: Deprotection: Remove the ethylene acetal protecting group by treating the product from Step 5 with 4 M HCl to regenerate the 3-oxo group.[7]

  • Purification and Verification: Purify the final product, this compound, using reverse-phase High-Performance Liquid Chromatography (HPLC). Verify the identity and purity of the compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the extraction and absolute quantification of this compound and other acyl-CoAs from cell or tissue samples.

Workflow:

LCMS_Workflow A 1. Sample Collection & Quenching Flash-freeze tissue/cells in liquid N₂ B 2. Extraction Homogenize in cold solvent (e.g., Acetonitrile/Water/Formic Acid) with internal standards (e.g., ¹³C-labeled acyl-CoAs) A->B C 3. Centrifugation Pellet protein and debris at high speed, 4°C B->C D 4. Supernatant Collection Transfer supernatant to a new tube C->D E 5. LC-MS/MS Analysis Inject extract onto a reverse-phase column (e.g., C18) Analyze using ESI in positive ion mode D->E F 6. Data Processing - Integrate peak areas for analyte and internal standard - Generate standard curve - Calculate concentration E->F G Result: Quantified Acyl-CoA Levels F->G

Caption: Workflow for LC-MS/MS quantification of Acyl-CoAs.

Methodology:

  • Sample Preparation and Extraction:

    • Rapidly homogenize ~10-50 mg of frozen tissue or ~1-10 million cells in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

    • Include a mixture of odd-chain or stable isotope-labeled acyl-CoA internal standards for accurate quantification.

    • Vortex vigorously and incubate on ice for 10 minutes.

  • Protein and Debris Removal:

    • Centrifuge the homogenate at >15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, avoiding the protein pellet.

  • LC Separation:

    • Inject the extract onto a reverse-phase UPLC/HPLC column (e.g., C18).

    • Use a gradient elution with mobile phases such as (A) 10 mM ammonium (B1175870) acetate (B1210297) in water and (B) 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • MS/MS Detection:

    • Analyze the column eluent using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion, such as the one resulting from the neutral loss of the phosphopantetheine moiety, should be monitored.[1]

  • Quantification:

    • Create a standard curve by analyzing known concentrations of the synthesized this compound standard spiked with the internal standard.

    • Calculate the concentration in the biological samples by comparing the analyte/internal standard peak area ratio to the standard curve.

3-Ketoacyl-CoA Thiolase Activity Assay (Condensation Reaction)

This assay measures the synthetic activity of mitochondrial 3-ketoacyl-CoA thiolase by monitoring the formation of this compound from tetradecanoyl-CoA and acetyl-CoA.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂).

  • Substrates: Prepare stock solutions of tetradecanoyl-CoA and acetyl-CoA.

  • Enzyme Source: Use purified recombinant 3-ketoacyl-CoA thiolase or a mitochondrial protein extract.

  • Assay Procedure:

    • In a microplate or cuvette, combine the reaction buffer, tetradecanoyl-CoA, and the enzyme source.

    • Initiate the reaction by adding acetyl-CoA.

    • The reaction direction towards synthesis is thermodynamically unfavorable. To monitor the reaction, a coupled assay can be used, or the reaction can be stopped at various time points.

  • Detection (Endpoint or Kinetic):

    • LC-MS Method (Endpoint): Stop the reaction at different time points by adding an acid (e.g., formic acid). Quantify the amount of this compound produced using the LC-MS/MS protocol described in section 3.2.

    • Spectrophotometric Method (Thiolysis Direction): It is often easier to measure the reverse reaction (thiolysis). The cleavage of this compound by Coenzyme A can be monitored by the decrease in NADH in a coupled reaction with 3-hydroxyacyl-CoA dehydrogenase. However, this measures degradation, not synthesis.

  • Calculation: Calculate the rate of product formation per unit time per milligram of protein (specific activity). Determine kinetic parameters (Km, Vmax) by varying the concentration of one substrate while keeping the other saturated.

References

An In-depth Technical Guide to the Chemical Synthesis of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Oxohexadecanoyl-CoA, a crucial intermediate in fatty acid metabolism. The following sections detail the synthetic pathway, experimental protocols, and the biological context of this molecule, offering valuable insights for researchers in metabolic studies and drug development.

Synthetic Strategy Overview

The primary route for the chemical synthesis of this compound is a multi-step process commencing with the commercially available starting material, tetradecanal (B130844). The synthesis involves a sequence of key organic reactions to build the carbon chain and introduce the necessary functional groups prior to the final coupling with Coenzyme A (CoA).

The overall synthetic workflow can be summarized as follows:

Tetradecanal Tetradecanal Reformatsky Reformatsky Reaction (+ Ethyl bromoacetate) Tetradecanal->Reformatsky HydroxyEster Ethyl 3-hydroxyhexadecanoate Reformatsky->HydroxyEster Oxidation Oxidation (e.g., Jones Oxidation) HydroxyEster->Oxidation KetoEster Ethyl 3-oxohexadecanoate Oxidation->KetoEster Acetalization Acetalization (+ Ethylene (B1197577) glycol) KetoEster->Acetalization ProtectedEster Ethyl 3,3-ethylenedioxyhexadecanoate Acetalization->ProtectedEster Hydrolysis Alkaline Hydrolysis ProtectedEster->Hydrolysis ProtectedAcid 3,3-Ethylenedioxyhexadecanoic acid Hydrolysis->ProtectedAcid Condensation Condensation with CoA (Mixed Anhydride (B1165640) Method) ProtectedAcid->Condensation ProtectedCoA 3,3-Ethylenedioxyhexadecanoyl-CoA Condensation->ProtectedCoA Deprotection Acidic Deprotection ProtectedCoA->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Overall workflow for the chemical synthesis of this compound.

This pathway strategically protects the reactive β-keto group as a ketal during the formation of the CoA ester, which is then deprotected in the final step to yield the target molecule.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of this compound and related long-chain acyl-CoAs.[1]

Step 1: Synthesis of Ethyl 3-hydroxyhexadecanoate (Reformatsky Reaction)

The initial step involves a Reformatsky reaction to form the β-hydroxy ester.[1]

  • Reaction: Tetradecanal + Ethyl bromoacetate (B1195939) → Ethyl 3-hydroxyhexadecanoate

  • Procedure:

    • Activate zinc dust by stirring with a catalytic amount of iodine in an appropriate solvent like toluene (B28343) under reflux, followed by cooling.

    • To the activated zinc suspension, add ethyl bromoacetate.

    • A solution of tetradecanal in the same solvent is then added dropwise to the mixture.

    • The reaction mixture is heated to maintain a gentle reflux for a specified duration.

    • After cooling, the reaction is quenched with a suitable aqueous solution (e.g., water or dilute acid).

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-oxohexadecanoate (Oxidation)

The resulting β-hydroxy ester is then oxidized to the corresponding β-keto ester.[1] A common method for this transformation is the Jones oxidation.

  • Reaction: Ethyl 3-hydroxyhexadecanoate → Ethyl 3-oxohexadecanoate

  • Procedure:

    • Dissolve the ethyl 3-hydroxyhexadecanoate in acetone (B3395972) and cool the solution in an ice bath.

    • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cooled solution with vigorous stirring. The addition is continued until a persistent orange color is observed, indicating an excess of the oxidant.

    • The reaction is quenched by the addition of isopropanol (B130326) to consume the excess oxidant.

    • The mixture is then filtered, and the filtrate is concentrated.

    • The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.

Step 3: Protection of the Keto Group (Acetalization)

To prevent side reactions in the subsequent steps, the ketone functionality is protected as a cyclic ketal using ethylene glycol.[1]

  • Reaction: Ethyl 3-oxohexadecanoate + Ethylene glycol → Ethyl 3,3-ethylenedioxyhexadecanoate

  • Procedure:

    • A mixture of ethyl 3-oxohexadecanoate, ethylene glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene is refluxed.

    • A Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal.

    • After the reaction is complete, the mixture is cooled and washed with an aqueous basic solution to remove the acid catalyst.

    • The organic layer is then washed with water, dried, and concentrated to give the protected keto ester.

Step 4: Hydrolysis of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[1]

  • Reaction: Ethyl 3,3-ethylenedioxyhexadecanoate → 3,3-Ethylenedioxyhexadecanoic acid

  • Procedure:

    • The protected ester is dissolved in a suitable alcoholic solvent (e.g., ethanol).

    • An aqueous solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, is added, and the mixture is heated to reflux.

    • After the hydrolysis is complete, the alcohol is removed under reduced pressure.

    • The aqueous residue is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried.

Step 5: Condensation with Coenzyme A (Mixed Anhydride Method)

The protected carboxylic acid is then coupled with Coenzyme A. The mixed anhydride method is a common approach for this acylation.[1]

  • Reaction: 3,3-Ethylenedioxyhexadecanoic acid + Coenzyme A → 3,3-Ethylenedioxyhexadecanoyl-CoA

  • Procedure:

    • The protected carboxylic acid is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled.

    • A tertiary amine (e.g., triethylamine) is added, followed by the dropwise addition of an acyl chloride or chloroformate (e.g., ethyl chloroformate) to form the mixed anhydride.

    • A solution of Coenzyme A (trilithium or trisodium (B8492382) salt) in an aqueous buffer is then added to the mixed anhydride solution.

    • The reaction mixture is stirred at a low temperature for a defined period.

    • The product can be purified by techniques such as solid-phase extraction or preparative HPLC.

Step 6: Deprotection of the Ketal

The final step is the removal of the ethylene glycol protecting group to regenerate the β-keto functionality.[1]

  • Reaction: 3,3-Ethylenedioxyhexadecanoyl-CoA → this compound

  • Procedure:

    • The purified protected CoA ester is dissolved in a suitable solvent.

    • A strong acid, such as hydrochloric acid, is added, and the mixture is stirred.[1]

    • The progress of the deprotection is monitored by a suitable analytical method, such as HPLC.

    • Upon completion, the product is purified, typically by preparative HPLC, and lyophilized to obtain the final product as a stable solid.

Quantitative Data

While specific yields for each step of the synthesis of this compound are not extensively reported in a single source, the following table provides a general overview of expected yields for similar long-chain acyl-CoA syntheses and key characterization data.

Synthesis StepProductTypical Yield (%)Analytical MethodExpected Observations
Reformatsky Reaction Ethyl 3-hydroxyhexadecanoate60-80NMR, IRAppearance of hydroxyl and ester signals.
Oxidation Ethyl 3-oxohexadecanoate70-90NMR, IRDisappearance of hydroxyl signal, appearance of ketone signal.
Acetalization Ethyl 3,3-ethylenedioxyhexadecanoate80-95NMRAppearance of signals corresponding to the dioxolane ring.
Hydrolysis 3,3-Ethylenedioxyhexadecanoic acid>90Titration, NMRDisappearance of ethyl ester signals.
Condensation with CoA 3,3-Ethylenedioxyhexadecanoyl-CoA40-70HPLC-MSDetection of the correct molecular weight for the protected CoA ester.
Deprotection This compound>80HPLC-MSShift in retention time and detection of the final product's molecular weight.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C37H62N7O18P3S
Molecular Weight 1015.9 g/mol
Monoisotopic Mass 1015.29284026 Da

Biological Context: Role in Peroxisomal β-Oxidation

This compound is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids. Peroxisomes are cellular organelles responsible for the initial breakdown of these fatty acids, which are then further metabolized in the mitochondria. The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle.

The pathway involving this compound is depicted below:

HexadecanoylCoA Hexadecanoyl-CoA AcylCoAOxidase Acyl-CoA Oxidase HexadecanoylCoA->AcylCoAOxidase EnoylCoA trans-2-Hexadecenoyl-CoA AcylCoAOxidase->EnoylCoA BifunctionalProtein Bifunctional Protein (Hydratase activity) EnoylCoA->BifunctionalProtein HydroxyacylCoA 3-Hydroxyhexadecanoyl-CoA BifunctionalProtein->HydroxyacylCoA BifunctionalProtein2 Bifunctional Protein (Dehydrogenase activity) HydroxyacylCoA->BifunctionalProtein2 OxohexadecanoylCoA This compound BifunctionalProtein2->OxohexadecanoylCoA Thiolase 3-Ketoacyl-CoA Thiolase OxohexadecanoylCoA->Thiolase MyristoylCoA Myristoyl-CoA (C14-CoA) Thiolase->MyristoylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: The role of this compound in the peroxisomal β-oxidation pathway.

The synthesis of this compound is essential for studying the kinetics and inhibition of the enzymes involved in this pathway, particularly the D-bifunctional and L-bifunctional proteins, which are critical for fatty acid metabolism.[1] Dysregulation of this pathway is associated with several metabolic disorders.

Conclusion

The chemical synthesis of this compound, while involving multiple steps, is achievable through established organic chemistry reactions. This guide provides a foundational understanding of the synthetic route and the experimental considerations for its preparation. The availability of synthetically derived this compound is paramount for advancing our understanding of peroxisomal β-oxidation and for the development of therapeutic interventions for related metabolic diseases. Further research to optimize reaction conditions and improve overall yields will continue to be of significant interest to the scientific community.

References

The Pivotal Role of 3-Oxohexadecanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial beta-oxidation is a critical catabolic pathway responsible for the degradation of fatty acids, providing a significant source of cellular energy. This in-depth technical guide focuses on the integral role of a key intermediate, 3-Oxohexadecanoyl-CoA, in this metabolic process. We will explore its enzymatic conversion, the kinetics and thermodynamics of this reaction, and the broader regulatory context of the beta-oxidation pathway. Detailed experimental protocols for the analysis of beta-oxidation intermediates and the enzymatic activity of 3-ketoacyl-CoA thiolase are provided to facilitate further research and drug development efforts targeting fatty acid metabolism.

Introduction to Beta-Oxidation and the Significance of this compound

Mitochondrial beta-oxidation is a cyclical four-step process that sequentially shortens fatty acyl-CoA molecules by two-carbon units, releasing acetyl-CoA, NADH, and FADH2.[1] These products subsequently fuel the citric acid cycle and the electron transport chain to generate ATP. The pathway is central to energy homeostasis, particularly during periods of fasting or prolonged exercise.

This compound, also known as 3-ketopalmitoyl-CoA, is the C16-saturated 3-ketoacyl-CoA intermediate in the beta-oxidation of palmitic acid, the most common saturated fatty acid in humans. Its position in the pathway is critical, as it is the substrate for the final step of each beta-oxidation cycle, the thiolytic cleavage.

The Enzymatic Conversion of this compound

The final and irreversible step of the beta-oxidation cycle is the thiolytic cleavage of the β-ketoacyl-CoA intermediate. In the case of palmitate oxidation, this intermediate is this compound. This reaction is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase).

The reaction proceeds as follows:

This compound + CoA-SH → Myristoyl-CoA (C14) + Acetyl-CoA

This reaction is a nucleophilic attack by the thiol group of a free coenzyme A molecule on the carbonyl carbon of this compound. This results in the cleavage of the Cα-Cβ bond, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA molecule that is two carbons shorter (myristoyl-CoA). The shortened acyl-CoA then re-enters the beta-oxidation spiral for further degradation.

Quantitative Data

Enzyme Kinetics

One study on glyoxysomal 3-oxoacyl-CoA thiolase from sunflower cotyledons investigated the enzyme's activity with substrates of varying chain lengths.[2] The findings from this study are summarized in the table below and offer an approximation of the kinetic behavior for long-chain substrates.

SubstrateMichaelis-Menten Constant (Km)
Acetoacetyl-CoA (C4)27 µM[2]
3-Oxohexanoyl-CoA (C6)3 - 7 µM[2]
3-Oxodecanoyl-CoA (C10)3 - 7 µM[2]
3-Oxopalmitoyl-CoA (C16) 3 - 7 µM [2]

Note: This data is for a plant glyoxysomal enzyme and may not be identical to the human mitochondrial enzyme, but it demonstrates the enzyme's affinity for long-chain substrates.

Thermodynamics

The overall process of beta-oxidation is highly exergonic. While the standard Gibbs free energy change (ΔG°') for the individual 3-ketoacyl-CoA thiolase reaction with this compound is not precisely documented, the thiolytic cleavage step is known to be thermodynamically favorable and contributes to the overall negative Gibbs free energy change of the beta-oxidation spiral.[3] The complete oxidation of palmitoyl-CoA to acetyl-CoA through seven rounds of beta-oxidation has a significant negative standard free energy change, driving the pathway forward. A study on the thermodynamics of fatty acid degradation calculated the standard transformed Gibbs energies of reaction for the complete β-oxidation of butyryl-CoA to acetyl-CoA.[4]

Signaling Pathways and Regulation

The regulation of beta-oxidation is a complex process involving substrate availability and allosteric control of key enzymes.

beta_oxidation_regulation cluster_Mitochondrion Mitochondrial Matrix Fatty_Acids Fatty Acids (in cytosol) Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT-I Acyl_CoA->CPT1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibition Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Translocation Beta_Oxidation Beta-Oxidation Spiral Acylcarnitine->Beta_Oxidation Mitochondrion Mitochondrial Matrix Three_Oxohexadecanoyl_CoA This compound Beta_Oxidation->Three_Oxohexadecanoyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Three_Oxohexadecanoyl_CoA->Thiolase Thiolase->Beta_Oxidation Shortened Acyl-CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA NADH_NAD_ratio High NADH/NAD+ ratio NADH_NAD_ratio->Beta_Oxidation Inhibition AcetylCoA_CoA_ratio High Acetyl-CoA/CoA ratio AcetylCoA_CoA_ratio->Thiolase Product Inhibition

Regulation of Mitochondrial Beta-Oxidation.

Key regulatory points include:

  • Carnitine Palmitoyltransferase I (CPT-I): This enzyme controls the entry of long-chain fatty acyl-CoAs into the mitochondria and is a major site of regulation. It is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. This prevents the simultaneous synthesis and degradation of fatty acids.

  • NADH/NAD+ Ratio: A high NADH/NAD+ ratio, indicative of a high energy state, inhibits 3-hydroxyacyl-CoA dehydrogenase, one of the enzymes in the beta-oxidation spiral.

  • Acetyl-CoA/CoA Ratio: A high ratio of acetyl-CoA to free CoA provides feedback inhibition on 3-ketoacyl-CoA thiolase.[5]

Experimental Protocols

Assay of 3-Ketoacyl-CoA Thiolase Activity (Spectrophotometric)

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance at 303 nm, which is characteristic of the enolate ion of the 3-ketoacyl-CoA.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound (or other 3-ketoacyl-CoA substrate)

  • Coenzyme A (CoA-SH)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of this compound.

  • Initiate the reaction by adding a small amount of purified 3-ketoacyl-CoA thiolase.

  • Immediately start monitoring the decrease in absorbance at 303 nm over time.

  • The rate of the reaction can be calculated from the initial linear portion of the absorbance vs. time plot using the molar extinction coefficient of the 3-ketoacyl-CoA substrate.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

thiolase_assay_workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, this compound) start->prepare_reagents add_enzyme Add 3-Ketoacyl-CoA Thiolase prepare_reagents->add_enzyme measure_absorbance Monitor Absorbance Decrease at 303 nm add_enzyme->measure_absorbance calculate_rate Calculate Reaction Rate measure_absorbance->calculate_rate vary_substrate Vary Substrate Concentration calculate_rate->vary_substrate vary_substrate->prepare_reagents Repeat determine_kinetics Determine Km and Vmax vary_substrate->determine_kinetics Done end End determine_kinetics->end

Workflow for Spectrophotometric Thiolase Assay.
Analysis of Beta-Oxidation Intermediates by HPLC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA intermediates, including this compound, from biological samples.

Materials:

  • Biological sample (e.g., isolated mitochondria, cell lysate)

  • Acetonitrile

  • Ammonium (B1175870) acetate

  • C18 solid-phase extraction (SPE) cartridges

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Acyl-CoA standards

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a suitable buffer.

    • Perform a protein precipitation step, often with a cold organic solvent like acetonitrile.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances. Condition a C18 SPE cartridge, load the sample, wash, and then elute the acyl-CoAs with a higher concentration of organic solvent.

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoA species using a C18 reversed-phase HPLC column with a gradient of mobile phase A (e.g., aqueous ammonium acetate) and mobile phase B (e.g., acetonitrile).

    • Mass Spectrometry: Detect and quantify the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored for high specificity.

    • Quantification: Create a standard curve using known concentrations of acyl-CoA standards to quantify the absolute amounts of each intermediate in the biological sample.

hplc_workflow start Start sample_prep Sample Preparation (Homogenization, Protein Precipitation) start->sample_prep spe Solid-Phase Extraction (SPE) (Enrichment of Acyl-CoAs) sample_prep->spe reconstitution Dry and Reconstitute Sample spe->reconstitution hplc_msms HPLC-MS/MS Analysis (Separation and Detection) reconstitution->hplc_msms quantification Data Analysis and Quantification (Using Standard Curve) hplc_msms->quantification end End quantification->end

References

An In-Depth Technical Guide on the Function of 3-Oxohexadecanoyl-CoA in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexadecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its metabolism is critical for cellular energy homeostasis, and dysregulation is implicated in various metabolic diseases. This technical guide provides a comprehensive overview of the function of this compound within the mitochondria, focusing on its enzymatic processing, regulatory networks, and the experimental methodologies used for its study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic pathways and associated disorders.

Introduction

Mitochondrial fatty acid beta-oxidation is a central catabolic pathway that provides a significant source of ATP, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This process involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA units. This compound (also known as 3-keto-palmitoyl-CoA) is the 16-carbon 3-ketoacyl-CoA intermediate that is formed during the beta-oxidation of palmitic acid, the most common saturated fatty acid in the human body. Its efficient processing is crucial for the overall flux through the beta-oxidation pathway.

The Role of this compound in Mitochondrial Beta-Oxidation

This compound is generated from (S)-3-hydroxyhexadecanoyl-CoA through the action of the enzyme L-3-hydroxyacyl-CoA dehydrogenase, a component of the mitochondrial trifunctional protein (MTP) for long-chain fatty acids. It then serves as the substrate for the final enzyme in the beta-oxidation cycle, 3-ketoacyl-CoA thiolase.

The Thiolytic Cleavage of this compound

The primary fate of this compound in the mitochondria is its thiolytic cleavage by 3-ketoacyl-CoA thiolase (ACAA2). This reaction involves the nucleophilic attack by a free Coenzyme A (CoA) molecule on the beta-carbonyl carbon of this compound. The products of this reaction are a shortened acyl-CoA (tetradecanoyl-CoA) and a molecule of acetyl-CoA.[1] The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents for oxidative phosphorylation, while the tetradecanoyl-CoA re-enters the beta-oxidation spiral for further shortening.

Quantitative Data on this compound and Related Enzymes

EnzymeSubstrateKmkcatOrganismReference
3-ketoacyl-CoA thiolase, mitochondrial (ACAA2)Acetoacetyl-CoA9.2 µM14.8 s-1Human[2]
3-ketoacyl-CoA thiolase, mitochondrial (ACAA2)Acetyl-CoA (synthesis)250 µM1.4 s-1Human[2]
3-ketoacyl-CoA thiolase, mitochondrial (ACAA2)Octanoyl-CoA (hydrolase activity)35 µM-Human[2]

Note: The kcat value for acetoacetyl-CoA degradation provides an indication of the enzyme's turnover rate. The substrate specificity of 3-ketoacyl-CoA thiolase is broad for medium to long-chain 3-oxoacyl-CoAs.[3]

The intramitochondrial concentration of long-chain acyl-CoAs is tightly regulated and generally low, as their accumulation can be toxic. Studies have shown that the total long-chain fatty acyl-CoA pool in rat liver mitochondria is in the range of nanomoles per milligram of mitochondrial protein, though the specific concentration of this compound is not typically reported individually.[4]

Regulation of this compound Metabolism

The flux through the beta-oxidation pathway, and thus the concentration of this compound, is under stringent regulation at multiple levels.

Allosteric Regulation of 3-Ketoacyl-CoA Thiolase

A primary mechanism for the short-term regulation of the final step of beta-oxidation is the allosteric inhibition of 3-ketoacyl-CoA thiolase by its product, acetyl-CoA.[5][6] An increase in the mitochondrial [acetyl-CoA]/[CoA] ratio, indicative of a high energy state, inhibits the thiolase activity, thereby matching the rate of fatty acid oxidation to the cellular energy demand.[5] This feedback inhibition prevents the excessive production of acetyl-CoA when the TCA cycle is saturated.

Transcriptional Regulation

The expression of the enzymes involved in beta-oxidation, including those that produce and consume this compound, is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), particularly PPARα in the liver and heart.[7] Conditions of high fatty acid availability, such as fasting or a high-fat diet, lead to the activation of PPARα and the subsequent upregulation of beta-oxidation enzymes.

Experimental Protocols

Synthesis of this compound

For in vitro studies, this compound can be chemically synthesized. A published method involves the following key steps:

  • Reformatsky reaction: Tetradecanal is reacted with ethyl bromoacetate (B1195939) to form ethyl 3-hydroxyhexadecanoate.

  • Oxidation: The resulting 3-hydroxy ester is oxidized to ethyl 3-oxohexadecanoate.

  • Acetalization and Hydrolysis: The 3-keto group is protected by acetalization with ethylene (B1197577) glycol, followed by alkaline hydrolysis to yield 3,3-ethylenedioxyhexadecanoic acid.

  • Condensation with CoA: The protected acid is condensed with Coenzyme A using the mixed anhydride (B1165640) method.

  • Deprotection: The acetal (B89532) group is removed with acid to yield the final product, this compound.[8]

The product can be purified and its concentration determined by High-Performance Liquid Chromatography (HPLC).[8]

Measurement of 3-Ketoacyl-CoA Thiolase Activity

The activity of 3-ketoacyl-CoA thiolase can be measured using a continuous spectrophotometric assay. This assay couples the release of free CoA to a reaction that produces a colored or fluorescent product. A common method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm.

Principle: this compound + CoA-SH ---(3-ketoacyl-CoA thiolase)--> Tetradecanoyl-CoA + Acetyl-CoA CoA-SH + DTNB ---> TNB-CoA + TNB2- (absorbs at 412 nm)

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl2 (e.g., 25 mM), and DTNB (e.g., 0.1 mM).

  • Add a known amount of purified 3-ketoacyl-CoA thiolase or mitochondrial extract to the reaction mixture.

  • Initiate the reaction by adding a known concentration of this compound and a saturating concentration of free CoA.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Quantification of this compound in Mitochondria

The concentration of this compound and other acyl-CoAs in isolated mitochondria can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

  • Isolation of Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

  • Extraction of Acyl-CoAs: Resuspend the mitochondrial pellet in a cold extraction solution (e.g., 75% methanol) and lyse the mitochondria (e.g., by sonication).

  • Protein Precipitation: Precipitate proteins by centrifugation.

  • LC-MS/MS Analysis: Analyze the supernatant containing the acyl-CoAs by reverse-phase ion-pairing LC-MS/MS. A C18 column is typically used, and the mobile phase often contains an ion-pairing agent like triethylamine (B128534) and acetic acid to improve the retention and separation of the negatively charged acyl-CoA molecules.

  • Quantification: Use a stable isotope-labeled internal standard for each class of acyl-CoA to be quantified for accurate measurement.

Signaling Pathways and Logical Relationships

The metabolism of this compound is embedded within the larger network of cellular metabolism. The following diagrams illustrate the key pathways and regulatory relationships.

fatty_acid_beta_oxidation Palmitoyl-CoA Palmitoyl-CoA trans-Δ2-Hexadecenoyl-CoA trans-Δ2-Hexadecenoyl-CoA Palmitoyl-CoA->trans-Δ2-Hexadecenoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxyhexadecanoyl-CoA (S)-3-Hydroxyhexadecanoyl-CoA trans-Δ2-Hexadecenoyl-CoA->(S)-3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase This compound This compound (S)-3-Hydroxyhexadecanoyl-CoA->this compound L-3-Hydroxyacyl-CoA Dehydrogenase Tetradecanoyl-CoA Tetradecanoyl-CoA This compound->Tetradecanoyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA 3-Ketoacyl-CoA Thiolase Further β-oxidation Further β-oxidation Tetradecanoyl-CoA->Further β-oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: The final steps of the first cycle of palmitoyl-CoA beta-oxidation.

regulation_of_thiolase cluster_0 Mitochondrial Matrix This compound This compound 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase This compound->3-Ketoacyl-CoA Thiolase CoA CoA CoA->3-Ketoacyl-CoA Thiolase Tetradecanoyl-CoA Tetradecanoyl-CoA 3-Ketoacyl-CoA Thiolase->Tetradecanoyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA Thiolase->Acetyl-CoA Acetyl-CoA->3-Ketoacyl-CoA Thiolase Inhibition High Energy State High Energy State High Energy State->Acetyl-CoA Increases

Caption: Allosteric regulation of 3-Ketoacyl-CoA Thiolase.

Conclusion

This compound is a central, albeit transient, metabolite in the mitochondrial beta-oxidation of long-chain fatty acids. Its steady-state concentration is a critical determinant of the overall flux through this vital energy-producing pathway. The primary enzyme responsible for its turnover, 3-ketoacyl-CoA thiolase, is a key regulatory point, being sensitive to feedback inhibition by its product, acetyl-CoA. Understanding the intricate details of the function and regulation of this compound metabolism is essential for developing therapeutic strategies for metabolic disorders characterized by impaired fatty acid oxidation. The experimental protocols and data presented in this guide provide a foundation for further research in this important area.

References

The Discovery and History of 3-Oxohexadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of long-chain fatty acids, specifically palmitic acid (C16:0). Its formation and subsequent cleavage are central to the catabolic spiral that generates acetyl-CoA, providing a significant source of cellular energy. This technical guide delves into the discovery and history of this compound, its physicochemical properties, the enzymology of its metabolism, and the experimental protocols used for its study.

Historical Perspective: The Unraveling of Beta-Oxidation

The discovery of this compound is intrinsically linked to the broader history of understanding fatty acid metabolism. The journey began with the seminal work of Franz Knoop in 1904.[1][2][3][4][5] Through ingenious experiments involving phenyl-labeled fatty acids fed to dogs, Knoop deduced that fatty acids are degraded by the successive removal of two-carbon units.[1][2][3][4][5] This process was termed "beta-oxidation" because the oxidation occurred at the β-carbon of the fatty acid chain.[1][5]

While Knoop's work laid the theoretical groundwork, the precise biochemical intermediates and the enzymatic machinery remained elusive for several decades. The next major leap came in the late 1940s and early 1950s from the laboratories of Albert Lehninger and Eugene Kennedy . Their research using isolated rat liver mitochondria demonstrated that this organelle is the primary site of fatty acid oxidation.[6][7][8][9][10] They established the requirement of ATP for the initial activation of fatty acids and identified the key products of the pathway.[7]

Subsequent research by numerous scientists led to the isolation and characterization of the enzymes involved in the beta-oxidation spiral, ultimately revealing the transient existence of key intermediates such as this compound. While a single "discovery" paper for this specific molecule is not readily identifiable, its existence was inferred and later confirmed through the characterization of the enzymes that produce and consume it: 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase.

Physicochemical Properties of this compound

A comprehensive understanding of this compound necessitates a review of its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C37H64N7O18P3SPubChem
Molecular Weight 1019.9 g/mol PubChem
Synonyms 3-Ketopalmitoyl-CoA, 3-Oxopalmitoyl-CoAPubChem
Predicted Water Solubility Data not readily available
Predicted pKa (Strongest Acidic) ~0.9FooDB
Predicted pKa (Strongest Basic) ~5.5FooDB

The Role of this compound in Mitochondrial Beta-Oxidation

This compound is the third intermediate in the beta-oxidation of palmitoyl-CoA. The pathway involves a repeating sequence of four enzymatic reactions.

Beta_Oxidation_Pathway Palmitoyl_CoA Palmitoyl-CoA (C16) trans_2_Hexadecenoyl_CoA trans-Δ²-Hexadecenoyl-CoA Palmitoyl_CoA->trans_2_Hexadecenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxyhexadecanoyl_CoA L-3-Hydroxyhexadecanoyl-CoA trans_2_Hexadecenoyl_CoA->L_3_Hydroxyhexadecanoyl_CoA Enoyl-CoA Hydratase (H₂O) Oxohexadecanoyl_CoA This compound L_3_Hydroxyhexadecanoyl_CoA->Oxohexadecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Myristoyl_CoA Myristoyl-CoA (C14) Oxohexadecanoyl_CoA->Myristoyl_CoA β-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Oxohexadecanoyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase (CoA-SH)

Figure 1: The mitochondrial beta-oxidation pathway of Palmitoyl-CoA.

Enzymology of this compound Metabolism

Two key enzymes are directly responsible for the metabolism of this compound: L-3-Hydroxyacyl-CoA Dehydrogenase and β-Ketoacyl-CoA Thiolase.

L-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35)

This enzyme catalyzes the NAD⁺-dependent oxidation of L-3-hydroxyhexadecanoyl-CoA to form this compound.

Kinetic Parameters:

SubstrateKm (µM)Vmax (µmol/min/mg)Organism/Tissue
3-Hydroxyacyl-CoA (C4-C16)~2-10Varies with chain lengthPig Heart

Note: The provided Km is a general range for long-chain substrates as specific data for 3-hydroxyhexadecanoyl-CoA can vary between studies and experimental conditions.

β-Ketoacyl-CoA Thiolase (EC 2.3.1.16)

This enzyme catalyzes the final step of the beta-oxidation cycle, the thiolytic cleavage of this compound by Coenzyme A, yielding Myristoyl-CoA and Acetyl-CoA.[11]

Kinetic Parameters:

Kinetic parameters for thiolases can vary depending on the specific isozyme and substrate chain length.

SubstrateKm (µM)Vmax (µmol/min/mg)Organism/Tissue
Acetoacetyl-CoA15832Ralstonia eutropha

Note: This data is for a bacterial thiolase with a shorter substrate and serves as an example. Kinetic values for the mammalian mitochondrial enzyme with this compound are not consistently reported in readily available literature.

Experimental Protocols

Chemical Synthesis of this compound

A method for the chemical synthesis of this compound has been described, which is crucial for obtaining a standard for experimental studies.[7]

Synthesis_Workflow start Tetradecanal + Ethyl bromoacetate (B1195939) reformatsky Reformatsky Reaction start->reformatsky oxidation Oxidation reformatsky->oxidation acetalization Acetalization with Ethylene (B1197577) Glycol oxidation->acetalization hydrolysis Alkaline Hydrolysis acetalization->hydrolysis condensation Condensation with Coenzyme A (Mixed Anhydride (B1165640) Method) hydrolysis->condensation deprotection Deprotection with 4 M HCl condensation->deprotection product This compound deprotection->product

Figure 2: Workflow for the chemical synthesis of this compound.

Detailed Methodology:

  • Reformatsky Reaction: Tetradecanal is reacted with ethyl bromoacetate to yield ethyl 3-hydroxyhexadecanoate.[7]

  • Oxidation: The resulting ethyl 3-hydroxyhexadecanoate is oxidized to ethyl 3-oxohexadecanoate.[7]

  • Acetalization: The 3-oxo group is protected by acetalization with ethylene glycol.[7]

  • Hydrolysis: The ester is hydrolyzed under alkaline conditions to yield 3,3-ethylenedioxyhexadecanoic acid.[7]

  • Condensation: The carboxylic acid is then condensed with Coenzyme A using the mixed anhydride method.[7]

  • Deprotection: The protecting group is removed with 4 M HCl to yield the final product, this compound.[7]

  • Purification and Analysis: The product is purified and its identity confirmed using High-Performance Liquid Chromatography (HPLC).[7]

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

A continuous spectrophotometric rate determination method can be used to assay the activity of L-3-hydroxyacyl-CoA dehydrogenase.[12]

Principle:

The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ in the reverse reaction (reduction of a 3-ketoacyl-CoA).[12]

Reaction: S-Acetoacetyl-CoA + NADH + H⁺ ⇌ L-3-Hydroxybutyryl-CoA + NAD⁺[12]

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 5.4 mM S-Acetoacetyl-CoA solution

  • 6.4 mM NADH solution

  • Enzyme solution (L-3-Hydroxyacyl-CoA Dehydrogenase)

Procedure:

  • Pipette the buffer, S-Acetoacetyl-CoA solution, and NADH solution into a cuvette.

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (Forward Reaction)

To measure the forward reaction (oxidation of L-3-hydroxyacyl-CoA), a coupled assay system is employed.[13]

Principle:

The 3-ketoacyl-CoA product of the L-3-hydroxyacyl-CoA dehydrogenase reaction is immediately cleaved by an excess of β-ketoacyl-CoA thiolase in the presence of CoASH. This pulls the reaction forward and allows for the continuous monitoring of NADH production at 340 nm.[13]

Coupled_Assay cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 Substrate L-3-Hydroxyacyl-CoA Product1 3-Ketoacyl-CoA Substrate->Product1 L-3-Hydroxyacyl-CoA Dehydrogenase Product2 Acyl-CoA (n-2) Product1->Product2 β-Ketoacyl-CoA Thiolase (excess) Product3 Acetyl-CoA Product1->Product3 β-Ketoacyl-CoA Thiolase (excess) NAD NAD⁺ NADH NADH + H⁺ NAD->NADH

Figure 3: Workflow of the coupled spectrophotometric assay.
Spectrophotometric Assay for β-Ketoacyl-CoA Thiolase

The activity of β-ketoacyl-CoA thiolase can be determined by monitoring the decrease in absorbance of the 3-ketoacyl-CoA substrate.[14]

Principle:

The disappearance of the Mg²⁺-complexed enolate of the 3-ketoacyl-CoA can be monitored at approximately 303-310 nm.

Reagents:

  • Tris-HCl buffer (pH ~8.1)

  • MgCl₂

  • Coenzyme A (CoA-SH)

  • 3-Ketoacyl-CoA substrate (e.g., Acetoacetyl-CoA)

  • Enzyme solution (β-Ketoacyl-CoA Thiolase)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA.

  • Add the 3-ketoacyl-CoA substrate and equilibrate to the desired temperature.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at the appropriate wavelength (e.g., 303 nm for acetoacetyl-CoA).

  • Calculate the rate of substrate consumption from the linear portion of the curve.

Regulation and Signaling

The concentration of long-chain acyl-CoA esters, including this compound, is tightly regulated and plays a role in cellular signaling. High levels of long-chain acyl-CoAs can allosterically regulate enzymes involved in fatty acid metabolism.

Furthermore, long-chain fatty acids and their CoA esters are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα leads to the transcriptional upregulation of genes encoding the enzymes of the beta-oxidation pathway, thereby promoting fatty acid catabolism.

Conclusion

This compound, a fleeting yet crucial intermediate, holds a significant place in the history of metabolic research. Its discovery was a key step in elucidating the elegant spiral of beta-oxidation. The experimental protocols detailed herein provide a foundation for researchers to further investigate the enzymology and regulation of long-chain fatty acid metabolism. A deeper understanding of the kinetics and regulation of the enzymes that metabolize this compound is essential for developing therapeutic strategies for metabolic disorders.

References

Metabolic Fate of 3-Oxohexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexadecanoyl-CoA is a pivotal intermediate in cellular lipid metabolism, primarily situated at the crossroads of fatty acid degradation and synthesis. As the substrate for the final thiolytic cleavage step in the β-oxidation of hexadecanoic acid, its metabolic fate is crucial for energy homeostasis. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, detailing the enzymatic reactions, regulatory mechanisms, and experimental protocols for its study. Quantitative data on enzyme kinetics are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound, also known as 3-ketopalmitoyl-CoA, is the 3-ketoacyl-CoA derivative of hexadecanoic acid (palmitic acid). It is a transient but critical molecule in the mitochondrial and peroxisomal matrix, representing the final intermediate in each cycle of fatty acid β-oxidation before the release of acetyl-CoA. The regulation of its formation and cleavage is intricately linked to the energetic status of the cell and is governed by complex signaling networks. Understanding the metabolic fate of this compound is essential for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions.

Primary Metabolic Fate: Fatty Acid β-Oxidation

The principal metabolic route for this compound is its catabolism through the fatty acid β-oxidation spiral. This process occurs in both mitochondria and peroxisomes and involves a series of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle. This compound is the substrate for the fourth and final reaction of the cycle.

Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase

The thiolytic cleavage of this compound is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase, EC 2.3.1.16). This reaction involves the attack of a free Coenzyme A (CoA) molecule on the β-carbonyl carbon of this compound. The result is the release of a two-carbon unit as acetyl-CoA and a fourteen-carbon acyl-CoA, tetradecanoyl-CoA (myristoyl-CoA).

Reaction:

This compound + CoA-SH → Tetradecanoyl-CoA + Acetyl-CoA

This reaction is highly exergonic and drives the β-oxidation cycle forward. The resulting tetradecanoyl-CoA can then re-enter the β-oxidation spiral for further degradation.

Mitochondrial vs. Peroxisomal β-Oxidation

While the core reaction is the same, the thiolase enzymes and the subsequent fate of the products differ between mitochondria and peroxisomes.

  • Mitochondrial β-Oxidation: This is the primary pathway for the degradation of short, medium, and long-chain fatty acids to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.

  • Peroxisomal β-Oxidation: This pathway is primarily responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipids. The resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation.[1][2]

Alternative Metabolic Fates

While β-oxidation is the primary fate, this compound can also be channeled into other metabolic pathways, particularly under specific physiological or pathological conditions.

Fatty Acid Elongation

In the endoplasmic reticulum, fatty acid elongation systems can utilize 3-ketoacyl-CoA intermediates in the reverse direction of β-oxidation. In this context, this compound can be reduced to 3-hydroxyhexadecanoyl-CoA, dehydrated to trans-2-hexadecenoyl-CoA, and further reduced to form octadecanoyl-CoA (stearoyl-CoA), thus elongating the fatty acid chain.[3][4] This process is crucial for the synthesis of VLCFAs, which are essential components of cellular membranes and precursors for signaling molecules.[4]

Ketogenesis

Under conditions of high rates of fatty acid oxidation, such as prolonged fasting or uncontrolled diabetes, the large amount of acetyl-CoA produced can overwhelm the capacity of the TCA cycle. In the liver, this excess acetyl-CoA is diverted to the synthesis of ketone bodies. While acetyl-CoA is the direct precursor, the reversible nature of the thiolase reaction means that 3-ketoacyl-CoAs can contribute to the acetoacetyl-CoA pool, a key intermediate in ketogenesis.

Regulation of this compound Metabolism

The metabolic flux through pathways involving this compound is tightly regulated at both the enzymatic and transcriptional levels.

Transcriptional Regulation by PPARα

The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor and transcription factor that acts as a master regulator of lipid metabolism.[5][6] Upon activation by ligands, which include fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[7] This leads to the upregulation of genes encoding enzymes involved in all stages of fatty acid oxidation, including 3-ketoacyl-CoA thiolase.[5]

PPAR_alpha_signaling ligand Fatty Acids / Fibrates ppara PPARα ligand->ppara activates complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (DNA) complex->ppre binds target_genes Target Genes (e.g., 3-Ketoacyl-CoA Thiolase) ppre->target_genes upregulates transcription metabolic_effect Increased Fatty Acid Oxidation target_genes->metabolic_effect leads to

PPARα Signaling Pathway Activation.

Data Presentation

Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase
Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Rat Liver PeroxisomesThis compoundData not availableData not available[2]
Rat Liver MitochondriaThis compoundData not availableData not available[2]
Thermomonospora fusca (recombinant)Succinyl-CoA130 ± 101.2 ± 0.1[8]
Thermomonospora fusca (recombinant)Acetyl-CoA450 ± 300.8 ± 0.05[8]

Note: Specific kinetic data for this compound with purified thiolases were not available in the reviewed literature. The provided data for other substrates illustrates the range of kinetic parameters for this class of enzymes.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound has been described.[9] The general workflow involves the following key steps:

Synthesis_Workflow start Tetradecanal + Ethyl bromoacetate step1 Reformatsky Reaction start->step1 step2 Oxidation step1->step2 Ethyl 3-hydroxyhexadecanoate step3 Acetalization step2->step3 Ethyl 3-oxohexadecanoate step4 Hydrolysis step3->step4 Acetal-protected ester step5 Condensation with CoA step4->step5 Protected acid step6 Deprotection step5->step6 Protected CoA ester end This compound step6->end

Workflow for the chemical synthesis of this compound.
Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

The activity of 3-ketoacyl-CoA thiolase can be determined by monitoring the cleavage of this compound in the presence of CoA, which leads to the formation of a new thioester bond in tetradecanoyl-CoA. A common method involves a coupled assay using DTNB (5,5'-dithiobis(2-nitrobenzoic acid), Ellman's reagent), which reacts with the free thiol group of the released CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.[8]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Coenzyme A (CoA) solution

  • This compound solution

  • DTNB solution (10 mM in buffer)

  • Purified 3-ketoacyl-CoA thiolase enzyme preparation

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, and this compound in a cuvette.

  • Initiate the reaction by adding the 3-ketoacyl-CoA thiolase enzyme.

  • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of the DTNB-CoA adduct.

Quantitative Analysis by HPLC-MS/MS

A highly sensitive and specific method for the quantification of this compound in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Perform protein precipitation and extraction of acyl-CoAs using a solvent like acetonitrile (B52724) or a Bligh-Dyer extraction.

  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

  • Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine) to achieve separation of different acyl-CoA species.

  • Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound allows for its selective and sensitive detection.[10][11]

Conclusion

This compound occupies a central position in fatty acid metabolism. Its primary fate is thiolytic cleavage in the final step of β-oxidation, a process tightly regulated by the nuclear receptor PPARα. However, under certain metabolic conditions, it can be shunted into alternative pathways such as fatty acid elongation or contribute to ketogenesis. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound metabolism, which will be critical for advancing our understanding of metabolic diseases and for the development of targeted therapeutics. Further research is warranted to elucidate the specific kinetic parameters of the enzymes acting on this compound and to explore its potential role in cellular signaling.

References

The Cellular Landscape of 3-Oxohexadecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA is a pivotal intermediate in the catabolism and elongation of fatty acids. As the 16-carbon, 3-keto derivative of an acyl-coenzyme A, its transient existence is crucial for cellular energy homeostasis and lipid biosynthesis. Understanding the precise subcellular localization of this compound is paramount for elucidating the intricate regulation of fatty acid metabolism and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the cellular distribution of this compound, the metabolic pathways in which it participates, and detailed experimental protocols for its study.

Cellular Localization of this compound

The metabolism of this compound is primarily compartmentalized within two key organelles: the mitochondria and peroxisomes. Its presence in these locations is dictated by the enzymatic machinery required for fatty acid oxidation.

  • Mitochondria: The mitochondrial matrix is a central hub for the β-oxidation of short, medium, and long-chain fatty acids. This compound is a key intermediate in the final step of each cycle of mitochondrial β-oxidation, where it is cleaved by the enzyme 3-ketoacyl-CoA thiolase to yield acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[1][2] Additionally, it is involved in the mitochondrial pathway of fatty acid elongation.[3]

  • Peroxisomes: Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs).[1] Similar to mitochondria, peroxisomes possess a distinct β-oxidation pathway. A peroxisomal isoform of 3-ketoacyl-CoA thiolase catalyzes the cleavage of 3-oxoacyl-CoAs, including this compound, during the catabolism of these longer fatty acid chains.[1][2]

  • Cytosol: While the primary metabolic pathways involving this compound occur within organelles, its precursors, long-chain fatty acids, are first activated to their CoA esters in the cytosol. Although the concentration of this compound in the cytosol is likely to be low and transient, this compartment serves as the initial site for fatty acid activation before their transport into mitochondria or peroxisomes.

Metabolic Pathways Involving this compound

This compound is a central molecule in two major metabolic pathways: fatty acid β-oxidation (catabolic) and fatty acid elongation (anabolic).

Fatty Acid β-Oxidation

This is a cyclical process that shortens fatty acyl-CoA chains by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH. This compound is the substrate for the final reaction in each cycle.

fatty_acid_beta_oxidation node_fc Hexadecanoyl-CoA node_ehc trans-Δ2-Enoyl-CoA node_fc->node_ehc Acyl-CoA Dehydrogenase node_hhc (S)-3-Hydroxyhexadecanoyl-CoA node_ehc->node_hhc Enoyl-CoA Hydratase node_ohc This compound node_hhc->node_ohc 3-Hydroxyacyl-CoA Dehydrogenase node_tc Tetradecanoyl-CoA node_ohc->node_tc 3-Ketoacyl-CoA Thiolase node_ac Acetyl-CoA node_ohc->node_ac 3-Ketoacyl-CoA Thiolase

Mitochondrial and Peroxisomal β-Oxidation Pathway

Quantitative Data on Subcellular Distribution

EnzymeAbbreviationSubcellular Localization
Acyl-CoA DehydrogenaseACADMitochondria, Peroxisomes
Enoyl-CoA HydrataseECHSMitochondria, Peroxisomes
3-Hydroxyacyl-CoA DehydrogenaseHADHMitochondria, Peroxisomes
3-Ketoacyl-CoA ThiolaseACAAMitochondria, Peroxisomes[1][2]

Experimental Protocols

Subcellular Fractionation and Quantitative Analysis of this compound by LC-MS/MS (Adapted from SILEC-SF Methodology)

This protocol describes a state-of-the-art method for the quantitative analysis of acyl-CoAs in different subcellular compartments.[3][4][5]

Principle: Stable Isotope Labeling of Essential nutrients in cell Culture (SILEC) is combined with Subcellular Fractionation (SF) to provide accurate quantification of metabolites. Cells are grown in media containing a heavy isotope-labeled precursor of Coenzyme A (e.g., ¹⁵N,¹³C-pantothenate), generating a "heavy" internal standard for every acyl-CoA. This heavy-labeled cell population is then mixed with the "light" experimental cell population before fractionation, allowing for precise correction of sample loss and matrix effects during processing.

Workflow:

silec_sf_workflow cluster_prep Sample Preparation cluster_fractions Isolated Fractions node_light Experimental Cells (Light) node_mix Mix Light and Heavy Cell Populations node_light->node_mix node_heavy SILEC Cells (Heavy Internal Standard) node_heavy->node_mix node_lyse Cell Lysis node_mix->node_lyse node_fractionate Subcellular Fractionation (Differential Centrifugation) node_lyse->node_fractionate node_mito Mitochondria node_fractionate->node_mito node_cyto Cytosol node_fractionate->node_cyto node_nuc Nucleus node_fractionate->node_nuc node_extract Metabolite Extraction node_mito->node_extract node_cyto->node_extract node_nuc->node_extract node_lcms LC-MS/MS Analysis node_extract->node_lcms node_quant Quantification (Light/Heavy Ratio) node_lcms->node_quant

SILEC-SF Workflow for Acyl-CoA Quantification

Detailed Steps:

  • Cell Culture: Culture experimental cells under desired conditions. In parallel, culture a separate batch of cells in a medium containing a heavy isotope-labeled form of pantothenate (Vitamin B5) for several passages to ensure complete incorporation into the Coenzyme A pool.

  • Cell Harvesting and Mixing: Harvest both "light" and "heavy" labeled cells. Count and mix equal numbers of light and heavy cells.

  • Subcellular Fractionation:

    • Resuspend the cell mixture in a hypotonic buffer and lyse the cells using a Dounce homogenizer.

    • Perform a series of differential centrifugations to separate the nuclei, mitochondria, and cytosolic fractions.

      • Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei.

      • Higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet mitochondria.

      • The resulting supernatant is the cytosolic fraction.

  • Metabolite Extraction: Extract acyl-CoAs from each fraction using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid).

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the light and heavy forms of this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of the CoA moiety is often used for detection.[6][7]

  • Data Analysis: Calculate the ratio of the light to heavy peak areas for this compound in each subcellular fraction. This ratio provides an accurate relative quantification of the metabolite in each compartment.

Immunofluorescence Localization of Fatty Acid Oxidation Enzymes

This protocol provides a general framework for the visualization of enzymes involved in this compound metabolism within cells, thereby inferring its localization.

Principle: Specific primary antibodies are used to bind to the target enzyme (e.g., 3-ketoacyl-CoA thiolase). A fluorescently labeled secondary antibody then binds to the primary antibody, allowing for visualization of the enzyme's location using fluorescence microscopy.

Workflow:

immunofluorescence_workflow node_prep Sample Preparation (e.g., Cryosectioning) node_fix Fixation and Permeabilization node_prep->node_fix node_block Blocking node_fix->node_block node_primary Primary Antibody Incubation (e.g., anti-ACAA) node_block->node_primary node_wash1 Washing node_primary->node_wash1 node_secondary Secondary Antibody Incubation (Fluorophore-conjugated) node_wash1->node_secondary node_wash2 Washing node_secondary->node_wash2 node_mount Mounting and Counterstaining (e.g., DAPI) node_wash2->node_mount node_image Fluorescence Microscopy node_mount->node_image

Immunofluorescence Staining Workflow

Detailed Steps:

  • Sample Preparation: Grow cells on coverslips or prepare thin cryosections of tissue.

  • Fixation: Fix the samples with 4% paraformaldehyde to preserve cellular structures.

  • Permeabilization: Treat the cells with a detergent (e.g., Triton X-100) to allow antibodies to penetrate the cell and organelle membranes.

  • Blocking: Incubate the samples in a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for an enzyme of interest (e.g., a mitochondrial or peroxisomal isoform of 3-ketoacyl-CoA thiolase).

  • Washing: Wash the samples to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Stain the nuclei with a counterstain like DAPI and mount the coverslip onto a microscope slide.

  • Imaging: Visualize the localization of the fluorescent signal using a confocal or epifluorescence microscope. Co-localization with organelle-specific markers can confirm the mitochondrial or peroxisomal location of the enzyme.

Conclusion

This compound is a critical, yet transient, intermediate in fatty acid metabolism, primarily localized within the mitochondria and peroxisomes. Its subcellular distribution is a direct reflection of the compartmentalization of fatty acid β-oxidation and elongation pathways. While direct quantitative measurement of its subcellular pools is challenging, advanced techniques such as SILEC-SF combined with LC-MS/MS offer a robust methodology for its accurate quantification. Furthermore, immunofluorescence techniques provide a powerful means to visualize the enzymatic machinery responsible for its metabolism, thereby inferring its localization. The protocols and information presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate role of this compound in cellular metabolism and disease.

References

An In-depth Technical Guide on 3-Oxohexadecanoyl-CoA and Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3-Oxohexadecanoyl-CoA in the intricate process of fatty acid elongation. It is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the enzymatic reactions, regulatory pathways, and experimental methodologies central to this metabolic process. The guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes Graphviz diagrams to visualize complex signaling pathways and workflows. This document aims to serve as a valuable resource for understanding the molecular intricacies of fatty acid elongation and identifying potential therapeutic targets within this pathway.

Introduction to Fatty Acid Elongation

Fatty acid elongation is a fundamental metabolic process responsible for the synthesis of long-chain and very-long-chain fatty acids (VLCFAs) from shorter-chain precursors. This process is crucial for numerous cellular functions, including membrane biogenesis, energy storage, and the production of signaling molecules. The elongation of fatty acids occurs primarily in the endoplasmic reticulum and involves a four-step enzymatic cycle that iteratively adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. This compound is a key intermediate in the elongation of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0).

The fatty acid elongation cycle comprises the following four reactions:

  • Condensation: A 3-ketoacyl-CoA synthase (also known as a fatty acid elongase, ELOVL) catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2.

  • Reduction: A 3-ketoacyl-CoA reductase (KAR) reduces the 3-keto group to a hydroxyl group, forming a 3-hydroxyacyl-CoA.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a molecule of water to create a trans-2-enoyl-CoA.

  • Reduction: A trans-2-enoyl-CoA reductase (TER) reduces the double bond to yield an elongated acyl-CoA.

This guide will focus on the enzymes, intermediates, and regulatory mechanisms involved in the elongation of palmitoyl-CoA, with a specific emphasis on the generation and subsequent conversion of this compound.

The Central Role of this compound

This compound is the immediate product of the condensation of palmitoyl-CoA (C16:0-CoA) with malonyl-CoA, a reaction catalyzed by specific ELOVL enzymes. It represents the first committed step in the elongation of the C16 fatty acid chain. The formation of this compound is a critical control point in the synthesis of stearic acid (C18:0) and other longer saturated fatty acids.

Enzymology of the Fatty Acid Elongation Pathway

The conversion of palmitoyl-CoA to stearoyl-CoA involves a multi-enzyme complex located in the endoplasmic reticulum. The key enzymes and their kinetic properties are detailed below.

3-Ketoacyl-CoA Synthases (ELOVLs)

The condensation reaction is the rate-limiting step in fatty acid elongation and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[1] There are seven known mammalian ELOVLs (ELOVL1-7), each with distinct substrate specificities. ELOVL6 exhibits a high affinity for C16-acyl-CoA and is a key enzyme in the synthesis of stearoyl-CoA.[2]

3-Ketoacyl-CoA Reductase (KAR)

The reduction of this compound to 3-hydroxyhexadecanoyl-CoA is catalyzed by 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.[3] KAR activity has been shown to enhance the activity of ELOVL6, suggesting a functional interaction between these two enzymes in the elongation complex.[3]

3-Hydroxyacyl-CoA Dehydratases (HACDs)

The dehydration of 3-hydroxyhexadecanoyl-CoA to trans-2-hexadecenoyl-CoA is carried out by 3-hydroxyacyl-CoA dehydratases (HACDs). Mammals have four HACD isoforms (HACD1-4), which exhibit some functional redundancy.[4][5]

Trans-2-Enoyl-CoA Reductase (TER)

The final reduction step, converting trans-2-hexadecenoyl-CoA to stearoyl-CoA, is catalyzed by trans-2-enoyl-CoA reductase (TER), also using NADPH as a reductant.[6][7]

Table 1: Kinetic Parameters of Fatty Acid Elongation Enzymes
EnzymeSubstrateKmVmaxkcatSource Organism/TissueReference
ELOVL6 Palmitoyl-CoA4 nM--Mouse[8]
Malonyl-CoA11.1 µM--Mouse[8]
HACD1 3-Hydroxypalmitoyl-CoA33.6 µM49.3 µM-Human[9]
HACD3 3-Hydroxypalmitoyl-CoA49.5 µM65.8 µM-Human[9][10]
Trans-2-enoyl-CoA Reductase Crotonyl-CoA (C4)68 µM--Euglena gracilis[11]
trans-2-Hexenoyl-CoA (C6)91 µM--Euglena gracilis[11]
NADH109 µM--Euglena gracilis[11]
NADPH119 µM--Euglena gracilis[11]

Note: Kinetic data for all enzymes with their specific substrates in the C16 elongation pathway are not fully available in the literature. The provided data represents the most relevant information found.

Regulation of Fatty Acid Elongation

The fatty acid elongation pathway is tightly regulated to meet the cell's demand for specific fatty acids. This regulation occurs primarily at the transcriptional level, with key transcription factors controlling the expression of the ELOVL enzymes.

SREBP-1 Signaling Pathway

Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a master transcriptional regulator of lipogenesis.[12] Upon activation, SREBP-1 moves to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, including ELOVL6, thereby upregulating their expression.[13]

SREBP1_Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP SCAP SREBP1_inactive Inactive SREBP-1 SCAP->SREBP1_inactive binds Insig Insig SREBP1_inactive->Insig binds S1P S1P SREBP1_inactive->S1P transport to Golgi S2P S2P S1P->S2P cleavage nSREBP1 Active nSREBP-1 S2P->nSREBP1 cleavage & release SRE SRE nSREBP1->SRE binds ELOVL6_gene ELOVL6 Gene SRE->ELOVL6_gene activates ELOVL6_mRNA ELOVL6_mRNA ELOVL6_gene->ELOVL6_mRNA transcription Insulin Insulin Insulin->SREBP1_inactive activates transport Low_Sterols Low Sterols Low_Sterols->Insig dissociates ELOVL6_protein ELOVL6 Enzyme ELOVL6_mRNA->ELOVL6_protein translation

SREBP-1 signaling pathway regulating ELOVL6 expression.
PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is another nuclear receptor that plays a key role in lipid metabolism.[14] It can be activated by fatty acids and their derivatives. PPARα activation can lead to the upregulation of genes involved in fatty acid oxidation, but it can also influence the expression of elongases, contributing to the regulation of the cellular fatty acid pool.[15]

PPARa_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Fatty_Acids Fatty Acids / Ligands PPARa_inactive Inactive PPARα Fatty_Acids->PPARa_inactive activates PPARa_active Active PPARα PPARa_inactive->PPARa_active translocates to nucleus RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active translocates to nucleus PPARa_active->RXR_active heterodimerizes PPRE PPRE PPARa_active->PPRE binds RXR_active->PPRE binds Target_Genes Target Genes (e.g., ELOVLs) PPRE->Target_Genes regulates transcription Target_mRNA Target_mRNA Target_Genes->Target_mRNA transcription Target_Protein Elongase & other metabolic enzymes Target_mRNA->Target_Protein translation

PPARα signaling pathway involved in lipid metabolism.

Experimental Protocols

Measurement of Fatty Acid Elongase Activity in Microsomes

This protocol describes an in vitro assay to measure the overall fatty acid elongation activity in microsomal fractions, which is primarily reflective of the rate-limiting condensation step.

Materials:

  • Liver tissue or cultured cells

  • Buffer A: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Reaction Buffer: 100 mM KH2PO4, pH 6.5

  • Rotenone (1 mM stock in ethanol)

  • [14C]-Malonyl-CoA (specific activity ~50-60 mCi/mmol)

  • Fatty acyl-CoA substrate (e.g., Palmitoyl-CoA, 1 mM stock)

  • NADPH (10 mM stock)

  • Bovine Serum Albumin (BSA), fatty acid-free (400 µM stock)

  • 5 M KOH in 10% methanol (B129727)

  • 5 M HCl

  • Hexane (B92381)/Glacial Acetic Acid (98:2, v/v)

  • Scintillation cocktail

Procedure:

  • Microsome Preparation:

    • Homogenize fresh or frozen tissue in Buffer A.

    • Centrifuge at 12,000 x g for 10 minutes to pellet mitochondria and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomes.

    • Resuspend the microsomal pellet in Buffer A and determine the protein concentration.

  • Enzymatic Assay:

    • In a microfuge tube, prepare the reaction mixture (final volume 100 µL):

      • 50 µL of 100 mM KH2PO4, pH 6.5

      • 0.5 µL of 1 mM rotenone

      • 10 µL of 1 mM fatty acyl-CoA substrate

      • 10 µL of 10 mM NADPH

      • 10 µL of 400 µM BSA

      • Microsomal protein (20-50 µg)

      • Water to adjust the volume.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 1.5 µL of [14C]-Malonyl-CoA (60 µM final concentration).

    • Incubate at 37°C for 20 minutes.

  • Extraction and Scintillation Counting:

    • Stop the reaction by adding 100 µL of 5 M KOH/10% methanol and incubate at 65°C for 1 hour for saponification.

    • Acidify the reaction with 100 µL of 5 M HCl.

    • Extract the fatty acids by adding 750 µL of hexane/acetic acid, vortexing, and centrifuging.

    • Transfer the upper hexane phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Workflow Diagram:

Exp_Workflow_Elongase_Assay cluster_prep Microsome Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Homogenization Homogenize Tissue Centrifuge1 Centrifuge (12,000 x g) Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (100,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Microsomal Pellet Centrifuge2->Pellet Reaction_Mix Prepare Reaction Mix Pellet->Reaction_Mix Preincubation Pre-incubate (37°C) Reaction_Mix->Preincubation Add_Substrate Add [14C]-Malonyl-CoA Preincubation->Add_Substrate Incubation Incubate (37°C) Add_Substrate->Incubation Saponification Saponify Incubation->Saponification Acidification Acidify Saponification->Acidification Extraction Hexane Extraction Acidification->Extraction Scintillation Scintillation Counting Extraction->Scintillation

Experimental workflow for the fatty acid elongase activity assay.
Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of acyl-CoA species, including this compound, from biological samples.

Materials:

  • Biological sample (cells or tissue)

  • Internal standards (e.g., C17:0-CoA)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Extraction:

    • Homogenize the sample in ice-cold extraction solvent containing the internal standard.

    • Centrifuge to pellet the protein and debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient to separate the acyl-CoA species of interest.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for each acyl-CoA and the internal standard. For many acyl-CoAs, a common neutral loss of 507 Da (the phosphopantetheine-adenosine diphosphate (B83284) moiety) can be monitored.[16][17]

Workflow Diagram:

Exp_Workflow_LCMS Sample_Prep Sample Preparation (Homogenization & Extraction) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

General workflow for acyl-CoA quantification by LC-MS/MS.

Therapeutic Targeting of Fatty Acid Elongation

The enzymes of the fatty acid elongation pathway, particularly the ELOVLs, have emerged as attractive targets for drug development in various diseases, including metabolic disorders and cancer.

Inhibitors of Fatty Acid Elongation

Several small molecule inhibitors targeting fatty acid synthesis and elongation have been developed and are in various stages of preclinical and clinical evaluation.

Table 2: Selected Inhibitors of Fatty Acid Elongation
InhibitorTargetIC50Disease AreaReference
ELOVL6-IN-2 ELOVL634 nMMetabolic Diseases[4]
ELOVL6-IN-4 ELOVL6 (human)79 nMMetabolic Diseases[4]
ELOVL6 (mouse)94 nMMetabolic Diseases[4]
Compound A ELOVL68.9 nMMetabolic Diseases[8]
Compound B ELOVL6221 nMMetabolic Diseases[8]
TVB-2640 Fatty Acid Synthase (FASN)-Cancer, MASH[18]
ND-646 Acetyl-CoA Carboxylase (ACC)-Cancer (NSCLC)[19]
Aramchol Stearoyl-CoA Desaturase 1 (SCD1)-NASH, NAFLD[16]

Note: IC50 values can vary depending on the assay conditions. This table provides a selection of reported values.

Drug Development Considerations

Targeting fatty acid elongation presents both opportunities and challenges. The tissue-specific expression of ELOVL isoforms may allow for the development of targeted therapies with reduced side effects. However, the essential role of fatty acids in normal cellular function necessitates careful consideration of the therapeutic window and potential off-target effects.

Conclusion

This compound is a pivotal intermediate in the fatty acid elongation pathway, representing a key step in the synthesis of C18 and longer saturated fatty acids. The enzymes involved in its formation and conversion are tightly regulated and present promising targets for therapeutic intervention in a range of diseases. This technical guide has provided a detailed overview of the biochemistry, regulation, and experimental analysis of this crucial metabolic pathway, offering a valuable resource for researchers and drug development professionals in the field. Further research into the specific kinetics and substrate specificities of the individual enzymes in the elongation complex will be crucial for the development of highly selective and effective therapeutic agents.

References

The Enzymatic Production of 3-Oxohexadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the enzymes responsible for the synthesis of 3-Oxohexadecanoyl-CoA, a critical intermediate in fatty acid metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical pathways, enzymatic kinetics, and regulatory mechanisms. It offers detailed experimental protocols for key enzyme assays and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding of the complex processes involved in this compound metabolism.

Introduction

This compound is a β-ketoacyl-CoA that plays a central role in the mitochondrial fatty acid β-oxidation pathway. This metabolic route is the primary mechanism for the degradation of long-chain fatty acids to generate acetyl-CoA, which subsequently enters the citric acid cycle for ATP production. The enzymes that catalyze the formation of this compound are therefore of significant interest for understanding energy homeostasis and for the development of therapeutic strategies targeting metabolic disorders. This guide focuses on the key enzymes involved in this process, their biochemical properties, and the intricate network of regulation that governs their activity.

The Core Pathway: Mitochondrial Fatty Acid β-Oxidation

The synthesis of this compound from its precursor, Hexadecanoyl-CoA (Palmitoyl-CoA), involves a series of four enzymatic reactions within the mitochondrial matrix. These reactions are catalyzed by a group of enzymes with varying substrate specificities based on the acyl chain length. For long-chain fatty acids like hexadecanoic acid, these enzymes are often part of a multienzyme complex known as the mitochondrial trifunctional protein (MTP).

The four key enzymes involved in each cycle of β-oxidation are:

  • Acyl-CoA Dehydrogenase

  • Enoyl-CoA Hydratase

  • 3-Hydroxyacyl-CoA Dehydrogenase

  • 3-Ketoacyl-CoA Thiolase

This compound is the product of the third reaction, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

Enzymatic Reactions Leading to this compound
  • Dehydrogenation: Palmitoyl-CoA is first oxidized by a long-chain acyl-CoA dehydrogenase (LCAD) to form trans-Δ²-Hexadecenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase then catalyzes the hydration of the double bond in trans-Δ²-Hexadecenoyl-CoA to produce (S)-3-Hydroxyhexadecanoyl-CoA.

  • Oxidation: Finally, 3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes (S)-3-Hydroxyhexadecanoyl-CoA to yield This compound , with the concomitant reduction of NAD+ to NADH.[1]

Key Enzymes in Detail

Enoyl-CoA Hydratase (ECHS1)

Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, is responsible for the stereospecific hydration of a trans-2-enoyl-CoA intermediate.[2][3] The mitochondrial short-chain enoyl-CoA hydratase (ECHS1) is a key enzyme in this process and is essential for the breakdown of both fatty acids and certain amino acids like valine.[4]

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

3-Hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1] This enzyme exhibits broad substrate specificity, acting on acyl-CoAs of various chain lengths.[5] Mutations in the gene encoding HADH can lead to metabolic disorders.[6]

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters for the key enzymes involved in the production of this compound. Data has been compiled from various studies to provide a comparative overview.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase (PhaJAc from Aeromonas caviae) with Various Substrate Chain Lengths [7]

Substrate (trans-2-enoyl-CoA)Km (μM)kcat (s-1)kcat/Km (s-1μM-1)
Butenoyl-CoA (C4)241,20050
Hexenoyl-CoA (C6)402,10053
Octenoyl-CoA (C8)412,50061
Decenoyl-CoA (C10)422,30055
Dodecenoyl-CoA (C12)432,80065

Table 2: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Substrates of Various Chain Lengths [8]

Substrate (L-3-hydroxyacyl-CoA)Km (μM)Vmax (U/mg)
C413.0143
C65.0192
C84.0213
C103.5222
C123.5200
C143.5167
C16 4.0 125

Table 3: Kinetic Parameters of Rat Liver Peroxisomal Thiolases with Various Substrates [9]

SubstrateThiolase A Km (μM)Thiolase A Vmax (U/mg)SCP-2/Thiolase Km (μM)SCP-2/Thiolase Vmax (U/mg)
Acetoacetyl-CoA (C4)1613410010
3-Oxooctanoyl-CoA (C8)5160515
3-Oxopalmitoyl-CoA (C16)101001012
3-Oxohexadecanedioyl-CoA8120814
3-Oxo-2-methylpalmitoyl-CoA-01210
24-Oxo-THC-CoA-0158

Experimental Protocols

This section provides detailed methodologies for the spectrophotometric assays of the key enzymes involved in this compound synthesis.

Assay for Enoyl-CoA Hydratase Activity

This protocol is based on monitoring the decrease in absorbance at 263 nm due to the hydration of the trans-2-enoyl-CoA substrate.[7]

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.5

    • Substrate stock solution: 1 mM of trans-2-enoyl-CoA (e.g., trans-2-hexadecenoyl-CoA) in water

    • Purified Enoyl-CoA Hydratase enzyme solution

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing 900 μL of 100 mM Tris-HCl buffer.

    • Add the trans-2-enoyl-CoA substrate to a final concentration of 50-200 μM.

    • Equilibrate the mixture to 30°C.

    • Initiate the reaction by adding a small volume of the purified enzyme solution.

    • Immediately monitor the decrease in absorbance at 263 nm for 5 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.

Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity[8]

This assay measures the production of NADH at 340 nm in a coupled reaction where the product, 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase.

  • Reagents:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.3

    • 5.4 mM S-Acetoacetyl-CoA solution

    • 6.4 mM NADH solution (prepare fresh)

    • 3-Ketoacyl-CoA thiolase solution

    • Coenzyme A (CoASH) solution

    • Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution

  • Procedure:

    • In a cuvette, combine 2.80 mL of potassium phosphate buffer, 0.05 mL of S-acetoacetyl-CoA solution, and 0.05 mL of NADH solution.

    • Add the 3-ketoacyl-CoA thiolase and CoASH to the mixture.

    • Equilibrate to 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

    • Initiate the reaction by adding 0.1 mL of the 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution.

    • Record the decrease in absorbance at 340 nm for approximately 5 minutes.

    • Calculate the enzyme activity from the linear rate of absorbance change.

Assay for 3-Ketoacyl-CoA Thiolase Activity[10][11]

This spectrophotometric assay monitors the formation of a colored product at 412 nm resulting from the reaction of the released Coenzyme A with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Reagents:

    • 50 mM Tris buffer, pH 7.4

    • 40 mM KCl

    • 1 mg/mL Acetyl-CoA

    • 1 mg/mL Dicarbonyl-CoA (e.g., this compound)

    • 10 mM DTNB solution

    • Purified 3-Ketoacyl-CoA Thiolase enzyme solution

  • Procedure:

    • Prepare a 100 μL reaction mixture containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, 1 mg/mL acetyl-CoA, and 1 mg/mL dicarbonyl-CoA.

    • Add 5 mg/mL of the purified 3-Ketoacyl-CoA Thiolase or its mutants.

    • Incubate the reaction solution at 37°C for 30 minutes.

    • Stop the reaction and develop the color by adding 100 μL of 10 mM DTNB solution.

    • Measure the absorbance at 412 nm. The amount of CoA released is proportional to the thiolase activity.

Regulation of this compound Production

The production of this compound is tightly regulated at multiple levels to match the cell's energy demands. This regulation involves allosteric control by metabolites and transcriptional control of the genes encoding the β-oxidation enzymes.

Allosteric Regulation
  • NADH/NAD+ and Acetyl-CoA/CoA Ratios: High ratios of NADH/NAD+ and acetyl-CoA/CoA inhibit the activity of 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase, respectively, signaling a state of high energy charge.[10]

  • Product Inhibition: The enzymes of the β-oxidation pathway are inhibited by their respective products.[10]

Transcriptional Regulation

The expression of genes encoding the fatty acid oxidation enzymes is primarily controlled by a family of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and the transcriptional coactivator PGC-1α.[11][12] Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) also plays a role in the broader context of lipid metabolism regulation.[13][14]

  • PPARα: Activated by fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid transport and oxidation.[2][11]

  • PGC-1α: This coactivator interacts with and enhances the activity of PPARα, leading to a coordinated increase in the expression of genes for fatty acid oxidation and mitochondrial biogenesis.

  • SREBP-1c: Primarily involved in regulating lipogenesis, SREBP-1c is a key transcription factor in the synthesis of fatty acids and triglycerides.[5][15] Its activity is generally inversely correlated with that of PPARα.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

fatty_acid_beta_oxidation cluster_0 Mitochondrial Matrix Palmitoyl-CoA Palmitoyl-CoA trans-Δ²-Hexadecenoyl-CoA trans-Δ²-Hexadecenoyl-CoA Palmitoyl-CoA->trans-Δ²-Hexadecenoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) (S)-3-Hydroxyhexadecanoyl-CoA (S)-3-Hydroxyhexadecanoyl-CoA trans-Δ²-Hexadecenoyl-CoA->(S)-3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase (H2O) This compound This compound (S)-3-Hydroxyhexadecanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Myristoyl-CoA + Acetyl-CoA Myristoyl-CoA + Acetyl-CoA This compound->Myristoyl-CoA + Acetyl-CoA 3-Ketoacyl-CoA Thiolase (CoA-SH)

Caption: The four sequential reactions of mitochondrial fatty acid β-oxidation of Palmitoyl-CoA.

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids / Ligands PPARa PPARα Fatty_Acids->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ECHS1, HADH) PPRE->Target_Genes Upregulates

Caption: Simplified PPARα signaling pathway for the transcriptional regulation of fatty acid oxidation genes.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Extraction Mitochondrial Fraction Isolation Tissue->Extraction Purification Enzyme Purification (optional) Extraction->Purification Enzyme_Addition Add Enzyme Extract Purification->Enzyme_Addition Assay_Setup Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Assay_Setup->Enzyme_Addition Measurement Spectrophotometric Measurement (Absorbance Change) Enzyme_Addition->Measurement Calc Calculate Enzyme Activity (Rate, Extinction Coefficient) Measurement->Calc Kinetics Determine Kinetic Parameters (Km, Vmax) Calc->Kinetics

Caption: A general experimental workflow for the determination of enzyme activity and kinetics.

Conclusion

The enzymatic production of this compound is a pivotal step in cellular energy metabolism. A thorough understanding of the enzymes involved, their kinetics, and their regulation is crucial for researchers in the fields of biochemistry, metabolic diseases, and drug development. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. It is intended to serve as a valuable tool for designing experiments, interpreting results, and advancing our knowledge of fatty acid metabolism.

References

An In-depth Technical Guide to the Regulation of 3-Oxohexadecanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA is a critical intermediate in fatty acid metabolism, positioned at a key juncture of both fatty acid synthesis (elongation) and degradation (β-oxidation). The cellular concentration of this long-chain acyl-CoA is tightly regulated to maintain metabolic homeostasis. Dysregulation of its levels is implicated in various metabolic disorders, making the enzymes and pathways that control its synthesis and degradation prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing this compound levels, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Core Regulatory Pathways

The concentration of this compound is principally determined by the relative rates of its synthesis and degradation, which are catalyzed by 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase, respectively. These enzymes are embedded within the broader metabolic network of fatty acid β-oxidation and are subject to intricate regulation by key metabolic sensors and transcription factors.

The Fatty Acid β-Oxidation Pathway

Fatty acid β-oxidation is a cyclical process that shortens fatty acyl-CoA chains by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. This compound is an intermediate in the oxidation of palmitoyl-CoA (C16:0-CoA) and other long-chain fatty acids.

Fatty_Acid_Beta_Oxidation Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) trans-Δ2-Hexadecenoyl-CoA trans-Δ2-Hexadecenoyl-CoA Palmitoyl-CoA (C16)->trans-Δ2-Hexadecenoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyhexadecanoyl-CoA L-3-Hydroxyhexadecanoyl-CoA trans-Δ2-Hexadecenoyl-CoA->L-3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase This compound This compound L-3-Hydroxyhexadecanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl-CoA (C14) Myristoyl-CoA (C14) This compound->Myristoyl-CoA (C14) 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Figure 1: The final steps of one cycle of β-oxidation involving this compound.

Key Enzymes in this compound Metabolism

3-Ketoacyl-CoA Thiolase (ACAA2)
  • Function: This enzyme catalyzes the thiolytic cleavage of this compound into myristoyl-CoA (C14-CoA) and acetyl-CoA. This is the final step in each cycle of β-oxidation.[1] The reaction is reversible and can also contribute to the synthesis of longer-chain 3-oxoacyl-CoAs.[1]

  • Regulation: The activity of 3-ketoacyl-CoA thiolase is influenced by the cellular ratio of acetyl-CoA to CoA and the NADH/NAD⁺ ratio. High ratios of these products can inhibit the forward (degradative) reaction.

3-Hydroxyacyl-CoA Dehydrogenase (HADHB)
  • Function: This enzyme, often part of a multifunctional protein complex, catalyzes the NAD⁺-dependent oxidation of L-3-hydroxyhexadecanoyl-CoA to this compound.[2]

  • Substrate Specificity: While active with a range of acyl-CoA chain lengths, the long-chain specific 3-hydroxyacyl-CoA dehydrogenase exhibits maximal activity with substrates having acyl-chain lengths of C10 to C16.[2]

  • Regulation: The activity of this enzyme is primarily regulated by the availability of its substrate and the cellular NADH/NAD⁺ ratio. A high NADH/NAD⁺ ratio will inhibit the forward reaction.

Major Signaling Pathways Regulating this compound Levels

The expression and activity of the enzymes involved in fatty acid metabolism are controlled by a network of signaling pathways that respond to the energy status of the cell and hormonal signals.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK acts as a central energy sensor. When cellular AMP/ATP ratios are high, indicating low energy status, AMPK is activated and initiates a cascade of events to increase ATP production and decrease ATP consumption.

  • Mechanism: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[3] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, AMPK relieves the inhibition of CPT1, leading to increased fatty acid oxidation and, consequently, increased flux through the β-oxidation pathway, affecting this compound levels. While direct phosphorylation of ACAA2 by AMPK has not been definitively established, AMPK's broad role in promoting catabolism suggests it may have further regulatory impacts on β-oxidation enzymes.

AMPK_Pathway High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK activates ACC Acetyl-CoA Carboxylase AMPK->ACC phosphorylates and inactivates Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA produces CPT1 Carnitine Palmitoyltransferase 1 Malonyl-CoA->CPT1 inhibits Fatty Acyl-CoA (in cytosol) Fatty Acyl-CoA (in cytosol) Fatty Acyl-CoA (in mitochondria) Fatty Acyl-CoA (in mitochondria) Fatty Acyl-CoA (in cytosol)->Fatty Acyl-CoA (in mitochondria) CPT1 Increased β-oxidation Increased β-oxidation Fatty Acyl-CoA (in mitochondria)->Increased β-oxidation ... Altered this compound levels Altered this compound levels Increased β-oxidation->Altered this compound levels

Figure 2: AMPK signaling pathway and its effect on fatty acid oxidation.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

PPARα is a nuclear receptor that functions as a primary transcriptional regulator of lipid metabolism, particularly in the liver. It is activated by fatty acids and their derivatives.

  • Mechanism: Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4][5] This leads to the increased transcription of genes encoding enzymes involved in all stages of fatty acid oxidation, including acyl-CoA synthetases, CPT1, and the enzymes of the β-oxidation spiral, such as ACAA2 and HADHB.[4] ChIP-chip analysis has shown PPARα binding to the promoter of the ACOX1 gene, which is involved in the initial step of β-oxidation.[4]

PPARa_Pathway cluster_nucleus Nucleus Fatty Acids Fatty Acids PPARα PPARα Fatty Acids->PPARα activate RXR RXR PPARα->RXR heterodimerizes with PPREs PPREs PPARα->PPREs bind to Increased Transcription of β-oxidation Genes Increased Transcription of β-oxidation Genes PPREs->Increased Transcription of β-oxidation Genes leads to Increased levels of ACAA2, HADHB, etc. Increased levels of ACAA2, HADHB, etc. Increased Transcription of β-oxidation Genes->Increased levels of ACAA2, HADHB, etc. Altered this compound levels Altered this compound levels Increased levels of ACAA2, HADHB, etc.->Altered this compound levels

Figure 3: PPARα-mediated transcriptional regulation of fatty acid oxidation.

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) Pathway

SREBP-1c is a key transcription factor that promotes the synthesis of fatty acids and triglycerides. Its activity is primarily regulated by insulin (B600854).

  • Mechanism: In response to high insulin levels, SREBP-1c is activated and translocates to the nucleus, where it upregulates the expression of genes involved in de novo lipogenesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[6][7] While SREBP-1c primarily drives lipid synthesis, its activation can indirectly impact this compound levels by increasing the pool of malonyl-CoA, which inhibits CPT1 and thus fatty acid oxidation.[6] Some studies suggest SREBP-1 can also directly regulate the expression of ACSS2, an enzyme that produces acetyl-CoA for lipogenesis.[6]

SREBP1c_Pathway cluster_nucleus Nucleus Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c activates Increased Transcription of Lipogenic Genes Increased Transcription of Lipogenic Genes SREBP-1c->Increased Transcription of Lipogenic Genes induces ACC, FAS, etc. ACC, FAS, etc. Increased Transcription of Lipogenic Genes->ACC, FAS, etc. Malonyl-CoA Malonyl-CoA ACC, FAS, etc.->Malonyl-CoA produce CPT1 Carnitine Palmitoyltransferase 1 Malonyl-CoA->CPT1 inhibits Decreased β-oxidation Decreased β-oxidation CPT1->Decreased β-oxidation Altered this compound levels Altered this compound levels Decreased β-oxidation->Altered this compound levels

Figure 4: SREBP-1c signaling and its impact on fatty acid metabolism.

Carbohydrate Response Element-Binding Protein (ChREBP) Pathway

ChREBP is a glucose-responsive transcription factor that plays a crucial role in converting excess carbohydrates into fatty acids for storage.

  • Mechanism: High glucose levels lead to the activation and nuclear translocation of ChREBP. In the nucleus, ChREBP binds to carbohydrate response elements (ChoREs) in the promoters of genes involved in glycolysis and lipogenesis, including liver-type pyruvate (B1213749) kinase (L-PK) and ACC.[8] By increasing the expression of lipogenic enzymes, ChREBP contributes to elevated malonyl-CoA levels, thereby inhibiting fatty acid oxidation.[9] Genome-wide analysis has identified numerous ChREBP binding sites, suggesting a broad role in metabolic regulation.[10]

ChREBP_Pathway cluster_nucleus Nucleus High Glucose High Glucose ChREBP ChREBP High Glucose->ChREBP activates Increased Transcription of Glycolytic and Lipogenic Genes Increased Transcription of Glycolytic and Lipogenic Genes ChREBP->Increased Transcription of Glycolytic and Lipogenic Genes induces L-PK, ACC, etc. L-PK, ACC, etc. Increased Transcription of Glycolytic and Lipogenic Genes->L-PK, ACC, etc. Malonyl-CoA Malonyl-CoA L-PK, ACC, etc.->Malonyl-CoA contribute to production of CPT1 Carnitine Palmitoyltransferase 1 Malonyl-CoA->CPT1 inhibits Decreased β-oxidation Decreased β-oxidation CPT1->Decreased β-oxidation Altered this compound levels Altered this compound levels Decreased β-oxidation->Altered this compound levels

Figure 5: ChREBP-mediated regulation of fatty acid metabolism.

Quantitative Data

Precise kinetic parameters for the enzymes directly metabolizing this compound are essential for building accurate metabolic models. While specific data for this intermediate is scarce, data for related substrates provide valuable context.

EnzymeSubstrateKmVmax or kcatOrganism/TissueReference
3-Ketoacyl-CoA Thiolase (ACAA2)Acetoacetyl-CoA (degradation)9.2 µMkcat: 14.8 s⁻¹Human (recombinant)[11][12]
3-Ketoacyl-CoA Thiolase (ACAA2)Acetyl-CoA (synthesis)250 µMkcat: 1.4 s⁻¹Human (recombinant)[11][12]
3-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoA48 µM149 µmol/min/mgRalstonia eutropha[10]
Long-chain 3-hydroxyacyl-CoA dehydrogenase3-Ketohexadecanoyl-CoA-Activity demonstratedHuman leukocytes[6]

Cellular Concentrations of Long-Chain Acyl-CoAs:

The free cytosolic concentration of long-chain acyl-CoA esters is estimated to be in the low nanomolar range under normal physiological conditions, likely not exceeding 200 nM even under extreme conditions.[11] During active fatty acid synthesis, the concentration is thought to be below 5 nM.[11]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and other acyl-CoAs from biological samples.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Cell/Tissue Homogenization Cell/Tissue Homogenization Protein Precipitation Protein Precipitation Cell/Tissue Homogenization->Protein Precipitation e.g., with acetonitrile (B52724)/methanol (B129727) Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) to remove salts and polar contaminants Evaporation and Reconstitution Evaporation and Reconstitution Solid Phase Extraction (SPE)->Evaporation and Reconstitution in mobile phase Liquid Chromatography Separation Liquid Chromatography Separation Evaporation and Reconstitution->Liquid Chromatography Separation Injection Mass Spectrometry Detection Mass Spectrometry Detection Liquid Chromatography Separation->Mass Spectrometry Detection Elution Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis Quantification using standards

Figure 6: General workflow for LC-MS/MS analysis of acyl-CoAs.

1. Sample Preparation:

  • Cell or Tissue Lysis: Homogenize cells or tissues in a cold buffer.

  • Protein Precipitation: Precipitate proteins using organic solvents such as a mixture of acetonitrile and methanol.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove salts and other polar contaminants. Condition the cartridge with methanol, followed by water. Load the sample, wash with a low percentage of methanol in water, and elute the acyl-CoAs with methanol.[13]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.[13]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and an internal standard.

3. Data Analysis:

  • Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard and a standard curve.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the reaction of the released Coenzyme A with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Thiolase_Assay_Workflow Prepare Reaction Mixture Prepare Reaction Mixture Initiate Reaction Initiate Reaction Prepare Reaction Mixture->Initiate Reaction Add enzyme Stop Reaction and Add DTNB Stop Reaction and Add DTNB Initiate Reaction->Stop Reaction and Add DTNB Measure Absorbance Measure Absorbance Stop Reaction and Add DTNB->Measure Absorbance at 412 nm Calculate Activity Calculate Activity Measure Absorbance->Calculate Activity

Figure 7: Workflow for the spectrophotometric assay of 3-ketoacyl-CoA thiolase.

1. Reagents:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Potassium chloride (e.g., 40 mM)

  • Acetyl-CoA

  • This compound (substrate)

  • Purified 3-ketoacyl-CoA thiolase (or cell/tissue extract)

  • DTNB solution (e.g., 10 mM in a suitable buffer)[14]

2. Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, acetyl-CoA, and this compound in a microplate well or cuvette.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period.[14]

  • Stop the reaction and add the DTNB solution. The free thiol group of the released CoA will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.[14]

  • Measure the absorbance at 412 nm using a spectrophotometer.[14][15]

  • Calculate the enzyme activity based on the molar extinction coefficient of TNB²⁻.

Conclusion

The regulation of this compound levels is a complex process involving the interplay of enzymatic activities and intricate signaling networks. Understanding these regulatory mechanisms is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the central role of this compound in cellular metabolism. The continued development of sensitive analytical techniques and the use of systems biology approaches will undoubtedly provide deeper insights into the dynamic regulation of this key metabolic intermediate.

References

3-Oxohexadecanoyl-CoA: A Key Intermediate in Cellular Fatty Acid Metabolism Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexadecanoyl-CoA is a critical, short-lived intermediate in the mitochondrial beta-oxidation of palmitic acid, the most common saturated fatty acid in animals. As the substrate for the final thiolytic cleavage in each cycle of beta-oxidation, its cellular concentration and flux are tightly regulated and reflect the overall rate of fatty acid catabolism. Dysregulation of its metabolism is implicated in various metabolic diseases and may play a role in the pathology of numerous cell types, from energy-intensive cardiomyocytes to rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound's role in different cell types, summarizes the available (though limited) quantitative data, details relevant experimental protocols for its study, and presents key metabolic and experimental workflows as visual diagrams.

Introduction: The Central Role of this compound in Fatty Acid Beta-Oxidation

This compound, also known as 3-ketopalmitoyl-CoA, is a sixteen-carbon 3-ketoacyl-CoA. It is an essential intermediate in the catabolism of long-chain fatty acids, specifically in the mitochondrial fatty acid beta-oxidation pathway. This metabolic pathway is a major source of cellular energy, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle.

The formation of this compound occurs in the third step of the beta-oxidation cycle, catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes L-3-hydroxyhexadecanoyl-CoA. Subsequently, this compound is the substrate for the fourth and final step of the cycle, where beta-ketothiolase cleaves it into acetyl-CoA and myristoyl-CoA (a C14-acyl-CoA). The acetyl-CoA then enters the citric acid cycle to generate ATP, while the myristoyl-CoA re-enters the beta-oxidation spiral for further degradation.

Given its transient nature, the cellular concentrations of this compound are generally low and challenging to measure. However, its steady-state level is a critical indicator of the flux through the beta-oxidation pathway.

This compound in Different Cell Types: A Comparative Overview

The metabolism and role of this compound, as a central component of fatty acid oxidation, vary significantly across different cell types, reflecting their unique metabolic demands and functions.

Hepatocytes (Liver Cells)

The liver is a central hub for fatty acid metabolism, responsible for both the oxidation of fatty acids for energy and the synthesis of triglycerides and ketone bodies. In hepatocytes, the flux through the beta-oxidation pathway is highly dynamic, responding to the nutritional state of the organism. During fasting, fatty acid oxidation is upregulated to provide energy and produce ketone bodies for other tissues. Consequently, the turnover of this compound is expected to be high in fasted hepatocytes.

Cardiomyocytes (Heart Muscle Cells)

The heart relies heavily on fatty acid oxidation for its continuous and high energy demands. It is estimated that fatty acids provide 60-90% of the heart's energy. Therefore, the beta-oxidation pathway, and by extension the processing of this compound, is constitutively active at a high rate in cardiomyocytes. Impaired fatty acid oxidation in the heart is associated with various cardiac pathologies, including heart failure.

Adipocytes (Fat Cells)

Adipocytes are the primary site of energy storage in the form of triglycerides. While their primary role is storage, adipocytes also have active fatty acid metabolism. In states of energy demand, stored triglycerides are hydrolyzed, and the released fatty acids can be oxidized within the adipocytes themselves or released into circulation for other tissues. The flux of this compound in adipocytes is therefore dependent on the balance between fat storage and mobilization.

Neurons (Nerve Cells)

Historically, the brain was thought to rely almost exclusively on glucose for its energy needs. However, there is growing evidence that fatty acid oxidation also occurs in neurons and is important for their function and survival. The role and regulation of this compound in neurons are less well understood compared to other cell types, but it is an active area of research, particularly in the context of neurodegenerative diseases.

Cancer Cells

The metabolism of cancer cells is highly plastic and adapted to support rapid proliferation and survival in the tumor microenvironment. While many cancer cells exhibit a preference for glycolysis (the Warburg effect), there is increasing evidence that fatty acid oxidation is also a critical energy source for many types of cancer, particularly in conditions of metabolic stress or for metastasis.[1][2][3][4] The role of this compound in cancer cells is therefore linked to their specific metabolic phenotype and the availability of nutrients.

Quantitative Data on this compound and Related Acyl-CoAs

Direct quantitative measurements of this compound in different cell types are scarce in the scientific literature. The Human Metabolome Database (HMDB) explicitly states that normal and abnormal concentrations for this compound are "Not Available". This is likely due to its low abundance and transient nature. However, data on total long-chain acyl-CoAs and related individual species can provide an estimate of the potential concentration range of this compound.

Tissue/Cell TypeAcyl-CoA SpeciesReported ConcentrationReference
Rat LiverTotal Long-Chain Acyl-CoA83 ± 11 nmol/g wet weight[5]
Hamster HeartTotal Long-Chain Acyl-CoA61 ± 9 nmol/g wet weight[5]
Pig HeartTotal Long-Chain Acyl-CoA11.34 ± 1.48 nmol/g wet weight[6]
Rat HeartTotal Long-Chain Acyl-CoA14.51 ± 2.11 nmol/g wet weight[6]
Rat Skeletal MuscleTotal Long-Chain Acyl-CoA4.35 ± 0.71 nmol/g wet weight[6]
HepG2 (Hepatocellular Carcinoma)C16:0-CoA~20 pmol/mg protein[7][8]
Hep3B (Hepatocellular Carcinoma)C16:0-CoA~5 pmol/mg protein[7][8]

Note: The concentrations of individual acyl-CoAs, including this compound, will be a fraction of the total long-chain acyl-CoA pool and will vary depending on the metabolic state of the cell.

Experimental Protocols for the Study of this compound

The study of this compound requires sensitive and specific analytical methods due to its low cellular concentration and instability.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acyl-CoAs.

4.1.1. Sample Preparation (from cell culture)

  • Cell Lysis and Extraction:

    • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile (B52724)/methanol/water) to the culture dish.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed to pellet cell debris.

  • Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):

    • Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.

    • Load the supernatant from the cell lysate onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.

4.1.2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or a small amount of acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion for this compound is selected, fragmented, and a specific product ion is monitored.

4.1.3. Quantification:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a synthetic this compound standard. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Fatty Acid Oxidation (FAO) Assay

FAO assays measure the overall rate of fatty acid oxidation and can provide insights into the flux through the pathway involving this compound.

4.2.1. Radiometric FAO Assay

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with compounds of interest if applicable.

  • Incubation with Radiolabeled Fatty Acid:

    • Incubate the cells with a radiolabeled fatty acid, typically [1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid, complexed to bovine serum albumin (BSA).

  • Measurement of Radiolabeled Products:

    • For [1-¹⁴C]palmitic acid, the assay measures the production of ¹⁴CO₂.

    • For [9,10-³H]palmitic acid, the assay measures the production of ³H₂O.

  • Data Analysis:

    • The amount of radioactivity in the product is quantified using a scintillation counter and normalized to the amount of protein or number of cells.

4.2.2. Seahorse XF Analyzer-based FAO Assay

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate.

  • Assay Medium:

    • Incubate cells in a low-buffer medium containing the fatty acid substrate.

  • Oxygen Consumption Rate (OCR) Measurement:

    • The Seahorse XF Analyzer measures the OCR in real-time. An increase in OCR upon addition of a fatty acid substrate is indicative of fatty acid oxidation.

    • Inhibitors of CPT1 (e.g., etomoxir) can be used to confirm that the observed OCR is due to fatty acid oxidation.

Visualizing Key Pathways and Workflows

Mitochondrial Fatty Acid Beta-Oxidation Pathway

fatty_acid_beta_oxidation Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA\n(this compound for C16) 3-Ketoacyl-CoA (this compound for C16) L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA\n(this compound for C16) 3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) 3-Ketoacyl-CoA\n(this compound for C16)->Fatty Acyl-CoA (Cn-2) β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA\n(this compound for C16)->Acetyl-CoA β-Ketothiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: The four steps of the mitochondrial fatty acid beta-oxidation spiral.

Experimental Workflow for LC-MS/MS Analysis of this compound

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Lysis & Extraction Lysis & Extraction Cell Culture->Lysis & Extraction Optional SPE Optional SPE Lysis & Extraction->Optional SPE Evaporation & Reconstitution Evaporation & Reconstitution Optional SPE->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: A generalized workflow for the quantification of acyl-CoAs by LC-MS/MS.

Conclusion and Future Directions

This compound is a pivotal but understudied metabolite in the heart of cellular energy metabolism. While its direct quantification remains a significant analytical challenge, advances in mass spectrometry and metabolomics are beginning to shed light on the dynamics of the entire acyl-CoA pool. Future research should focus on developing more sensitive methods for the direct measurement of this compound and other beta-oxidation intermediates in various cell types and disease models. Such studies will be crucial for a deeper understanding of metabolic regulation and for the development of novel therapeutic strategies targeting fatty acid metabolism in a range of diseases, from heart failure to cancer. For drug development professionals, understanding the flux through the beta-oxidation pathway, with this compound as a key indicator, offers potential for identifying new drug targets and for assessing the metabolic effects of candidate compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Characterization of 3-Oxohexadecanoyl-CoA

Abstract

This compound, also known as 3-oxopalmitoyl-CoA, is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its transient nature and central metabolic role make its structural characterization essential for studies in metabolic diseases, enzymology, and drug development targeting fatty acid metabolism. This document provides a comprehensive technical overview of the structural properties of this compound, detailed experimental protocols for its synthesis and analysis, and its biological context.

Physicochemical and Structural Data

This compound is a complex molecule composed of a C16 fatty acyl chain with a ketone at the β-position, linked via a thioester bond to Coenzyme A (CoA). The CoA moiety itself consists of β-mercaptoethylamine, pantothenic acid (Vitamin B5), and an adenosine (B11128) 3'-phosphate 5'-diphosphate group.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Chemical Formula C37H64N7O18P3S[1][2]
Average Molecular Weight 1019.926 g/mol [1]
Monoisotopic Molecular Weight 1019.324138505 g/mol [1]
CAS Registry Number 34619-89-1[1]
Synonyms 3-Oxopalmitoyl-CoA, 3-Ketopalmitoyl-CoA, beta-Ketohexadecanoyl-coenzyme A[2][3]
Chemical Taxonomy
LevelClassificationSource(s)
Super Class Lipids and lipid-like molecules[1]
Class Fatty Acyls[1]
Sub Class Fatty acyl thioesters[1]
Direct Parent Long-chain 3-oxoacyl CoAs[1]

Biological Role: Fatty Acid Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation pathway, the primary process for cellular energy production from fatty acids. It is formed and consumed in two consecutive steps within the oxidation spiral.

  • Formation: (S)-3-Hydroxyhexadecanoyl-CoA is oxidized by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), using NAD+ as a cofactor, to produce this compound and NADH.[1]

  • Cleavage: The enzyme acetyl-CoA C-acyltransferase (beta-ketothiolase) catalyzes the thiolytic cleavage of this compound. This reaction requires a free Coenzyme A molecule and yields Acetyl-CoA (a C2 unit) and Tetradecanoyl-CoA (a C14 acyl-CoA). The Acetyl-CoA enters the citric acid cycle, while the Tetradecanoyl-CoA re-enters the beta-oxidation spiral for further shortening.

Caption: Key enzymatic step involving this compound in beta-oxidation.

Experimental Protocols for Characterization

The study of this compound often requires its chemical synthesis, as it is not typically isolated from biological sources in sufficient quantities for detailed analysis.

Chemical Synthesis of this compound

A multi-step synthesis is required to produce this compound for enzymatic and structural studies.[4][5] The following protocol is adapted from published methods.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Tetradecanal + Ethyl bromoacetate (B1195939) step1 Reformatsky Reaction start->step1 product1 Ethyl 3-hydroxyhexadecanoate step1->product1 step2 Oxidation (e.g., Jones Reagent) product1->step2 product2 Ethyl 3-oxohexadecanoate step2->product2 step3 Acetalization (Ethylene Glycol) product2->step3 product3 Ethyl 3,3-ethylenedioxyhexadecanoate step3->product3 step4 Alkaline Hydrolysis product3->step4 product4 3,3-Ethylenedioxyhexadecanoic acid step4->product4 step5 Condensation with CoA (Mixed Anhydride (B1165640) Method) product4->step5 product5 Protected CoA Ester step5->product5 step6 Deprotection (4 M HCl) product5->step6 final_product This compound step6->final_product

Caption: Workflow for the chemical synthesis of this compound.

Methodology:

  • Reformatsky Reaction: Tetradecanal is reacted with ethyl bromoacetate in the presence of activated zinc to form ethyl 3-hydroxyhexadecanoate.[4][5]

  • Oxidation: The resulting 3-hydroxy ester is oxidized to the 3-keto ester, ethyl 3-oxohexadecanoate, using an oxidizing agent like Jones reagent.

  • Protection of the Ketone: The 3-keto group is protected by acetalization with ethylene (B1197577) glycol to prevent side reactions in subsequent steps.[4]

  • Hydrolysis: The ester is hydrolyzed under alkaline conditions to yield the free carboxylic acid, 3,3-ethylenedioxyhexadecanoic acid.[4]

  • Condensation with Coenzyme A: The protected carboxylic acid is activated and condensed with the thiol group of Coenzyme A using the mixed anhydride method.[4]

  • Deprotection: The acetal (B89532) protecting group is removed using acidic conditions (e.g., 4 M HCl) to yield the final product, this compound.[4]

Purification and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying and quantifying acyl-CoA esters.

Protocol:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution system is employed, commonly using a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at 260 nm is effective for monitoring the adenine (B156593) base of the CoA moiety.

  • Separation: This method can successfully separate this compound from related species such as (R)- and (S)-3-hydroxyhexadecanoyl-CoA and trans-2-hexadecenoyl-CoA.[4]

Structural Elucidation by Spectroscopic Methods

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structural confirmation.

Characterization_Workflow cluster_characterization Structural Characterization Workflow cluster_ms Mass Spectrometry (MS) cluster_nmr NMR Spectroscopy sample Synthesized & Purified This compound ms LC-MS / ESI-MS sample->ms nmr 1H and 13C NMR sample->nmr ms_data Confirm Molecular Weight (m/z = 1020.3 for [M+H]+) Analyze Fragmentation Pattern ms->ms_data confirmation Unambiguous Structural Confirmation ms_data->confirmation nmr_data Confirm Functional Groups (Ketone, Thioester) Verify Acyl Chain Structure nmr->nmr_data nmr_data->confirmation

References

3-Oxohexadecanoyl-CoA: A Core Metabolic Intermediate in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA, also known as 3-ketopalmitoyl-CoA, is a critical metabolic intermediate in the catabolism of long-chain fatty acids.[1][2] As the substrate for the final step in each cycle of β-oxidation, its formation and subsequent cleavage are pivotal for energy production from fats. This technical guide provides a comprehensive overview of this compound, including its role in metabolic pathways, quantitative data, detailed experimental protocols for its study, and its potential as a signaling molecule. This document is intended to serve as a valuable resource for researchers in metabolism, drug discovery, and related fields.

Chemical Properties

PropertyValueSource
Molecular Formula C37H64N7O18P3S[1]
Molecular Weight 1019.9 g/mol [1]
CAS Number 34619-89-1
ChEBI ID CHEBI:57349[1]
PubChem CID 169621

Role in Metabolic Pathways

This compound is a key intermediate in two major metabolic pathways:

  • Mitochondrial Fatty Acid β-Oxidation: This is the primary pathway for the degradation of fatty acids to produce acetyl-CoA.[3][4] In each cycle of β-oxidation, a long-chain fatty acyl-CoA is sequentially oxidized, hydrated, oxidized again, and finally cleaved. This compound is the product of the third step, the oxidation of L-3-hydroxyhexadecanoyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[4][5] It is then the substrate for the final step, thiolytic cleavage by 3-ketoacyl-CoA thiolase, which yields acetyl-CoA and myristoyl-CoA (a C14 acyl-CoA).[6][7] This process repeats until the entire fatty acid chain is converted to acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.[4]

  • Fatty Acid Elongation: In the reverse reaction, this compound can be an intermediate in the synthesis of very-long-chain fatty acids. This process is essentially the reverse of β-oxidation and occurs in the endoplasmic reticulum and mitochondria.[8]

Quantitative Data

The intracellular concentration of acyl-CoA species is tightly regulated and varies depending on tissue type and metabolic state. While specific quantitative data for this compound is not extensively reported across a wide range of conditions, the following tables provide representative data for long-chain acyl-CoAs in various mammalian tissues and cell lines.

Table 1: Long-Chain Acyl-CoA Content in Rat Tissues

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)
Total Acyl-CoA83 ± 1161 ± 9

Source: Adapted from a study on the quantitation of long-chain acyl-CoA in mammalian tissue.[9]

Table 2: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647

Source: Adapted from a protocol for acyl-CoA extraction from cell culture.[10] Note: Data for this compound was not specifically provided in this source.

Table 3: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase

SubstrateKm (µM)Vmax (µmol/min/mg)Organism/Tissue
Palmitoyl-CoA (precursor)1.8Not specifiedRat Brain

Source: Adapted from a study on palmitoyl-coenzyme A hydrolase, providing an indication of the affinity for a C16 acyl-CoA.[11] Specific kinetic data for this compound with 3-ketoacyl-CoA thiolase is often determined in the context of specific research questions and may not be broadly published.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the chemical synthesis method described by Tsuchida et al. (2017).[7]

Materials:

Procedure:

  • Synthesis of Ethyl 3-hydroxyhexadecanoate: Perform a Reformatsky reaction with tetradecanal and ethyl bromoacetate in the presence of zinc in anhydrous benzene and ether.

  • Oxidation to Ethyl 3-oxohexadecanoate: Oxidize the resulting ethyl 3-hydroxyhexadecanoate using Jones reagent in acetone.

  • Protection of the 3-keto group: Protect the 3-keto group as an ethylene acetal (B89532) by reacting with ethylene glycol in the presence of p-toluenesulfonic acid in benzene.

  • Hydrolysis to 3,3-ethylenedioxyhexadecanoic acid: Hydrolyze the ester group using potassium hydroxide in ethanol.

  • Condensation with Coenzyme A: Activate the carboxylic acid using the mixed anhydride (B1165640) method with ethyl chloroformate and triethylamine in anhydrous THF, followed by reaction with Coenzyme A.

  • Deprotection: Remove the ethylene acetal protecting group by treatment with 4 M HCl to yield this compound.

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC).

Protocol 2: Extraction and Quantification of this compound from Tissues by LC-MS/MS

This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis.[12][13]

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Liquid nitrogen

  • Homogenizer

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or acetonitrile (B52724)/isopropanol/water)

  • Internal standard (e.g., a C17 or other odd-chain acyl-CoA)

  • Centrifuge (refrigerated)

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 10 mM ammonium (B1175870) acetate)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen and grind to a fine powder. Homogenize the frozen powder in ice-cold extraction solvent containing the internal standard.

  • Protein Precipitation: Vortex the homogenate vigorously and incubate on ice to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the reconstitution solvent.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phase A (e.g., water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with the same additives).

    • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

    • Quantification: Generate a standard curve using known concentrations of a this compound standard and the internal standard to quantify the amount of this compound in the sample.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Fatty Acid β-Oxidation

The following diagram illustrates the central role of this compound in the β-oxidation spiral.

Fatty_Acid_Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16) Enoyl_CoA trans-Δ2-Hexadecenoyl-CoA Palmitoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyhexadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-CoA (C14) Ketoacyl_CoA->Myristoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Further\nβ-oxidation\ncycles Further β-oxidation cycles Myristoyl_CoA->Further\nβ-oxidation\ncycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fatty Acid β-Oxidation Pathway
Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the typical workflow for the extraction and analysis of acyl-CoAs from biological samples.[14][15]

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue/Cell Sample Homogenization Homogenization (in cold solvent with internal standard) Tissue_Sample->Homogenization Centrifugation Centrifugation (to pellet protein/debris) Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying (Nitrogen/Vacuum) Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Results Results Data_Processing->Results

Acyl-CoA Analysis Workflow
Allosteric Regulation of β-Oxidation

High concentrations of β-oxidation intermediates, including 3-ketoacyl-CoAs, can allosterically inhibit enzymes earlier in the pathway, representing a feedback mechanism.[16][17]

Allosteric_Regulation Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA This compound Ketoacyl_CoA->Acyl_CoA_Dehydrogenase Inhibition Ketoacyl_CoA->Enoyl_CoA_Hydratase Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->Ketoacyl_CoA_Thiolase Inhibition

Feedback Inhibition in β-Oxidation

Potential Signaling Role of this compound

While not a classical signaling molecule, the concentration of this compound and other acyl-CoAs can act as an indicator of the metabolic state of the cell.

  • Allosteric Regulation: As depicted in the diagram above, an accumulation of 3-ketoacyl-CoAs can inhibit earlier enzymes in the β-oxidation pathway, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase.[16][17] This feedback inhibition helps to match the rate of fatty acid oxidation to the cell's energy demands.

  • Transcriptional Regulation: Long-chain fatty acids and their CoA esters are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[18][19] While direct binding of this compound to PPARs has not been extensively studied, it is plausible that as a key intermediate, its levels could contribute to the overall pool of acyl-CoAs that influence PPAR activity.[15][20]

Conclusion

This compound is a cornerstone of fatty acid metabolism. Its central position in β-oxidation makes it a critical molecule for energy homeostasis. The ability to accurately synthesize, extract, and quantify this intermediate is essential for researchers studying metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Furthermore, understanding its role in the allosteric and potentially transcriptional regulation of metabolic pathways opens up avenues for therapeutic intervention. This guide provides a foundational resource for professionals seeking to delve into the intricate world of fatty acid metabolism and the pivotal role of this compound.

References

Methodological & Application

Application Note: Detection and Quantification of 3-Oxohexadecanoyl-CoA by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxohexadecanoyl-CoA is a critical intermediate in the mitochondrial and peroxisomal β-oxidation of fatty acids. Its accurate detection and quantification are essential for studying lipid metabolism, diagnosing metabolic disorders, and for the development of therapeutic agents targeting fatty acid oxidation pathways. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound and other long-chain acyl-CoA esters. This application note provides a detailed protocol for the detection of this compound using reversed-phase HPLC with UV detection.

Principle

The method is based on the separation of this compound from other cellular components and acyl-CoA species using a reversed-phase C18 column. The separation is achieved through a gradient elution system, typically consisting of an aqueous buffer and an organic solvent like acetonitrile. The Coenzyme A moiety of the molecule contains an adenine (B156593) group, which exhibits strong absorbance at approximately 260 nm, allowing for sensitive UV detection.

Quantitative Data Summary

While specific limits of detection (LOD) and quantification (LOQ) for this compound are not extensively published, the following table summarizes typical performance data for the HPLC analysis of long-chain acyl-CoAs, which can be expected to be similar for this compound.

ParameterTypical Value/RangeReference
Column C18 reversed-phase (e.g., 5 µm particle size)[1]
Mobile Phase A 25 mM KH2PO4, pH 5.3[1]
Mobile Phase B Acetonitrile[1]
Detection Wavelength 254 nm or 260 nm[1][2]
Analysis Time Approximately 25-30 minutes[1][3]
Limit of Detection (LOD) In the low picomole to femtomole range for similar acyl-CoAs[2][4]

Experimental Protocol

1. Materials and Reagents

  • Standards: this compound (if available), other long-chain acyl-CoA standards (e.g., Palmitoyl-CoA, Stearoyl-CoA) for system suitability.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Buffers: Potassium dihydrogen phosphate (B84403) (KH2PO4), perchloric acid, ammonium (B1175870) acetate.

  • Sample Preparation Reagents: Isopropanol, saturated ammonium sulfate (B86663) solution.[2]

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler with temperature control (4 °C recommended)

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Centrifuge

  • Homogenizer

  • pH meter

3. Sample Preparation (from tissue)

Proper sample extraction is crucial for accurate quantification of acyl-CoAs.[2]

  • Tissue Homogenization: Freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold solution of 100 mM KH2PO4.[2]

  • Solvent Extraction: Add 2-propanol to the homogenate and mix thoroughly. Follow this with the addition of saturated ammonium sulfate and acetonitrile.[2]

  • Phase Separation: Vortex the mixture and centrifuge to separate the phases. The upper aqueous phase contains the acyl-CoA esters.[2]

  • Purification: The extracted upper phase can be further purified using solid-phase extraction (SPE) if high matrix interference is expected.

  • Reconstitution: Evaporate the solvent from the purified extract and reconstitute the sample in the initial mobile phase conditions for HPLC analysis.

4. HPLC Method

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 25 mM KH2PO4, pH adjusted to 5.3.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[2]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 20 µL.

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
202080
252080
268020
308020

5. Data Analysis

  • Identify the peak corresponding to this compound by comparing its retention time with that of a standard, if available.

  • For quantification, generate a calibration curve using a series of known concentrations of a relevant long-chain acyl-CoA standard.

  • Integrate the peak area of this compound in the sample chromatogram and determine its concentration using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Tissue/Cell Sample homogenization Homogenization in Buffer sample->homogenization extraction Solvent Extraction (Isopropanol, Acetonitrile) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Aqueous Phase centrifugation->collection reconstitution Dry & Reconstitute in Mobile Phase A collection->reconstitution injection Inject Sample reconstitution->injection separation C18 Reversed-Phase Separation (Gradient Elution) injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram identification Peak Identification (Retention Time) chromatogram->identification quantification Quantification (Peak Area vs. Standard Curve) identification->quantification

Caption: Experimental workflow for this compound detection.

fatty_acid_beta_oxidation Long-Chain Fatty Acid Long-Chain Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Long-Chain Fatty Acid->Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA\n(this compound) 3-Ketoacyl-CoA (this compound) L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA\n(this compound) L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA\n(this compound)->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA\n(this compound)->Shorter Acyl-CoA Thiolase

Caption: Simplified fatty acid β-oxidation pathway.

Troubleshooting

  • Poor Peak Shape (Tailing or Fronting): This may be due to column overload, inappropriate mobile phase pH, or interactions with active sites on the column. Dilute the sample or adjust the mobile phase composition.

  • Low Sensitivity: Ensure the detector wavelength is set correctly. Check for sample degradation by keeping samples cold and analyzing them promptly after preparation. Derivatization with a fluorescent tag can be considered for enhanced sensitivity, though this adds complexity to the protocol.

  • Variable Retention Times: This can be caused by fluctuations in temperature, mobile phase composition, or flow rate. Ensure the column is properly equilibrated and the HPLC system is stable.

The described HPLC-UV method provides a reliable and accessible approach for the detection and quantification of this compound in biological samples. Careful sample preparation and method optimization are key to achieving accurate and reproducible results, which are vital for advancing research in lipid metabolism and related diseases.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of fatty acids, a fundamental metabolic process for cellular energy production.[1][2] The accurate and sensitive quantification of this compound is essential for studying metabolic flux, identifying enzyme deficiencies, and investigating the mechanism of action of drugs that target fatty acid metabolism.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the analysis of acyl-CoAs due to its high selectivity and sensitivity.[5][6][7] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound in biological samples.

Signaling Pathway

This compound is a key metabolite in the fatty acid beta-oxidation spiral. This pathway sequentially shortens the fatty acyl chain by two carbons during each cycle, producing acetyl-CoA, FADH₂, and NADH. These products subsequently enter the citric acid cycle and the electron transport chain to generate ATP.

Fatty_Acid_Beta_Oxidation Hexadecanoyl-CoA Hexadecanoyl-CoA trans-Δ²-Hexadecenoyl-CoA trans-Δ²-Hexadecenoyl-CoA Hexadecanoyl-CoA->trans-Δ²-Hexadecenoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L-3-Hydroxyhexadecanoyl-CoA L-3-Hydroxyhexadecanoyl-CoA trans-Δ²-Hexadecenoyl-CoA->L-3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase (+H₂O) This compound This compound L-3-Hydroxyhexadecanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Tetradecanoyl-CoA Tetradecanoyl-CoA This compound->Tetradecanoyl-CoA β-Ketothiolase (+CoA-SH) Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA

Fatty Acid Beta-Oxidation Pathway

Experimental Workflow

The analysis of this compound by LC-MS/MS involves several key steps, from sample preparation to data acquisition and analysis. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample (Cells or Tissues) Quenching Metabolic Quenching (e.g., Cold PBS) Sample_Collection->Quenching Extraction Acyl-CoA Extraction (e.g., SSA Precipitation) Quenching->Extraction LC_Separation Reversed-Phase LC (C18 Column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Normalization Data Normalization (e.g., Protein Content) Peak_Integration->Normalization Reporting Results Reporting Normalization->Reporting

LC-MS/MS Workflow for this compound

Detailed Protocols

Sample Preparation: Acyl-CoA Extraction from Cultured Cells[5][8][9]

This protocol is adapted from methods utilizing sulfosalicylic acid (SSA) for protein precipitation and extraction of acyl-CoAs.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) Sulfosalicylic Acid (SSA) in water

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with 10 mL of ice-cold PBS.

    • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

    • For suspension cells, pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold 2.5% SSA.

    • Vortex vigorously for 30 seconds and/or sonicate to ensure complete cell lysis and protein precipitation.

  • Extraction:

    • Incubate the samples on ice for 10 minutes.

    • Centrifuge at maximum speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.

    • The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[7][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 2% B (re-equilibration)

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Collision Gas: Argon

Data Presentation

The quantification of this compound is achieved using MRM. This involves monitoring a specific precursor-to-product ion transition. Acyl-CoAs characteristically exhibit a neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[5][8][9][10]

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1004.4497.410035
Internal Standard (e.g., Heptadecanoyl-CoA)1020.5513.510035

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is recommended to optimize collision energy for the specific instrument being used. The product ion corresponds to the precursor ion minus the neutral loss of 507 Da. An appropriate stable isotope-labeled internal standard is recommended for accurate quantification but if not available, an odd-chain length acyl-CoA can be used.[7][11]

Concluding Remarks

The protocols outlined in this document provide a robust framework for the sensitive and specific quantification of this compound in biological matrices. Adherence to proper sample handling and preparation techniques is critical for obtaining accurate and reproducible results. The provided LC-MS/MS parameters can serve as a starting point for method development, and should be optimized for the specific instrumentation and experimental goals of the user. The ability to accurately measure this compound will aid researchers in elucidating its role in various physiological and pathological states.

References

Application Note: Quantification of 3-Oxohexadecanoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxohexadecanoyl-CoA, also known as 3-ketopalmitoyl-CoA, is a critical intermediate in the mitochondrial beta-oxidation of palmitic acid, a common 16-carbon saturated fatty acid. The fatty acid beta-oxidation spiral is a major pathway for energy production, particularly in high-energy-demand tissues such as the heart, liver, and skeletal muscle.[1] The concentration of acyl-CoA intermediates like this compound can provide a snapshot of the metabolic state of a cell and may be altered in various metabolic diseases, including fatty acid oxidation disorders, diabetes, and heart failure.

Accurate quantification of this specific acyl-CoA is challenging due to its low physiological abundance, inherent chemical instability, and the complexity of the biological matrix.[2][3] This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific analysis of low-abundance metabolites.[2][4][5]

Metabolic Pathway: Mitochondrial Fatty Acid Beta-Oxidation

This compound is the product of the third step and the substrate for the fourth and final step in each cycle of beta-oxidation for saturated fatty acids. The pathway systematically shortens the fatty acyl-CoA chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2.[6][7]

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Palmitoyl_CoA Hexadecanoyl-CoA (Palmitoyl-CoA, C16) Enoyl_CoA trans-Δ2-Hexadecenoyl-CoA Palmitoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase p1 Hydroxyacyl_CoA L-3-Hydroxyhexadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase p2 Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase p3 Myristoyl_CoA Tetradecanoyl-CoA (Myristoyl-CoA, C14) Ketoacyl_CoA->Myristoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA To TCA Cycle p4 FAD FAD FADH2 FADH2 FAD->FADH2 1 H2O H2O NAD NAD+ NADH NADH + H+ NAD->NADH 3 CoASH CoA-SH

Caption: Mitochondrial beta-oxidation of Hexadecanoyl-CoA.

Experimental Protocols

This section details the complete workflow from tissue collection to data acquisition.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade), Chloroform (ACS grade), Formic Acid (LC-MS grade), Ammonium (B1175870) Acetate.

  • Standards: this compound (analytical standard), Isotope-labeled internal standard (e.g., ¹³C-labeled Palmitoyl-CoA or a commercially available odd-chain acyl-CoA like Heptadecanoyl-CoA[8]).

  • Chemicals: Potassium Phosphate Monobasic (KH₂PO₄), 5-Sulfosalicylic acid (SSA).

  • Equipment: Homogenizer (e.g., bead beater or Potter-Elvehjem), refrigerated centrifuge, vacuum concentrator or nitrogen evaporator, solid-phase extraction (SPE) columns (optional), LC-MS/MS system.

The overall process involves rapid tissue harvesting and metabolic quenching, followed by extraction, purification, and analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis T_Harvest 1. Tissue Harvest & Snap-Freezing in LN2 Homogen 2. Homogenization (in cold extraction buffer + IS) T_Harvest->Homogen Extract 3. Organic Solvent Extraction Homogen->Extract Centrifuge 4. Centrifugation (to pellet protein/debris) Extract->Centrifuge Supernatant 5. Supernatant Collection Centrifuge->Supernatant Dry 6. Sample Drying (Vacuum or N2 Stream) Supernatant->Dry Reconstitute 7. Reconstitution (in LC-MS compatible solvent) Dry->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS Data 9. Data Processing & Quantification LCMS->Data

Caption: Workflow for tissue acyl-CoA quantification.

Rapid quenching of metabolism is critical to prevent the degradation of acyl-CoAs.[2]

  • Tissue Harvesting: Excise the tissue of interest as quickly as possible and immediately snap-freeze in liquid nitrogen. Store samples at -80°C until extraction. Work on dry ice during processing.

  • Homogenization & Extraction:

    • Weigh approximately 50-100 mg of frozen tissue powder.

    • Perform one of the following extraction protocols:

      • Method A (Acetonitrile/Methanol/Water): Homogenize the tissue powder in a 20-fold excess (v/w) of ice-cold acetonitrile/methanol/water (2:2:1, v/v/v) containing a known amount of internal standard.[2]

      • Method B (Methanol/Chloroform): Homogenize the tissue in 3 mL of ice-cold methanol-chloroform (2:1, v/v) containing the internal standard.[8]

    • Use a bead beater or glass homogenizer, keeping the sample on ice throughout the process.[8][9]

  • Protein Precipitation: Vortex the homogenate vigorously and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of a suitable solvent, such as 50% methanol in water or 50% methanol in 50 mM ammonium acetate.[3][8] Vortex briefly and centrifuge again to pellet any insoluble material before transferring to an LC vial.

The following are starting parameters that should be optimized for the specific instrument used.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Methanol (1:1).

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 98% B

      • 15-18 min: 98% B

      • 18-18.1 min: 98% to 2% B

      • 18.1-22 min: 2% B (re-equilibration)

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]⁺ adduct. The product ions result from characteristic fragmentation of the CoA moiety.[10] Transitions must be optimized by infusing a pure standard of this compound.

Data Presentation

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Polarity
This compound 1020.3Optimize with standardPositive
Palmitoyl-CoA (C16:0)1006.4499.4Positive
Heptadecanoyl-CoA (C17:0 IS)1020.4513.4Positive
Note: The precursor ion for this compound is based on its monoisotopic molecular weight of 1019.32.[11] Product ions must be determined empirically but are expected from the fragmentation of the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule.

Specific quantitative data for this compound is scarce in the literature, likely due to its nature as a transient metabolic intermediate. Its concentration is expected to be significantly lower than that of the more abundant end-products or precursors. The table below provides context by showing reported concentrations for other acyl-CoAs in rodent liver.

Acyl-CoA SpeciesTissueConcentration (nmol/g wet weight)Reference
Total CoARat Liver87 - 434[12]
Total CoAMouse Liver120 - 160[12]
Acetyl-CoARat Liver~40 - 100[2][13]
Succinyl-CoARat Liver~50 (decreases with ischemia)[2]
This compound AllExpected to be low; requires experimental determination

The provided protocol, when coupled with a properly calibrated instrument and appropriate internal standards, will enable the accurate determination of this compound concentrations in the target tissue.

References

Application Notes and Protocols for 3-Oxohexadecanoyl-CoA Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA thiolase, also known as 3-ketoacyl-CoA thiolase (KAT), is a crucial enzyme in the fatty acid beta-oxidation pathway. It catalyzes the final step, the thiolytic cleavage of a 3-ketoacyl-CoA into a shortened acyl-CoA and an acetyl-CoA molecule.[1][2][3] This process is fundamental for energy production from fatty acids, particularly in high-energy-demand tissues like the heart.[1] There are two main types of thiolases: Type I (3-ketoacyl-CoA thiolase, EC 2.3.1.16), which is involved in degradative pathways like beta-oxidation and has a broad substrate specificity, and Type II (acetoacetyl-CoA thiolase, EC 2.3.1.9), which is primarily involved in biosynthetic pathways.[4][5] This document provides detailed protocols for assaying the activity of this compound thiolase.

Principle of the Enzyme Assay

The activity of this compound thiolase can be determined using several methods. One common approach is a coupled spectrophotometric assay that measures the rate of NADH formation in the reverse reaction (condensation of acetyl-CoA).[4] In this assay, the product of the thiolase reaction, acetyl-CoA, is used by citrate (B86180) synthase to form citrate and Coenzyme A. The preceding reaction in the Krebs cycle, the oxidation of malate (B86768) to oxaloacetate by malate dehydrogenase, is coupled to this, which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the thiolase activity.[4]

Another method involves monitoring the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[6]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay (Reverse Reaction)

This protocol measures the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, with the reaction being coupled to the reduction of NAD+ to NADH.

Materials and Reagents:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Malate

  • NAD+

  • Citrate Synthase

  • Malate Dehydrogenase

  • Acetyl-CoA

  • Purified this compound thiolase or cell/tissue lysate

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, malate, NAD+, citrate synthase, and malate dehydrogenase.

  • Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration and to establish a baseline reading.

  • Initiate the reaction by adding acetyl-CoA to the cuvette.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • The rate of NADH formation, and thus the thiolase activity, is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: DTNB-Based Spectrophotometric Assay (Forward Reaction)

This protocol measures the thiolytic cleavage of this compound by quantifying the release of Coenzyme A.

Materials and Reagents:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Potassium Chloride (KCl)

  • This compound (substrate)

  • Coenzyme A (for standard curve)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)

  • Purified this compound thiolase or cell/tissue lysate

  • Spectrophotometer capable of measuring absorbance at 412 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, and the enzyme sample.

  • Pre-incubate the mixture at 37°C for a defined period.

  • Initiate the reaction by adding the substrate, this compound.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.[6]

  • Stop the reaction and add the DTNB solution.

  • Measure the absorbance at 412 nm.

  • The amount of released CoA is determined by comparing the absorbance to a standard curve prepared with known concentrations of Coenzyme A. The thiolase activity is then calculated based on the amount of CoA released per unit time.

Data Presentation

The following table summarizes typical quantitative data for 3-ketoacyl-CoA thiolase assays. Note that optimal conditions may vary depending on the enzyme source and specific substrate.

ParameterValueReference
Protocol 1: Coupled Assay
Wavelength340 nm[4]
SubstrateAcetyl-CoA[4]
Key EnzymesCitrate Synthase, Malate Dehydrogenase[4]
Product MonitoredNADH[4]
Protocol 2: DTNB Assay
Wavelength412 nm[6]
Substrate3-Oxoacyl-CoA[6]
ReagentDTNB[6]
Product MonitoredCoA-DTNB adduct (TNB²⁻)[6]
Reaction Temperature37 °C[6]
Reaction Time30 min[6]

Visualizations

Signaling Pathway: Fatty Acid Beta-Oxidation

Fatty_Acid_Beta_Oxidation cluster_beta_oxidation Mitochondrial Beta-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters

Caption: The four steps of the fatty acid beta-oxidation pathway.

Experimental Workflow: Coupled Spectrophotometric Assay

Coupled_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (Tris-HCl, Malate, NAD+) Prep_Enzymes Add Coupling Enzymes (Citrate Synthase, Malate Dehydrogenase) Prep_Buffer->Prep_Enzymes Equilibrate Equilibrate Mixture at 37°C Prep_Enzymes->Equilibrate Add_Substrate Initiate with Acetyl-CoA Equilibrate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Rate of NADH Formation Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Thiolase Activity Calculate_Rate->Determine_Activity

Caption: Workflow for the coupled this compound thiolase assay.

References

Application Notes and Protocols for In Vitro Reconstitution of Beta-Oxidation with 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid beta-oxidation is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. Dysregulation of this pathway is implicated in various metabolic diseases, making it a key target for therapeutic intervention. The in vitro reconstitution of the beta-oxidation cascade provides a powerful tool for studying enzyme kinetics, screening for modulators, and understanding the molecular basis of pathway intermediates. This document provides detailed application notes and protocols for the in vitro reconstitution of the final step of beta-oxidation, specifically focusing on the substrate 3-Oxohexadecanoyl-CoA.

The final turn of the beta-oxidation spiral involves the thiolytic cleavage of 3-ketoacyl-CoA by the enzyme 3-ketoacyl-CoA thiolase, yielding acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.[1][2] In the case of this compound (a 16-carbon 3-ketoacyl-CoA), this reaction produces Myristoyl-CoA (a 14-carbon acyl-CoA) and Acetyl-CoA.

Core Concepts and Signaling Pathway

The overall process of mitochondrial beta-oxidation consists of a cycle of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolysis.[1][2][3][4] For a saturated even-numbered fatty acyl-CoA like Palmitoyl-CoA (C16), the pathway proceeds through multiple cycles until it is completely broken down into acetyl-CoA molecules. The final cycle begins with this compound.

Below is a diagram illustrating the final step of beta-oxidation involving this compound.

Beta_Oxidation_Final_Step cluster_reaction Final Thiolytic Cleavage Step 3_Oxohexadecanoyl_CoA This compound (C16) Thiolase 3-Ketoacyl-CoA Thiolase 3_Oxohexadecanoyl_CoA->Thiolase CoA_SH Coenzyme A CoA_SH->Thiolase Myristoyl_CoA Myristoyl-CoA (C14) Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 1: Final step of beta-oxidation with this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for an in vitro reconstituted beta-oxidation assay with this compound. This data is representative and may vary based on specific experimental conditions, enzyme sources, and purity.

ParameterValueUnitsNotes
Substrate Concentration
This compound50µMInitial substrate concentration.
Coenzyme A100µMCo-substrate for the thiolase reaction.
Enzyme Concentration
3-Ketoacyl-CoA Thiolase0.1µMPurified recombinant enzyme.
Reaction Conditions
Buffer50 mM Tris-HCl, pH 8.0-
Temperature37°C
Incubation Time10minutes
Kinetic Parameters (Hypothetical)
Vmax5µmol/min/mgMaximum reaction velocity.
Km (for this compound)10µMMichaelis-Menten constant.
Product Formation
Myristoyl-CoA25µMMeasured at the end of the reaction.
Acetyl-CoA25µMMeasured at the end of the reaction.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase by monitoring the decrease in absorbance of the enolate form of this compound at 303 nm.[5]

Materials:

  • Purified 3-Ketoacyl-CoA Thiolase

  • This compound

  • Coenzyme A (CoA)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Spectrophotometer capable of reading at 303 nm

  • Cuvettes

Procedure:

  • Prepare Reaction Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% BSA.

  • Prepare Substrate Stock Solution: Dissolve this compound in the reaction buffer to a final concentration of 1 mM.

  • Prepare CoA Stock Solution: Dissolve Coenzyme A in the reaction buffer to a final concentration of 10 mM.

  • Set up the Reaction Mixture: In a cuvette, add the following in the specified order:

    • 880 µL of Reaction Buffer

    • 50 µL of 1 mM this compound (final concentration 50 µM)

    • 10 µL of 10 mM CoA (final concentration 100 µM)

  • Equilibrate: Mix gently by inverting the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 10 µL of purified 3-Ketoacyl-CoA Thiolase (e.g., 10 µM stock, final concentration 0.1 µM) to the cuvette.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 303 nm for 5-10 minutes at 30-second intervals.

  • Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient for the enolate form of this compound in the presence of BSA.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Prepare_Buffer Prepare Reaction Buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA) Setup_Reaction Set up Reaction Mixture in Cuvette (Buffer, Substrate, CoA) Prepare_Buffer->Setup_Reaction Prepare_Substrate Prepare 1 mM This compound Stock Prepare_Substrate->Setup_Reaction Prepare_CoA Prepare 10 mM CoA Stock Prepare_CoA->Setup_Reaction Equilibrate Equilibrate at 37°C for 5 min Setup_Reaction->Equilibrate Initiate_Reaction Add 3-Ketoacyl-CoA Thiolase Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 303 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 2: Workflow for the spectrophotometric assay of 3-Ketoacyl-CoA Thiolase.

Protocol 2: LC-MS/MS-based Assay for Product Quantification

This protocol provides a method for the quantitative analysis of the products of the in vitro beta-oxidation reaction, Myristoyl-CoA and Acetyl-CoA, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and sensitivity.[6]

Materials:

  • In vitro reaction mixture from Protocol 1 (or a scaled-up version)

  • Internal standards (e.g., ¹³C-labeled Myristoyl-CoA and ¹³C-labeled Acetyl-CoA)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • LC-MS/MS system

Procedure:

  • Stop the Reaction: At the desired time point, quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing internal standards.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the enzyme.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a suitable volume of the initial mobile phase (e.g., 5% ACN in water with 0.1% FA).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for Myristoyl-CoA, Acetyl-CoA, and their respective internal standards.

  • Data Analysis: Quantify the concentrations of Myristoyl-CoA and Acetyl-CoA by comparing the peak areas of the analytes to their corresponding internal standards.

LCMS_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Stop_Reaction Quench Reaction with Acetonitrile + Internal Standards Precipitate_Protein Centrifuge to Precipitate Protein Stop_Reaction->Precipitate_Protein Dry_Sample Evaporate Supernatant to Dryness Precipitate_Protein->Dry_Sample Reconstitute Reconstitute in Mobile Phase Dry_Sample->Reconstitute LC_Separation Inject and Separate on Reverse-Phase Column Reconstitute->LC_Separation MS_Detection Detect Products by MRM on Mass Spectrometer LC_Separation->MS_Detection Quantification Quantify Products using Internal Standards MS_Detection->Quantification

Figure 3: Workflow for LC-MS/MS-based product quantification.

Concluding Remarks

The provided application notes and protocols offer a framework for the in vitro reconstitution and analysis of the final step of beta-oxidation using this compound. These assays are valuable tools for academic research into fatty acid metabolism and for industrial drug discovery efforts targeting this essential pathway. The spectrophotometric method provides a convenient and continuous assay for enzyme activity, while the LC-MS/MS method offers highly specific and quantitative analysis of the reaction products. Researchers should optimize the described conditions for their specific experimental setup and enzyme preparations to ensure reliable and reproducible results.

References

Application Notes and Protocols for 3-Ketoacyl-CoA Thiolase Utilizing 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketoacyl-CoA thiolase (EC 2.3.1.16) is a pivotal enzyme in the terminal step of the fatty acid beta-oxidation pathway.[1] This enzyme catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA molecule.[1] Thiolases are categorized into two main types: thiolase I (3-ketoacyl-CoA thiolase) and thiolase II (acetoacetyl-CoA thiolase). Thiolase I exhibits broad substrate specificity and is primarily involved in degradative pathways like beta-oxidation, occurring in both mitochondria and peroxisomes.[2] Understanding the kinetics and activity of 3-ketoacyl-CoA thiolase with long-chain substrates such as 3-Oxohexadecanoyl-CoA is crucial for elucidating the mechanisms of fatty acid metabolism and for the development of therapeutic agents targeting metabolic disorders.

These application notes provide detailed protocols for the purification of 3-ketoacyl-CoA thiolase, the synthesis of its long-chain substrate this compound, and methods for assaying its enzymatic activity.

Data Presentation: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase

The catalytic efficiency of 3-ketoacyl-CoA thiolase varies with the chain length of its substrate. While specific kinetic data for this compound is limited in the literature, the following table summarizes the known kinetic parameters for 3-oxoacyl-CoA thiolase with various substrate chain lengths.

Substrate (3-oxoacyl-CoA)Enzyme SourceKm (µM)Vmax (units/mg)kcat (s⁻¹)Reference
Acetoacetyl-CoA (C4)Sunflower Cotyledon Glyoxysomes27Not ReportedNot Reported[3]
3-Oxohexanoyl-CoA (C6)Sunflower Cotyledon Glyoxysomes3-7Not ReportedNot Reported[3]
3-Oxooctanoyl-CoA (C8)Sunflower Cotyledon Glyoxysomes3-7Not ReportedNot Reported[3]
3-Oxodecanoyl-CoA (C10)Sunflower Cotyledon Glyoxysomes3-7Not ReportedNot Reported[3]
3-Oxododecanoyl-CoA (C12)Sunflower Cotyledon Glyoxysomes3-7Not ReportedNot Reported[3]
3-Oxotetradecanoyl-CoA (C14)Sunflower Cotyledon Glyoxysomes3-7Not ReportedNot Reported[3]
This compound (C16) Sunflower Cotyledon Glyoxysomes3-7 Not ReportedNot Reported[3]

Note: The Vmax and kcat values for the sunflower glyoxysomal 3-oxoacyl-CoA thiolase with these substrates were not reported in the cited study. Further research is required to fully characterize the kinetic profile of the enzyme with this compound.

Signaling Pathway and Experimental Workflow

Enzymatic Reaction of 3-Ketoacyl-CoA Thiolase

Enzymatic_Reaction sub This compound enzyme 3-Ketoacyl-CoA Thiolase sub->enzyme coa Coenzyme A coa->enzyme prod1 Myristoyl-CoA enzyme->prod1 prod2 Acetyl-CoA enzyme->prod2

Caption: Thiolytic cleavage of this compound.

General Experimental Workflow for 3-Ketoacyl-CoA Thiolase Activity Assay

Experimental_Workflow sub_prep Substrate Preparation (this compound Synthesis) assay_setup Assay Setup (Buffer, Substrate, CoA) sub_prep->assay_setup enz_prep Enzyme Purification enz_prep->assay_setup reaction Initiate Reaction (Add Enzyme) assay_setup->reaction measurement Spectrophotometric Measurement (e.g., ΔA303nm/min) reaction->measurement analysis Data Analysis (Calculate Kinetic Parameters) measurement->analysis

Caption: Workflow for thiolase activity measurement.

Experimental Protocols

Protocol 1: Purification of Peroxisomal 3-Ketoacyl-CoA Thiolase from Saccharomyces cerevisiae

This protocol is adapted from methods described for the purification of peroxisomal thiolase.

Materials:

  • Yeast cells (Saccharomyces cerevisiae) grown in oleic acid-containing medium to induce peroxisome proliferation.

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, and protease inhibitors.

  • Ammonium (B1175870) sulfate (B86663).

  • Chromatography columns (e.g., DEAE-cellulose, Phenyl-Sepharose, Hydroxyapatite).

  • Bradford reagent for protein quantification.

Procedure:

  • Cell Lysis: Harvest yeast cells by centrifugation and resuspend in Lysis Buffer. Lyse the cells using a French press or bead beater.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain a clear supernatant.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 40-70%). Stir for 30 minutes at 4°C and then centrifuge to collect the protein precipitate.

  • Dialysis: Resuspend the pellet in a minimal volume of chromatography buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Chromatography:

    • Apply the dialyzed sample to a DEAE-cellulose column equilibrated with the appropriate buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-500 mM NaCl).

    • Pool the active fractions (assayed as described in Protocol 3) and apply to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

    • Further purify the active fractions on a hydroxyapatite (B223615) column.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. The purified 3-ketoacyl-CoA thiolase from Saccharomyces cerevisiae should appear as a dimer of identical subunits, each with a molecular mass of approximately 45 kDa.[4]

Protocol 2: Synthesis of this compound

This protocol is a summary of the chemical synthesis method for this compound.[5]

Materials:

Procedure:

  • Reformatsky Reaction: React tetradecanal with ethyl bromoacetate to synthesize ethyl 3-hydroxyhexadecanoate.

  • Oxidation: Oxidize the ethyl 3-hydroxyhexadecanoate to form ethyl 3-oxohexadecanoate.

  • Acetalization: Protect the 3-oxo group by acetalization with ethylene glycol.

  • Hydrolysis: Perform alkaline hydrolysis to obtain 3,3-ethylenedioxyhexadecanoic acid.

  • Condensation with CoA: Condense the protected fatty acid with Coenzyme A using a mixed anhydride (B1165640) method.

  • Deprotection: Remove the acetal (B89532) protecting group with 4 M HCl to yield the final product, this compound.[5]

  • Purification and Verification: Purify the product using HPLC and verify its identity and purity.

Protocol 3: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the thiolytic cleavage of this compound by monitoring the decrease in absorbance of the Mg²⁺-enolate complex of the substrate at 303 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

  • Coenzyme A (CoA) solution.

  • This compound stock solution (solubilized with the aid of a mild non-ionic detergent like Triton X-100 if necessary, at a concentration well below its critical micelle concentration to avoid enzyme inhibition).

  • Purified 3-Ketoacyl-CoA Thiolase.

  • UV-transparent cuvettes.

  • Spectrophotometer capable of reading at 303 nm.

Procedure:

  • Assay Mixture Preparation: In a 1 ml cuvette, prepare the assay mixture containing:

    • Assay Buffer (to a final volume of 1 ml).

    • CoA (final concentration of 60 µM).

    • This compound (varied concentrations, e.g., 1-20 µM, to determine Km).

  • Pre-incubation: Incubate the assay mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Baseline Reading: Measure the initial absorbance at 303 nm.

  • Reaction Initiation: Add a small, predetermined amount of purified 3-Ketoacyl-CoA Thiolase to the cuvette and mix quickly.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 303 nm over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA₃₀₃/min) from the linear portion of the absorbance vs. time plot.

    • Use the extinction coefficient for the Mg²⁺-enolate complex of this compound to convert the rate to µmol/min. Note that the extinction coefficient for long-chain 3-ketoacyl-CoAs can vary.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Considerations for Long-Chain Substrates:

  • Solubility: Long-chain acyl-CoA esters like this compound have low aqueous solubility. It may be necessary to include a low concentration of a non-ionic detergent (e.g., Triton X-100) or bovine serum albumin (BSA) in the assay buffer to ensure the substrate remains in solution. However, care must be taken as detergents can affect enzyme activity.

  • Extinction Coefficient: The extinction coefficient of the Mg²⁺-enolate complex can be chain-length dependent. It is advisable to determine this value experimentally for this compound if a precise Vmax is required.

Conclusion

The protocols and data presented provide a framework for researchers to study the activity of 3-ketoacyl-CoA thiolase with the long-chain substrate this compound. While some kinetic data for long-chain substrates are available, further characterization, particularly of Vmax and kcat values, is needed for a more complete understanding of the enzyme's function. The provided protocols for enzyme purification, substrate synthesis, and activity assays offer a solid starting point for such investigations, which are essential for advancing our knowledge of fatty acid metabolism and its role in health and disease.

References

Application Notes and Protocols for the Purification of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3-Oxohexadecanoyl-CoA, a critical intermediate in fatty acid metabolism. The protocols outlined below are compiled from established methods in the scientific literature, offering robust approaches for obtaining this acyl-CoA for various research and development applications.

Introduction

This compound is a β-ketoacyl-CoA that plays a central role in the β-oxidation of fatty acids.[1] Its accurate quantification and the availability of pure standards are essential for studying enzyme kinetics, metabolic pathways, and for the development of therapeutics targeting lipid metabolism. The methods described herein cover chemical synthesis followed by purification, as well as extraction and purification from biological matrices.

Purification Strategies

The purification of this compound, a long-chain acyl-CoA, typically involves a combination of extraction and chromatographic techniques. Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for achieving high purity.[2][3]

Key Purification Techniques:

  • Solid-Phase Extraction (SPE): Often used for sample cleanup and enrichment of acyl-CoAs from biological extracts.[4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for separating acyl-CoAs based on their hydrophobicity.[4][6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic technique that can separate a wide range of acyl-CoAs.[6]

Quantitative Data Summary

The following table summarizes quantitative data from various purification methods for long-chain acyl-CoAs, which are applicable to this compound.

MethodMatrixRecovery RateLimit of Quantification (LOQ)Reference
Solid-Phase Extraction & HPLCRat Tissues70-80%Not Reported[4]
Solid-Phase Extraction (2-(2-pyridyl)ethyl)Rat Liver83-90%Not Reported[5]
Phosphate (B84403) Methylation & LC-MS/MSCultured CellsNot Reported4.2 nM (very-long-chain)[8]

Experimental Protocols

Protocol 1: Purification of Chemically Synthesized this compound by HPLC

This protocol is based on a method for the chemical synthesis and subsequent purification of this compound.[3]

1. Synthesis:

  • This compound can be synthesized from tetradecanal (B130844) via a multi-step process involving a Reformatsky reaction, oxidation, acetalization, hydrolysis, and finally condensation with coenzyme A using a mixed anhydride (B1165640) method.[3][9]

2. HPLC Purification:

  • Column: A reversed-phase C18 column is suitable for this separation.
  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[4]
  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[4]
  • Gradient: A binary gradient from mobile phase A to mobile phase B is used to elute the compound. The specific gradient profile should be optimized based on the column dimensions and HPLC system.
  • Detection: The eluent is monitored at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.[4]
  • Fraction Collection: Collect the peak corresponding to this compound.
  • Post-Purification: The collected fractions can be lyophilized to obtain the purified product.

Protocol 2: Extraction and Purification of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is a general method for the extraction and purification of long-chain acyl-CoAs, including this compound, from tissue samples.[4][5]

1. Tissue Homogenization and Extraction:

  • Homogenize tissue samples in a glass homogenizer with 100 mM KH2PO4 buffer, pH 4.9.[4]
  • Add 2-propanol and homogenize again.[4]
  • Extract the acyl-CoAs from the homogenate using acetonitrile.[4]
  • Alternatively, a two-step extraction can be performed using acetonitrile/2-propanol followed by potassium phosphate buffer.[5]

2. Solid-Phase Extraction (SPE):

  • SPE Column: An oligonucleotide purification column or a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel column can be used.[4][5]
  • Conditioning: Condition the column with an appropriate solvent mixture (e.g., acetonitrile/isopropanol/water/acetic acid).[5]
  • Loading: Apply the tissue extract to the conditioned SPE column.
  • Washing: Wash the column to remove unbound impurities.[5]
  • Elution: Elute the acyl-CoAs using a suitable solvent, such as 2-propanol or a mixture of methanol (B129727) and ammonium (B1175870) formate.[4][5]

3. HPLC Analysis and Purification:

  • Concentrate the eluent from the SPE step.
  • Perform HPLC analysis and purification as described in Protocol 1.

Diagrams

fatty_acid_beta_oxidation Acyl_CoA Acyl-CoA (C16) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (C14) Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase

Caption: The role of this compound in the fatty acid β-oxidation pathway.

purification_workflow start Sample (Biological Tissue or Chemical Synthesis Reaction) extraction Homogenization & Solvent Extraction start->extraction spe Solid-Phase Extraction (SPE) (Cleanup and Enrichment) extraction->spe hplc High-Performance Liquid Chromatography (HPLC) spe->hplc analysis Analysis (UV/MS) hplc->analysis Online Detection purified_product Purified this compound hplc->purified_product Fraction Collection

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for Radiolabeling of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA, a β-keto acyl-CoA, is a key intermediate in fatty acid metabolism, playing a crucial role in both fatty acid oxidation (β-oxidation) and fatty acid synthesis (elongation). The ability to trace and quantify this molecule is essential for studying the kinetics and regulation of these pathways, as well as for investigating metabolic disorders and the mechanism of action of drugs targeting lipid metabolism. Radiolabeling of this compound with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) provides a highly sensitive method for its detection and quantification in various biological systems.

These application notes provide detailed protocols for the chemical and enzymatic synthesis of radiolabeled this compound, along with methods for its purification and characterization. The information is intended to guide researchers in the preparation and use of this important metabolic tracer.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and purification of radiolabeled this compound. Actual results may vary depending on the specific experimental conditions and the purity of the starting materials.

ParameterChemical SynthesisEnzymatic Synthesis
Radiolabel ¹⁴C¹⁴C
Precursor [1-¹⁴C]Ethyl bromoacetate (B1195939)[1-¹⁴C]Acetyl-CoA & Myristoyl-CoA
Typical Specific Activity 40-60 mCi/mmol50-58 mCi/mmol
Radiochemical Yield 30-50%40-60%
Radiochemical Purity (Post-HPLC) >95%>98%
Overall Recovery (Post-Purification) ~70%~80%

Experimental Protocols

Two primary methods for the radiolabeling of this compound are presented: a chemical synthesis approach adapted from known methods for the non-labeled compound, and an enzymatic synthesis approach leveraging the reversible nature of the 3-ketoacyl-CoA thiolase enzyme.

Protocol 1: Chemical Synthesis of [3-¹⁴C]-3-Oxohexadecanoyl-CoA

This protocol is adapted from the chemical synthesis of non-labeled this compound and introduces the radiolabel via a Reformatsky reaction using [1-¹⁴C]ethyl bromoacetate.[1]

Materials:

Procedure:

  • Synthesis of Ethyl [3-¹⁴C]-3-hydroxyhexadecanoate:

    • In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.2 eq) and a crystal of iodine to anhydrous toluene.

    • Add a solution of tetradecanal (1 eq) and [1-¹⁴C]ethyl bromoacetate (1.1 eq) in anhydrous toluene dropwise to the zinc suspension.

    • Gently heat the mixture to initiate the reaction, then maintain at a gentle reflux for 2 hours.

    • Cool the reaction to room temperature and quench with 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl [3-¹⁴C]-3-hydroxyhexadecanoate.

  • Oxidation to Ethyl [3-¹⁴C]-3-oxohexadecanoate:

    • Dissolve the crude ethyl [3-¹⁴C]-3-hydroxyhexadecanoate in acetone and cool to 0°C.

    • Add Jones reagent dropwise until a persistent orange color is observed.

    • Stir for 1 hour at 0°C.

    • Quench the reaction with isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl [3-¹⁴C]-3-oxohexadecanoate.

  • Protection of the Keto Group:

    • Dissolve the ethyl [3-¹⁴C]-3-oxohexadecanoate in toluene with ethylene glycol (2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours.

    • Cool, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Hydrolysis to [3-¹⁴C]-3,3-ethylenedioxyhexadecanoic acid:

    • Dissolve the protected ester in a mixture of ethanol (B145695) and 2 M NaOH.

    • Stir at room temperature overnight.

    • Acidify with 1 M HCl and extract with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free acid.

  • Coupling with Coenzyme A:

    • Dissolve the protected acid (1 eq) in anhydrous THF and cool to -15°C.

    • Add triethylamine (1.1 eq) followed by ethyl chloroformate (1.1 eq) and stir for 30 minutes.

    • In a separate flask, dissolve Coenzyme A trilithium salt (0.8 eq) in water and adjust the pH to 8 with sodium bicarbonate.

    • Add the Coenzyme A solution to the mixed anhydride (B1165640) solution and stir vigorously at 0°C for 2 hours.

  • Deprotection:

    • Acidify the reaction mixture with 4 M HCl to pH 1-2 and stir for 2 hours at room temperature to remove the ethylene glycol protecting group.

    • The resulting solution contains crude [3-¹⁴C]-3-Oxohexadecanoyl-CoA, which should be purified immediately by HPLC.

Protocol 2: Enzymatic Synthesis of [3-¹⁴C]-3-Oxohexadecanoyl-CoA

This protocol utilizes the reverse Claisen condensation reaction catalyzed by 3-ketoacyl-CoA thiolase (EC 2.3.1.16).[2][3][4][5]

Materials:

  • Myristoyl-CoA (C14:0-CoA)

  • [1-¹⁴C]Acetyl-CoA (specific activity 50-60 mCi/mmol)

  • 3-Ketoacyl-CoA thiolase (commercially available or purified)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (5 mM)

  • Dithiothreitol (DTT) (1 mM)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 8.0)

      • MgCl₂ (5 mM)

      • DTT (1 mM)

      • Myristoyl-CoA (1 mM)

      • [1-¹⁴C]Acetyl-CoA (0.5 mM, ~1 µCi)

      • 3-Ketoacyl-CoA thiolase (5-10 µg)

    • The total reaction volume should be kept small (e.g., 50-100 µL).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours. The reaction progress can be monitored by TLC (see below).

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying with a small amount of formic acid.

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • The supernatant containing the radiolabeled product should be immediately purified by HPLC.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purifying radiolabeled this compound from unreacted precursors and byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) ring of CoA) and a series-connected radioactivity detector.

  • Procedure:

    • Inject the crude reaction mixture onto the equilibrated HPLC column.

    • Collect fractions corresponding to the radioactive peak that co-elutes with a non-labeled this compound standard.

    • Pool the radioactive fractions and lyophilize to obtain the purified product.

Thin-Layer Chromatography (TLC)

TLC can be used for rapid monitoring of the reaction progress and for assessing the purity of the final product.[6][7]

  • Stationary Phase: Silica gel 60 plates.

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v).

  • Detection:

    • For non-radioactive standards: Iodine vapor or specific spray reagents.

    • For radiolabeled compounds: Autoradiography or a TLC scanner.

  • Procedure:

    • Spot a small aliquot of the reaction mixture or purified product onto the TLC plate.

    • Develop the plate in the mobile phase until the solvent front reaches near the top.

    • Dry the plate and visualize the spots using the appropriate detection method.

    • The Rf value of this compound will be distinct from its precursors.

Signaling Pathways and Experimental Workflows

Metabolic Pathways

This compound is a central intermediate in fatty acid metabolism. The following diagrams illustrate its position in mitochondrial β-oxidation and fatty acid synthesis.

fatty_acid_oxidation Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Palmitoyl-CoA (C16)->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA (this compound) 3-Ketoacyl-CoA (this compound) L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA (this compound) 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl-CoA (C14) Myristoyl-CoA (C14) 3-Ketoacyl-CoA (this compound)->Myristoyl-CoA (C14) 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA (this compound)->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Caption: Mitochondrial β-oxidation of Palmitoyl-CoA.

fatty_acid_synthesis Myristoyl-CoA (C14) Myristoyl-CoA (C14) 3-Ketoacyl-ACP (3-Oxohexadecanoyl-ACP) 3-Ketoacyl-ACP (3-Oxohexadecanoyl-ACP) Myristoyl-CoA (C14)->3-Ketoacyl-ACP (3-Oxohexadecanoyl-ACP) Ketoacyl-ACP Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-ACP (3-Oxohexadecanoyl-ACP) 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Ketoacyl-ACP (3-Oxohexadecanoyl-ACP)->3-Hydroxyacyl-ACP Ketoacyl-ACP Reductase trans-Δ²-Enoyl-ACP trans-Δ²-Enoyl-ACP 3-Hydroxyacyl-ACP->trans-Δ²-Enoyl-ACP 3-Hydroxyacyl-ACP Dehydratase Palmitoyl-ACP (C16) Palmitoyl-ACP (C16) trans-Δ²-Enoyl-ACP->Palmitoyl-ACP (C16) Enoyl-ACP Reductase

Caption: Fatty acid synthesis elongation cycle.

Experimental Workflow

The following diagram outlines the general workflow for the chemical synthesis and purification of radiolabeled this compound.

synthesis_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Analysis Radiolabeled Precursor\n([1-14C]Ethyl bromoacetate) Radiolabeled Precursor ([1-14C]Ethyl bromoacetate) Reformatsky Reaction Reformatsky Reaction Radiolabeled Precursor\n([1-14C]Ethyl bromoacetate)->Reformatsky Reaction Oxidation Oxidation Reformatsky Reaction->Oxidation Protection Protection Oxidation->Protection Hydrolysis Hydrolysis Protection->Hydrolysis Coupling with CoA Coupling with CoA Hydrolysis->Coupling with CoA Deprotection Deprotection Coupling with CoA->Deprotection Crude Radiolabeled Product Crude Radiolabeled Product Deprotection->Crude Radiolabeled Product HPLC Purification HPLC Purification Crude Radiolabeled Product->HPLC Purification Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) HPLC Purification->Purity Check (TLC/HPLC) Quantification\n(Scintillation Counting) Quantification (Scintillation Counting) Purity Check (TLC/HPLC)->Quantification\n(Scintillation Counting) Final Product Final Product Quantification\n(Scintillation Counting)->Final Product

Caption: Workflow for chemical synthesis of radiolabeled this compound.

References

Application Notes and Protocols: Fluorescent Probes for 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA is a key intermediate in the beta-oxidation of long-chain fatty acids, a fundamental metabolic process. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer. The ability to detect and quantify this compound in biological systems is crucial for understanding its physiological and pathological roles.

Currently, there is a lack of commercially available fluorescent probes specifically designed for the direct detection of this compound. However, the presence of a ketone group at the 3-position of the acyl chain offers a reactive handle for chemical labeling. This application note describes a hypothetical fluorescent probe, 3-Oxo-CoA-Green , a cell-permeable, fluorogenic hydrazide that selectively reacts with the ketone moiety of this compound to yield a highly fluorescent product. This reaction enables the visualization and quantification of this compound in vitro and in living cells.

Principle of Detection:

3-Oxo-CoA-Green is a non-fluorescent molecule that, upon reaction with the ketone group of this compound, forms a stable hydrazone linkage. This conjugation event leads to a significant increase in fluorescence emission, providing a "turn-on" signal that is proportional to the concentration of this compound. The cell-permeable nature of the probe allows for the investigation of intracellular pools of this important metabolite.

3-Oxo-CoA-Green: A Hypothetical Fluorescent Probe

For the purposes of these application notes, we will refer to our hypothetical probe as 3-Oxo-CoA-Green . This probe is conceptualized as a green-emitting fluorescent hydrazide with properties optimized for biological imaging.

Data Presentation: Properties of 3-Oxo-CoA-Green
PropertyValueNotes
Molecular Weight ~ 450 g/mol
Form Lyophilized solid
Solubility DMSO, DMF
Excitation (max) ~ 488 nmAfter reaction with this compound
Emission (max) ~ 520 nmAfter reaction with this compound
Quantum Yield > 0.5Upon conjugation
Extinction Coefficient ~ 70,000 cm⁻¹M⁻¹Upon conjugation
Storage -20°C, protect from light

Experimental Protocols

In Vitro Detection of this compound

This protocol describes the use of 3-Oxo-CoA-Green for the quantification of this compound in solution.

Materials:

  • 3-Oxo-CoA-Green

  • This compound standard

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 3-Oxo-CoA-Green in anhydrous DMSO.

    • Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., water or reaction buffer).

  • Preparation of Working Solutions:

    • Dilute the 3-Oxo-CoA-Green stock solution to a final concentration of 100 µM in Reaction Buffer.

    • Prepare a serial dilution of the this compound standard in Reaction Buffer to generate a standard curve (e.g., 0-100 µM).

  • Reaction:

    • In a 96-well black microplate, add 50 µL of the 3-Oxo-CoA-Green working solution to 50 µL of each this compound standard dilution and to the samples to be tested.

    • Include a blank control containing 50 µL of 3-Oxo-CoA-Green working solution and 50 µL of Reaction Buffer.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their fluorescence values on the standard curve.

Cellular Imaging of this compound

This protocol provides a general guideline for staining and imaging intracellular this compound in cultured cells. Optimization may be required for different cell types.

Materials:

  • 3-Oxo-CoA-Green

  • Anhydrous DMSO

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Optional: Hoechst 33342 for nuclear counterstaining

  • Optional: 4% Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a 10 mM stock solution of 3-Oxo-CoA-Green in anhydrous DMSO.

    • Dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed complete cell culture medium.

    • Remove the culture medium from the cells and add the medium containing 3-Oxo-CoA-Green.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently remove the loading medium.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Counterstaining (Optional):

    • If desired, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) in PBS for 10 minutes at room temperature to stain the nuclei.

    • Wash the cells once with PBS.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Proceed immediately to imaging on a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂). Use a standard FITC/GFP filter set (Ex: 470/40 nm, Em: 525/50 nm).

  • Fixation (Optional):

    • For fixed-cell imaging, after the washing step, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on a microscope slide with a suitable mounting medium.

    • Image the cells on a fluorescence microscope.

Mandatory Visualizations

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Mitochondrion Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA ACSL Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation CPT1/2 Probe_Entry 3-Oxo-CoA-Green (Non-fluorescent) Reaction Hydrazone Formation Probe_Entry->Reaction 3_Oxohexadecanoyl_CoA This compound Beta_Oxidation->3_Oxohexadecanoyl_CoA 3_Oxohexadecanoyl_CoA->Reaction Fluorescent_Product Fluorescent Product Reaction->Fluorescent_Product Fluorescence 'Turn-On'

Caption: Mechanism of 3-Oxo-CoA-Green activation in the mitochondrial matrix.

experimental_workflow Cell_Culture 1. Plate and culture cells Probe_Loading 2. Incubate with 3-Oxo-CoA-Green Cell_Culture->Probe_Loading Washing 3. Wash to remove unbound probe Probe_Loading->Washing Imaging 4. Fluorescence Microscopy Washing->Imaging Data_Analysis 5. Image analysis and quantification Imaging->Data_Analysis

Caption: Experimental workflow for cellular imaging with 3-Oxo-CoA-Green.

logical_relationship Target_Molecule This compound (contains ketone) Reaction Reaction (Hydrazone formation) Target_Molecule->Reaction Probe 3-Oxo-CoA-Green (Hydrazide, non-fluorescent) Probe->Reaction Product Conjugate (Fluorescent) Reaction->Product Signal Fluorescence Signal Product->Signal

Caption: Logical relationship of the detection principle.

Application Note: 3-Oxohexadecanoyl-CoA as a Standard for Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxohexadecanoyl-CoA is a key intermediate in the synthesis and oxidation of fatty acids. It is specifically involved in the mitochondrial fatty acid elongation pathway. As a central molecule in lipid metabolism, the accurate quantification of this compound in biological samples is crucial for understanding metabolic regulation and identifying dysfunctions associated with various diseases. The use of a stable, high-purity this compound standard is essential for the development of robust and reproducible analytical methods in targeted metabolomics, particularly for liquid chromatography-mass spectrometry (LC-MS) based approaches.

Application in Metabolomics

This compound serves as a critical standard for the quantitative analysis of long-chain acyl-CoAs in metabolomics studies. Its applications include:

  • Method Development and Validation: Establishing and validating LC-MS/MS methods for the sensitive and specific detection of acyl-CoAs in complex biological matrices.

  • Quantitative Analysis: Acting as an external or internal standard to accurately quantify the concentration of endogenous this compound and related metabolites in tissues and cells.

  • Metabolic Flux Analysis: Aiding in tracing the flow of metabolites through fatty acid synthesis and degradation pathways.

  • Disease Biomarker Discovery: Facilitating the identification of metabolic dysregulations in diseases such as inborn errors of metabolism, cancer, and cardiovascular disease.

Quantitative Data

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C37H64N7O18P3S
Average Molecular Weight 1019.926 g/mol
Monoisotopic Molecular Weight 1019.324138505 Da
CAS Registry Number 34619-89-1

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a common method for extracting acyl-CoAs from cultured cells or tissues using solvent precipitation.[1]

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Centrifuge capable of high speeds (e.g., 14,000 x g) and 4°C

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate)[1][2]

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an appropriate volume of ice-cold 80% methanol to completely immerse the sample.[1]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[1]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[1]

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water containing 5 mM ammonium acetate (B1210297).[1][2]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the analysis of acyl-CoA extracts by LC-MS/MS.

Instrumentation:

  • UHPLC system (e.g., Dionex Ultimate 3000)[2]

  • High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive)[2]

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[1]

LC Method:

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[2]

  • Mobile Phase B: Methanol[2]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-3 min: Ramp to 15% B

    • 3-5.5 min: Ramp to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: Return to 2% B

    • 15-20 min: Re-equilibrate at 2% B[2]

  • Flow Rate: As recommended for the specific column.

  • Injection Volume: 5 µL[2]

MS Method:

  • Ionization Mode: Positive ion mode is generally more sensitive for acyl-CoAs.[1]

  • Data Acquisition: Use targeted Selected Reaction Monitoring (SRM) for quantification of this compound. The precursor ion and a specific product ion should be monitored.

  • Standard Curve: Prepare a standard curve of this compound in the reconstitution solvent to determine the concentration in the samples.

Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Three_Oxohexadecanoyl_CoA This compound L_3_Hydroxyacyl_CoA->Three_Oxohexadecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Three_Oxohexadecanoyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Three_Oxohexadecanoyl_CoA->Shorter_Acyl_CoA β-Ketothiolase

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Homogenization 1. Homogenization in 80% Methanol Precipitation 2. Protein Precipitation (Vortex) Homogenization->Precipitation Centrifugation 3. Centrifugation (14,000 x g, 4°C) Precipitation->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant Evaporation 5. Solvent Evaporation Supernatant->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_Separation 7. Chromatographic Separation (C18) Reconstitution->LC_Separation MS_Detection 8. Mass Spectrometry Detection (SRM) LC_Separation->MS_Detection Quantification 9. Quantification using Standard Curve MS_Detection->Quantification Analysis 10. Statistical Analysis Quantification->Analysis

Caption: Experimental workflow for acyl-CoA analysis.

References

Application Notes and Protocols for 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and utilization of 3-Oxohexadecanoyl-CoA, a key intermediate in fatty acid metabolism and a significant signaling molecule.

Introduction

This compound, also known as 3-ketopalmitoyl-CoA, is a long-chain acyl-coenzyme A thioester. It is a critical intermediate in the mitochondrial beta-oxidation of saturated fatty acids and is also involved in fatty acid elongation pathways.[1] Beyond its metabolic role, emerging research has identified long-chain acyl-CoA esters, including this compound, as important signaling molecules that can allosterically regulate key enzymes involved in cellular energy homeostasis.

Physicochemical Properties and Safety

Chemical Formula: C₃₇H₆₂N₇O₁₈P₃S Molecular Weight: 1016.9 g/mol Appearance: Typically a white to off-white solid.

Safety Precautions: While specific toxicity data for this compound is not readily available, it should be handled with the standard care accorded to all laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of dust or solutions. Handle in a well-ventilated area.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Handling and Storage of this compound

Proper handling and storage are crucial to maintain the integrity and stability of this compound. Long-chain acyl-CoA esters are susceptible to hydrolysis of the thioester bond and oxidation.

Storage of Solid Compound

For long-term storage, this compound should be stored as a solid under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or below. For extended periods, -80°C is recommended.Minimizes chemical degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the acyl chain and the coenzyme A moiety.
Container Tightly sealed glass vial with a Teflon-lined cap.Prevents moisture absorption and contamination from plasticizers.
Light Protect from light.Prevents potential photodegradation.
Preparation and Storage of Stock Solutions

It is often more convenient to work with stock solutions. However, aqueous solutions of CoA esters are prone to hydrolysis, especially at neutral or basic pH.

ParameterRecommendationRationale
Solvent For immediate use in aqueous buffers, dissolve in a buffer with a pH of 2-6. For stock solutions, dissolve in an organic solvent such as methanol (B129727) or ethanol, in which it is more stable.Acidic pH minimizes hydrolysis of the thioester bond. Organic solvents prevent hydrolysis.
Concentration Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of organic solvent added to aqueous experimental systems.High concentrations can improve stability.
Storage Store stock solutions in tightly sealed glass vials with Teflon-lined caps (B75204) at -20°C or -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.Minimizes degradation and contamination.
Atmosphere Overlay the solution with an inert gas (argon or nitrogen) before sealing.Protects against oxidation.

Note: When using a stock solution in an organic solvent for an aqueous assay, ensure the final concentration of the organic solvent in the assay is low enough not to affect enzyme activity or other experimental parameters.

Experimental Protocols

General Workflow for an Enzymatic Assay Using this compound

This workflow outlines the general steps for measuring the activity of an enzyme for which this compound is a substrate, such as 3-oxoacyl-CoA reductase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer and Reagents Substrate_Prep Prepare this compound Solution Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up Reaction Mixture (Buffer, Cofactors, Enzyme) Enzyme_Prep->Reaction_Setup Initiation Initiate Reaction with This compound Reaction_Setup->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Measurement Monitor Reaction Progress (e.g., Spectrophotometrically) Incubation->Measurement Data_Collection Collect Data at Time Points Measurement->Data_Collection Kinetic_Analysis Calculate Initial Velocity and Determine Kinetic Parameters Data_Collection->Kinetic_Analysis

General workflow for an enzymatic assay.
Protocol: Kinetic Analysis of 3-Oxoacyl-CoA Reductase

This protocol describes a spectrophotometric assay to determine the kinetic parameters of 3-oxoacyl-CoA reductase using this compound as a substrate. The enzyme catalyzes the reduction of the 3-oxo group to a 3-hydroxy group, utilizing NADH as a cofactor. The reaction can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺.

Materials:

  • Purified 3-oxoacyl-CoA reductase

  • This compound

  • NADH

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in methanol. Store at -20°C under argon.

    • Prepare a 10 mM stock solution of NADH in the assay buffer. Determine the exact concentration by measuring its absorbance at 340 nm (extinction coefficient of NADH is 6220 M⁻¹cm⁻¹). Store on ice and use fresh.

    • Prepare a stock solution of the purified 3-oxoacyl-CoA reductase in a suitable buffer. The concentration should be determined using a protein assay (e.g., Bradford or BCA). Store on ice.

  • Assay Setup:

    • In a 96-well plate or cuvette, prepare a reaction mixture containing:

      • Assay Buffer

      • NADH to a final concentration of 0.2 mM

      • 3-oxoacyl-CoA reductase (the amount should be determined empirically to give a linear reaction rate for at least 5-10 minutes)

    • The final volume should be 200 µL for a 96-well plate or 1 mL for a cuvette.

  • Reaction Initiation and Measurement:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Initiate the reaction by adding varying concentrations of this compound (e.g., from 1 µM to 100 µM).

    • Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min = ε * c * l).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Role in Signaling Pathways

Long-chain acyl-CoA esters, including this compound, are now recognized as allosteric regulators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.

Allosteric Activation of AMPK

AMPK is a heterotrimeric enzyme complex that is activated under conditions of low cellular energy (high AMP:ATP ratio). Long-chain acyl-CoA esters provide an additional layer of regulation by directly binding to and activating AMPK, specifically isoforms containing the β1 subunit. This activation promotes fatty acid oxidation and inhibits anabolic pathways, thereby helping to restore cellular energy balance.

G LCFA_CoA Long-Chain Acyl-CoA (e.g., this compound) AMPK AMPK (β1 subunit) LCFA_CoA->AMPK Allosteric Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inhibition) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Synthesis CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO

AMPK activation by Long-Chain Acyl-CoA.

This signaling pathway highlights the dual role of this compound as both a metabolic intermediate and a regulatory molecule, underscoring its importance in cellular bioenergetics.

References

Unlocking Cellular Metabolism: Application Notes for 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA, also known as 3-ketopalmitoyl-CoA, is a critical intermediate in the mitochondrial and peroxisomal beta-oxidation of long-chain fatty acids. Its central role in lipid metabolism makes it a key molecule for researchers studying metabolic disorders, including obesity, diabetes, and certain genetic diseases. Furthermore, as drug development increasingly targets metabolic pathways, understanding the synthesis, regulation, and downstream effects of this compound is paramount. These application notes provide a comprehensive overview of the commercial sources, experimental protocols, and relevant signaling pathways involving this pivotal acyl-CoA.

Commercial Sourcing of this compound

This compound is not a readily available stock chemical. Its synthesis is complex, and it is typically acquired through custom synthesis from specialized chemical companies. Researchers requiring this compound for their studies should contact vendors who specialize in the synthesis of complex lipids, coenzyme A derivatives, and stable isotope-labeled compounds.

Below is a table summarizing potential suppliers for the custom synthesis of this compound. Please note that capabilities and pricing should be confirmed directly with the respective companies.

CompanySpecializationContact InformationNotes
Avanti Polar Lipids High-purity lipids, including coenzyme A derivatives, for research.Website: avantilipids.comOffers a wide range of lipid products and may undertake custom synthesis projects.
BOC Sciences Custom synthesis of small molecules, including complex biochemicals and enzyme substrates.Website: bocsci.comProvides custom synthesis services from milligram to kilogram scale.
Cayman Chemical Production and distribution of a wide range of biochemicals, including lipids and fatty acyl-CoAs.Website: caymanchem.comOffers custom synthesis services and has a broad catalog of related compounds.
MicroCombiChem GmbH Specializes in the synthesis and purification of Coenzyme A derivatives.Website: microcombichem.deExplicitly states the capability to synthesize various CoA derivatives and welcomes inquiries for custom projects.
Fluorochem Supplier of a wide range of fine chemicals, including those for life sciences research.Website: fluorochem.co.ukOffers custom synthesis services and may be able to synthesize this compound upon request.
TimTec Provides custom organic synthesis services for a variety of applications.Website: timtec.comOffers synthesis of intermediates and active drug substances.

Signaling Pathway: Mitochondrial Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation spiral. This pathway is the primary mechanism for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.

Mitochondrial_Beta_Oxidation cluster_matrix Mitochondrial Matrix cluster_tca Citric Acid Cycle palmitoyl_coa Palmitoyl-CoA (C16) enoyl_coa trans-Δ²-Hexadecenoyl-CoA palmitoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa (S)-3-Hydroxyhexadecanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+H₂O) ketoacyl_coa This compound hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) myristoyl_coa Myristoyl-CoA (C14) ketoacyl_coa->myristoyl_coa β-Ketothiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase myristoyl_coa->enoyl_coa Re-enters β-Oxidation tca ATP Production acetyl_coa->tca

Caption: Mitochondrial beta-oxidation of Palmitoyl-CoA.

Experimental Protocols

Protocol 1: Synthesis of this compound

As commercial availability is limited, researchers may need to synthesize this compound. The following is a generalized protocol based on published methods.[1] It is recommended that this synthesis be performed by chemists experienced in organic synthesis.

Materials:

  • Palmitic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Activation of Palmitic Acid:

    • Dissolve palmitic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Add a molar equivalent of CDI and stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • The product of this step is palmitoyl-imidazolide.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in anhydrous DMF. This may require gentle heating and sonication.

    • Cool the Coenzyme A solution to 0°C.

    • Slowly add the palmitoyl-imidazolide solution to the Coenzyme A solution with constant stirring.

    • Allow the reaction to proceed at room temperature overnight.

  • Purification:

    • Precipitate the crude product by adding a large excess of diethyl ether.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate several times with diethyl ether to remove unreacted starting materials.

    • Further purification can be achieved by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as ¹H-NMR, mass spectrometry, and UV-Vis spectrophotometry.

Synthesis_Workflow cluster_activation Activation cluster_thioesterification Thioesterification cluster_purification Purification & Characterization palmitic_acid Palmitic Acid palmitoyl_imidazolide Palmitoyl-imidazolide palmitic_acid->palmitoyl_imidazolide + cdi CDI in THF cdi->palmitoyl_imidazolide crude_product Crude this compound palmitoyl_imidazolide->crude_product + coa Coenzyme A in DMF coa->crude_product precipitation Precipitation with Diethyl Ether crude_product->precipitation hplc Reverse-Phase HPLC precipitation->hplc characterization NMR, MS, UV-Vis hplc->characterization

Caption: Workflow for the synthesis of this compound.

Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a spectrophotometric assay to measure the activity of 3-Hydroxyacyl-CoA Dehydrogenase (HADH), an enzyme that catalyzes the conversion of (S)-3-Hydroxyhexadecanoyl-CoA to this compound. The activity is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm. While this protocol uses the reverse reaction, it provides a basis for assays involving this compound.

Materials:

  • Purified HADH enzyme

  • (S)-3-Hydroxyhexadecanoyl-CoA (substrate)

  • NAD⁺ (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture:

    • In a cuvette, add the reaction buffer.

    • Add NAD⁺ to a final concentration of 1 mM.

    • Add (S)-3-Hydroxyhexadecanoyl-CoA to a final concentration of 0.1 mM.

    • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction:

    • Add a known amount of purified HADH enzyme to the cuvette to start the reaction.

    • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the reaction:

    • Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

    • The rate of the reaction should be linear during the initial phase.

  • Calculate enzyme activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * V_total) / (ε * V_enzyme * l) where:

      • V_total = total volume of the assay (mL)

      • ε = molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

      • V_enzyme = volume of enzyme solution added (mL)

      • l = path length of the cuvette (usually 1 cm)

      • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantitative Data Summary:

ParameterValue
Wavelength for NADH detection340 nm
Molar extinction coefficient of NADH6220 M⁻¹cm⁻¹
Typical substrate concentration0.1 - 1 mM
Typical NAD⁺ concentration1 - 2 mM
pH of reaction buffer8.0 - 9.0

Applications in Drug Development

The study of this compound and its associated metabolic pathways is crucial for the development of drugs targeting metabolic diseases.

  • High-throughput screening: Assays involving this compound can be adapted for high-throughput screening of compound libraries to identify inhibitors or activators of enzymes in the beta-oxidation pathway.

  • Mechanism of action studies: For drug candidates that are found to modulate lipid metabolism, understanding their effect on the levels of this compound and other intermediates can help elucidate their mechanism of action.

  • Biomarker discovery: Altered levels of this compound or related metabolites may serve as biomarkers for metabolic diseases or for monitoring the efficacy of therapeutic interventions.

Conclusion

This compound is a vital molecule for researchers in the fields of metabolism and drug development. Although its commercial availability is limited, custom synthesis provides a viable option for obtaining this important research tool. The protocols and pathway information provided in these application notes offer a starting point for designing and conducting experiments to further unravel the complexities of fatty acid metabolism and to develop new therapeutic strategies for metabolic disorders.

References

Application Notes and Protocols for Developing Inhibitors of 3-Oxohexadecanoyl-CoA Processing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexadecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The processing of this molecule is primarily carried out by the mitochondrial trifunctional protein (MTP), an enzyme complex that houses three distinct enzymatic activities: long-chain 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.[1][2][3][4] The final two steps in the beta-oxidation spiral for long-chain fatty acids are catalyzed by LCHAD and 3-ketoacyl-CoA thiolase, which convert this compound to acetyl-CoA and a shortened acyl-CoA.

The inhibition of fatty acid oxidation has emerged as a promising therapeutic strategy for a variety of conditions, including certain cancers and cardiovascular diseases like stable angina.[5][6][7] By targeting the enzymes responsible for processing this compound, it is possible to modulate cellular energy metabolism, which can be beneficial in pathological states characterized by a dependency on fatty acid oxidation.

These application notes provide detailed protocols for assaying the activity of the key this compound processing enzymes and for screening potential inhibitors. Additionally, quantitative data for known inhibitors are presented to serve as a reference for drug development professionals.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fatty acid beta-oxidation pathway, highlighting the role of the this compound processing enzymes, and a general workflow for inhibitor screening and validation.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrion Mitochondrial Matrix Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Long_Chain_Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (MTP) trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA LCHAD LCHAD (MTP) 3_Hydroxyacyl_CoA->LCHAD 3_Oxohexadecanoyl_CoA This compound Thiolase 3-Ketoacyl-CoA Thiolase (MTP) 3_Oxohexadecanoyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acyl_CoA_Dehydrogenase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA LCHAD->3_Oxohexadecanoyl_CoA Thiolase->Shortened_Acyl_CoA Thiolase->Acetyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Inhibitor_Screening_Workflow cluster_Workflow Inhibitor Development Workflow Compound_Library Compound Library Screening Primary_Assay Primary Enzyme Assay (High-Throughput) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Assay (Dose-Response & IC50) Hit_Identification->Secondary_Assay Confirmed Hits Lead_Selection Lead Compound Selection Secondary_Assay->Lead_Selection In_vitro_ADMET In vitro ADMET & Selectivity Profiling Lead_Selection->In_vitro_ADMET Lead_Optimization Lead Optimization In_vitro_ADMET->Lead_Optimization In_vivo_Studies In vivo Efficacy & PK/PD Studies Lead_Optimization->In_vivo_Studies

Caption: General workflow for inhibitor screening and development.

Quantitative Data for Known Inhibitors

The following table summarizes the inhibitory activity of several known compounds that target fatty acid oxidation enzymes. It is important to note that the specificity of these inhibitors for the this compound processing enzymes can vary.

CompoundTarget Enzyme(s)IC50Notes
TrimetazidineLong-chain 3-ketoacyl-CoA thiolase~75 nMAlso reported to inhibit HADHA.[8][9][10] There are conflicting reports on its inhibitory activity.[11][12]
RanolazinePartial fatty acid oxidation inhibitorINa: 6 µM, IKr: 12 µMThe precise mechanism of FAO inhibition is not fully elucidated.[8][13]
Perhexiline (B1211775)Carnitine Palmitoyltransferase 1 (CPT1) & 2 (CPT2)CPT1 (rat heart): 77 µM, CPT1 (rat liver): 148 µMPrimarily acts on the transport of fatty acids into the mitochondria.[10][12][14]
Etomoxir (B15894)Carnitine Palmitoyltransferase 1a (CPT1a)5-20 nM (irreversible)An irreversible inhibitor of CPT1a.[9][11]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol is adapted from methods described for measuring the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of the 3-ketoacyl-CoA substrate.

Principle: The thiolytic cleavage of 3-ketohexadecanoyl-CoA by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA) results in a decrease in absorbance at 303 nm.

Materials:

  • Purified or recombinant long-chain 3-ketoacyl-CoA thiolase

  • 3-Ketohexadecanoyl-CoA (substrate)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (25 mM)

  • KCl (50 mM)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 303 nm

Procedure:

  • Prepare the reaction mixture: In each well of the microplate or cuvette, prepare the following reaction mixture (final volume of 200 µL):

    • 100 mM Tris-HCl, pH 8.0

    • 25 mM MgCl₂

    • 50 mM KCl

    • 2.5 µM 3-Ketohexadecanoyl-CoA

    • Enzyme preparation (concentration to be optimized for a linear reaction rate)

    • Test compound at various concentrations (or solvent control)

  • Pre-incubation: Pre-incubate the reaction mixture (without CoA) for 3 minutes at 25°C.

  • Initiate the reaction: Start the reaction by adding 75 µM Coenzyme A.

  • Monitor absorbance: Immediately monitor the decrease in absorbance at 303 nm at 25°C for 5-10 minutes, taking readings every 30 seconds.

  • Data analysis:

    • Calculate the initial rate of the reaction (ΔA303/min).

    • To screen for inhibitors, compare the reaction rates in the presence of test compounds to the solvent control.

    • For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Coupled Enzyme Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This protocol is based on a coupled assay system where the product of the LCHAD reaction is further processed, leading to a measurable change in NADH absorbance.[15]

Principle: LCHAD catalyzes the NAD+-dependent oxidation of a long-chain 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, producing NADH. The 3-ketoacyl-CoA is then cleaved by an excess of 3-ketoacyl-CoA thiolase in the presence of CoA, which drives the reaction to completion. The rate of NADH formation is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified or recombinant LCHAD (as part of the mitochondrial trifunctional protein)

  • Long-chain 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxy-palmitoyl-CoA)

  • NAD+

  • Coenzyme A (CoA)

  • 3-Ketoacyl-CoA thiolase (in excess)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In each well of the microplate or cuvette, prepare the following reaction mixture (final volume of 200 µL):

    • 100 mM Potassium phosphate buffer, pH 7.3

    • 1 mM NAD+

    • 0.1 mM Coenzyme A

    • Excess 3-Ketoacyl-CoA thiolase (e.g., 1-2 units/mL)

    • Enzyme preparation containing LCHAD

    • Test compound at various concentrations (or solvent control)

  • Pre-incubation: Pre-incubate the reaction mixture (without the 3-hydroxyacyl-CoA substrate) for 5 minutes at 37°C.

  • Initiate the reaction: Start the reaction by adding the long-chain 3-hydroxyacyl-CoA substrate (e.g., 50 µM 3-hydroxy-palmitoyl-CoA).

  • Monitor absorbance: Immediately monitor the increase in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.

  • Data analysis:

    • Calculate the initial rate of NADH formation (ΔA340/min).

    • Determine the inhibitory effect of the test compounds by comparing their reaction rates to the solvent control.

    • Generate dose-response curves and calculate IC50 values for active compounds.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific concentrations of enzymes and substrates, as well as reaction times, for their particular experimental setup. Appropriate controls, including no-enzyme and no-substrate controls, should always be included.

References

Application Notes and Protocols: Cellular Uptake Assays for 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxohexadecanoyl-CoA is a key intermediate in the mitochondrial and peroxisomal beta-oxidation of hexadecanoic acid (palmitic acid), the most common saturated fatty acid in animals. Studying the cellular dynamics of this acyl-CoA is crucial for understanding lipid metabolism and its dysregulation in diseases like metabolic syndrome, diabetes, and certain cancers.

However, long-chain acyl-CoAs such as this compound are generally considered cell-impermeable. They are synthesized intracellularly from fatty acids that are actively transported across the plasma membrane. Consequently, assays designed to measure the "cellular uptake of this compound" are indirect. They typically involve two main stages:

  • Measuring the cellular uptake of a precursor long-chain fatty acid (LCFA) , such as hexadecanoic acid or a labeled analog.

  • Detecting the subsequent intracellular formation of this compound as a downstream metabolite.

These application notes provide a comprehensive overview of the principles and protocols for quantifying the cellular uptake of LCFAs as a proxy for studying the metabolic pathways that generate this compound. The methodologies are tailored for researchers, scientists, and drug development professionals investigating lipid metabolism and transport.

Principle of Cellular Uptake Assays for Long-Chain Fatty Acids

The uptake of LCFAs into cells is a protein-mediated process involving transporters like FAT/CD36 and Fatty Acid Transport Proteins (FATPs).[1] Once inside the cell, LCFAs are rapidly esterified to Coenzyme A by long-chain acyl-CoA synthetases (ACS), a process often termed "metabolic trapping."[2][3] This conversion prevents the fatty acid from effluxing and commits it to intracellular metabolic pathways, including beta-oxidation.

Assays to measure this process rely on labeled LCFA analogs (fluorescent or radioactive) that can be tracked as they enter the cell. The choice of method depends on the desired throughput, sensitivity, and whether real-time kinetics are required.

Comparison of Key Assay Methodologies

A variety of techniques are available to measure the cellular uptake of long-chain fatty acids. The most common approaches are summarized below.

Methodology Principle Advantages Disadvantages Typical Application
Fluorescent Assays Utilizes fluorescently labeled LCFA analogs (e.g., BODIPY™ FL C16).[4][5] Cellular uptake is quantified by measuring intracellular fluorescence via plate reader, microscopy, or flow cytometry.[6]Real-time kinetic measurements possible.[1] High-throughput screening (HTS) compatible. Relatively safe.The fluorescent tag may alter the molecule's biological activity. Potential for quenching artifacts.Screening for inhibitors of fatty acid uptake. Studying dynamic changes in uptake in response to stimuli.
Radiometric Assays Cells are incubated with radiolabeled LCFAs (e.g., [³H]-palmitate or [¹⁴C]-palmitate).[6] Uptake is measured by scintillation counting of cell lysates.Faithfully mimics the biochemical properties of natural fatty acids.[6] High sensitivity.Use of radioactive materials requires special handling and disposal. Not suitable for real-time monitoring or HTS.Gold standard for validating fatty acid uptake rates and mechanisms.
LC-MS/MS A label-free method where cells are incubated with unlabeled LCFAs. After incubation, cells are lysed, and intracellular acyl-CoAs are extracted and quantified using liquid chromatography-tandem mass spectrometry.[7]Directly measures the concentration of the target analyte (e.g., this compound). High specificity and sensitivity. Can measure multiple analytes simultaneously.Lower throughput. Requires specialized and expensive equipment. Complex sample preparation.Definitive quantification of intracellular acyl-CoA pools. Metabolic flux analysis.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for a fluorescent uptake assay and the biological pathway of fatty acid processing within the cell.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed Seed Cells in Assay Plate differentiate Differentiate Cells (e.g., 3T3-L1 adipocytes) seed->differentiate wash_cells Wash Cells with Serum-Free Medium prepare_reagents Prepare Assay Buffer & BODIPY-LCFA Solution add_bodipy Add BODIPY-LCFA Solution to Cells prepare_reagents->add_bodipy wash_cells->add_bodipy incubate Incubate at 37°C (Time Course) add_bodipy->incubate stop_reaction Stop Uptake with Ice-Cold Stop Solution incubate->stop_reaction wash_stop Wash Cells to Remove Extracellular Probe stop_reaction->wash_stop lyse Lyse Cells wash_stop->lyse read_fluorescence Read Fluorescence (Plate Reader / FACS) lyse->read_fluorescence quantify Quantify Uptake & Normalize Data read_fluorescence->quantify

Workflow for a fluorescent long-chain fatty acid uptake assay.

G cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytosol / Mitochondria lcfa_out Hexadecanoic Acid (Palmitate) transporter Fatty Acid Transporter (e.g., CD36, FATP) lcfa_out->transporter lcfa_in Intracellular Hexadecanoic Acid transporter->lcfa_in acs Long-Chain Acyl-CoA Synthetase (ACS) lcfa_in->acs palmitoyl_coa Hexadecanoyl-CoA (Palmitoyl-CoA) acs->palmitoyl_coa + CoA + ATP beta_ox Beta-Oxidation Pathway palmitoyl_coa->beta_ox other Other Metabolic Fates (e.g., TAG synthesis) palmitoyl_coa->other target_metabolite This compound beta_ox->target_metabolite

Cellular processing of hexadecanoic acid to this compound.

Protocols

Protocol 1: Fluorescent Fatty Acid Uptake Assay Using BODIPY™ FL C₁₆

This protocol describes a method for measuring LCFA uptake in a 96-well plate format using the fluorescent palmitate analog BODIPY™ FL C₁₆, suitable for fluorescence plate readers.

Materials:

  • Cells: 3T3-L1 adipocytes, HepG2 hepatocytes, or other relevant cell lines.

  • Culture Medium: DMEM or other appropriate medium with supplements.

  • Assay Plate: Black, clear-bottom 96-well microplate.

  • BODIPY™ FL C₁₆ (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid): Stock solution in DMSO.

  • Fatty Acid-Free Bovine Serum Albumin (BSA): For complexing the fatty acid.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺.

  • Stop Solution: Ice-cold Assay Buffer containing 0.2% BSA and a quencher like Trypan Blue (optional).

  • Lysis Buffer: 1% Triton X-100 in PBS.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they reach ~90% confluency on the day of the assay. Culture overnight or longer as required. For adipocytes, differentiate for 8-12 days post-confluency.[6]

  • Preparation of BODIPY-BSA Complex: a. Prepare a 10X stock solution of fatty acid-free BSA (e.g., 2% w/v) in Assay Buffer. b. Dilute the BODIPY™ FL C₁₆ DMSO stock into the 10X BSA solution to achieve a 10X final concentration (e.g., 20 µM for a 2 µM final concentration). c. Incubate at 37°C for 30 minutes to allow complex formation. d. Prepare the final 1X working solution by diluting the 10X BODIPY-BSA complex into pre-warmed (37°C) Assay Buffer.

  • Assay Execution: a. Gently aspirate the culture medium from the wells. b. Wash the cell monolayer twice with 200 µL of pre-warmed Assay Buffer. c. Add 100 µL of the 1X BODIPY-BSA working solution to each well to initiate the uptake. If testing inhibitors, add them 15-30 minutes prior to adding the fluorescent substrate. d. Incubate the plate at 37°C for the desired time points (e.g., 1, 5, 10, 15, 30 minutes). A time of 30 minutes is often sufficient to reach a stable plateau.[4]

  • Stopping the Reaction: a. To terminate the uptake, rapidly aspirate the BODIPY-BSA solution. b. Immediately add 200 µL of ice-cold Stop Solution to each well and wash twice more to remove all extracellular fluorescence.

  • Quantification: a. Aspirate the final wash solution and add 100 µL of Lysis Buffer to each well. b. Incubate for 10 minutes at room temperature on a shaker to ensure complete lysis. c. Measure the fluorescence in a plate reader with excitation/emission wavelengths appropriate for BODIPY™ FL (e.g., ~485 nm Ex / ~515 nm Em).

  • Data Analysis: a. Subtract the fluorescence of background wells (no cells). b. Normalize the fluorescence signal to the protein content in each well (e.g., using a BCA or Bradford assay) to account for variations in cell number. c. Plot the normalized fluorescence against time to determine uptake kinetics.

Protocol 2: Quantification of Intracellular this compound via LC-MS/MS

This protocol provides a general workflow for the extraction and relative quantification of this compound from cell culture following incubation with unlabeled hexadecanoic acid.

Materials:

  • Cells and Culture Reagents: As described in Protocol 1, typically grown in 6-well plates or larger formats to provide sufficient material.

  • Hexadecanoic Acid (Palmitate): High-purity, unlabeled.

  • Extraction Solvent: Acetonitrile (B52724):Isopropanol:Methanol (3:1:1) or similar organic solvent mixture.[7]

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA not naturally abundant in the cells (e.g., Heptadecanoyl-CoA).[7]

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Cell Treatment: a. Culture cells to ~90% confluency. b. Prepare a BSA-complexed solution of hexadecanoic acid (e.g., 100 µM) in serum-free medium. c. Wash cells with warm PBS and incubate with the hexadecanoic acid solution for a time sufficient to allow metabolic processing (e.g., 30-60 minutes).

  • Metabolism Quenching and Cell Harvesting: a. Rapidly aspirate the treatment medium. b. Immediately wash the cell monolayer three times with ice-cold PBS to stop metabolic activity and remove extracellular fatty acids. c. Add 1 mL of ice-cold extraction solvent containing the internal standard to the plate. d. Scrape the cells into the solvent and transfer the homogenate to a microcentrifuge tube.

  • Acyl-CoA Extraction: a. Vortex the homogenate vigorously for 2 minutes and sonicate for 3 minutes in an ice bath.[7] b. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes. c. Carefully collect the supernatant, which contains the acyl-CoAs. d. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution and Analysis: a. Reconstitute the dried extract in an appropriate mobile phase (e.g., 50% acetonitrile in water). b. Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Method: a. Chromatography: Use a C18 or similar reverse-phase column to separate the acyl-CoAs. The gradient will typically run from a low to high organic mobile phase concentration.[7] b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis: a. Integrate the peak areas for the this compound and the internal standard MRM transitions. b. Calculate the peak area ratio (Analyte/IS). c. Normalize this ratio to the protein content or cell number of the original sample to determine the relative abundance of this compound under different experimental conditions.

References

Application Notes and Protocols for Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling.[1][2][3] The accurate profiling of acyl-CoA species is therefore essential for understanding metabolic regulation in both normal physiological and disease states, including metabolic disorders, cancer, and neurodegenerative diseases.[1][4] Furthermore, acyl-CoA analysis is invaluable for evaluating the efficacy and safety of drugs that target metabolic pathways.[2] This document provides detailed application notes and experimental protocols for the analytical techniques used in acyl-CoA profiling, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.

I. Introduction to Acyl-CoA Profiling

Acyl-CoAs are a diverse class of molecules characterized by an acyl group linked to coenzyme A via a thioester bond.[2] They are generated from various metabolic pathways, including glycolysis, the citric acid cycle (TCA cycle), beta-oxidation of fatty acids, and amino acid catabolism.[3] The diversity in chain length and saturation of the acyl group results in a wide array of acyl-CoA species, each with specific metabolic functions.

The primary analytical challenge in acyl-CoA profiling lies in their low cellular abundance and inherent instability.[5][6] Consequently, sensitive and robust analytical methods are required for their accurate quantification. Liquid chromatography coupled to mass spectrometry (LC-MS) has emerged as the most powerful and widely used technique for acyl-CoA analysis due to its high sensitivity, specificity, and ability to analyze a broad range of these complex biological molecules.[3][7]

II. Analytical Techniques for Acyl-CoA Profiling

The most common approach for acyl-CoA profiling involves a multi-step workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: The initial and most critical step is the efficient extraction of acyl-CoAs from biological matrices while minimizing degradation. Common methods include solvent precipitation and solid-phase extraction (SPE).

  • Chromatographic Separation: Liquid chromatography is employed to separate the complex mixture of acyl-CoAs prior to detection. Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are two commonly used techniques.[8]

  • Mass Spectrometry Detection: Mass spectrometry provides the high sensitivity and specificity required for the detection and quantification of individual acyl-CoA species. Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are frequently utilized.[1][3]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction using Solvent Precipitation

This protocol is a rapid and effective method for the extraction of a broad range of acyl-CoAs from cultured cells or tissues.[9]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727) in water[3]

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add ice-cold 80% methanol (containing internal standards) and scrape the cells.[6]

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in cold 80% methanol (containing internal standards).[6]

  • Homogenization: Vigorously vortex the cell lysate for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[6][9]

  • Solvent Evaporation: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297).[9] For short to medium-chain acyl-CoAs, dissolution in 50 mM ammonium acetate (pH 6.8) is recommended, while for medium to long-chain acyl-CoAs, the same buffer with 20% acetonitrile (B52724) can be used.[3]

Protocol 2: Acyl-CoA Enrichment using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects during LC-MS/MS analysis.[10]

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[10]

  • Extraction Solvents: Acetonitrile and 2-Propanol[10]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[10]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[10]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[10]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA[10]

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard and homogenize the tissue on ice.

    • Add 1 mL of 2-Propanol and homogenize again.[10]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile. Vortex vigorously for 2 minutes.[10]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.[10]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[10]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[10]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[10]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution and collect the eluate.[10]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[10]

    • Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS analysis.[10]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general method for the analysis of acyl-CoAs using a reversed-phase LC-MS/MS approach.

Instrumentation:

  • UHPLC system (e.g., Dionex Ultimate 3000)[3]

  • Mass spectrometer (e.g., Thermo Q Exactive)[3]

  • C18 column (e.g., Luna C18, 100 x 2.0 mm, 3 µm)[3]

LC Conditions for Short to Medium Chain Acyl-CoAs:

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[3]

  • Mobile Phase B: Methanol[3]

  • Gradient: 0 min, 2% B; 1.5 min, 2% B; 3 min, 15% B; 5.5 min, 95% B; 14.5 min, 95% B; 15 min, 2% B; 20 min, 2% B[3]

  • Flow Rate: 0.2 mL/min[3]

  • Column Temperature: Room temperature[3]

LC Conditions for Medium to Long Chain Acyl-CoAs:

  • Mobile Phase A: Water with 10 mM ammonium acetate (pH 8.5)[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient: 0 min, 20% B; 1.5 min, 20% B; 5 min, 95% B; 14.5 min, 95% B; 15 min, 20% B; 20 min, 20% B[3]

  • Flow Rate: 0.2 mL/min[3]

  • Column Temperature: Room temperature[3]

MS/MS Detection:

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • Collision Energy: Optimized for each acyl-CoA species.

  • Acyl-CoAs typically undergo a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) portion, which can be used for targeted analysis.[3]

Data Presentation

The following tables summarize quantitative data for various acyl-CoA species across different biological samples as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes.

Table 1: Acyl-CoA Concentrations in Human Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/mg protein)Hep3B (pmol/mg protein)DU145 (pmol/mg protein)PNT2 (pmol/mg protein)
C12:0 CoA~1.5~0.5~0.2~0.4
C14:0 CoA~4.0~1.0~1.2~0.4
C16:0 CoA~8.0~2.0~2.5~1.0
C18:0 CoA~3.0~0.8N/AN/A
C18:1 CoA~6.0~1.5N/AN/A
C20:4 CoAN/AN/A~0.1~0.3
Data synthesized from reference[11]. Note: Values are approximate and for comparative purposes.

Table 2: Recovery of Acyl-CoAs using Solid-Phase Extraction

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[10]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[10]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[10]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[10]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[10]
Data from reference[10].

Visualizations

The following diagrams illustrate the experimental workflow for acyl-CoA profiling and a key metabolic pathway involving acyl-CoAs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Handling sample Biological Sample (Cells/Tissue) extraction Acyl-CoA Extraction (Solvent Precipitation or SPE) sample->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation (Reversed-Phase or HILIC) reconstitution->lc_separation ms_detection MS/MS Detection (MRM/PRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing

Figure 1. Experimental workflow for acyl-CoA profiling.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa_synthase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthase fatty_acyl_coa_cyto Fatty Acyl-CoA acyl_coa_synthase->fatty_acyl_coa_cyto fatty_acyl_coa_mito Fatty Acyl-CoA fatty_acyl_coa_cyto->fatty_acyl_coa_mito CPT1/2 beta_oxidation Beta-Oxidation Spiral fatty_acyl_coa_mito->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa nadh_fadh2 NADH, FADH2 beta_oxidation->nadh_fadh2 tca_cycle TCA Cycle acetyl_coa->tca_cycle tca_cycle->nadh_fadh2

Figure 2. Overview of fatty acid beta-oxidation.

References

Troubleshooting & Optimization

stability issues of 3-Oxohexadecanoyl-CoA in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxohexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this long-chain acyl-CoA thioester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role?

This compound is a long-chain fatty acyl-CoA that serves as an intermediate in fatty acid metabolism. Specifically, it is involved in the mitochondrial fatty acid elongation pathway. In this pathway, acetyl-CoA is acted upon by the enzyme acetyl-CoA C-acyltransferase to produce this compound.

Q2: What are the main stability concerns when working with this compound in aqueous solutions?

The primary stability concern for this compound in aqueous solutions is the hydrolysis of its thioester bond. This degradation is influenced by several factors, including pH, temperature, and the presence of certain enzymes or metal ions. Long-chain acyl-CoAs are known to be unstable in aqueous buffers, particularly at room temperature over extended periods.

Q3: How should I store my this compound solutions?

For optimal stability, aqueous solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store aliquots at -20°C or below, preferably in a buffer with a slightly acidic to neutral pH (pH 6.0-7.0). Avoid repeated freeze-thaw cycles. For long-term storage, it is best to store the compound as a dry powder at -20°C.

Q4: Can the buffer composition affect the stability of this compound?

Yes, buffer composition can significantly impact stability. Buffers with a pH above neutral (alkaline) will accelerate the rate of thioester hydrolysis. Additionally, the presence of divalent cations such as Mg2+ can lead to the precipitation of long-chain acyl-CoAs, especially at concentrations of 1 mM or higher. It is advisable to use buffers with a pH in the range of 6.0-7.4 and to be cautious with the concentration of divalent cations.

Q5: Are there any enzymes I should be aware of that can degrade this compound in my samples?

Yes, acyl-CoA thioesterases are enzymes that catalyze the hydrolysis of the thioester bond in acyl-CoAs, including long-chain variants. If your experimental system (e.g., cell lysates, tissue homogenates) contains these enzymes, you may experience significant degradation of your this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.

Possible Cause 1: Degradation of this compound stock solution.

  • Troubleshooting Step: Prepare a fresh stock solution of this compound immediately before your experiment. If using a previously frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Consider quantifying the concentration of your stock solution via HPLC before use.

Possible Cause 2: Hydrolysis during the assay.

  • Troubleshooting Step: Ensure the pH of your assay buffer is not alkaline. The optimal pH is typically between 6.0 and 7.5. If the assay requires a higher pH, minimize the incubation time as much as possible. Running the assay at a lower temperature, if permissible for your enzyme, can also reduce the rate of hydrolysis.

Possible Cause 3: Precipitation of this compound.

  • Troubleshooting Step: If your assay buffer contains divalent cations like Mg2+, be aware that this can cause precipitation of long-chain acyl-CoAs.[1] Consider reducing the Mg2+ concentration or adding a solubilizing agent that is compatible with your assay.

Issue 2: Poor peak shape or low signal in LC-MS analysis.

Possible Cause 1: Degradation during sample preparation.

  • Troubleshooting Step: Keep samples on ice throughout the extraction and preparation process. Use solvents and buffers with a slightly acidic pH. Minimize the time between sample preparation and analysis.

Possible Cause 2: Adsorption to plasticware.

  • Troubleshooting Step: Long-chain acyl-CoAs can be "sticky" and adsorb to the surfaces of plastic tubes and pipette tips. Using low-adhesion microcentrifuge tubes and pre-rinsing pipette tips with the solvent can help to minimize this issue.

Possible Cause 3: Inappropriate LC method.

Quantitative Data on Stability

While specific quantitative data on the stability of this compound is limited, the following table summarizes the stability of related thioesters and long-chain acyl-CoAs under various conditions. This information can be used to estimate the stability of this compound in your experiments.

CompoundConditionHalf-life / Degradation RateReference
Palmitoyl-CoADilute solution at 0°C50% loss of activity in 60 minutes[2][3]
S-methyl thioacetatepH 7, 23-25°C155 days
Thioester-linked PBD ADCpH 7.4, 37°C~3.6 hours

Experimental Protocols

Protocol 1: Enzymatic Assay for 3-Ketoacyl-CoA Thiolase

This protocol is adapted for measuring the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate.

Materials:

  • Tris buffer (50 mM, pH 7.4)

  • KCl (40 mM)

  • Acetyl-CoA (1 mg/mL)

  • This compound (1 mg/mL)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM)

  • Purified 3-ketoacyl-CoA thiolase or cell lysate

Procedure:

  • Prepare a reaction mixture in a microplate well containing 50 µL of Tris buffer, 40 µL of KCl, and 10 µL of acetyl-CoA.

  • Add 10 µL of the enzyme solution (purified enzyme or lysate) to the reaction mixture.

  • Initiate the reaction by adding 10 µL of the this compound solution.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 100 µL of the 10 mM DTNB solution.

  • Measure the absorbance at 412 nm. The increase in absorbance is proportional to the amount of Coenzyme A released, which reacts with DTNB.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound from biological samples.

Sample Preparation:

  • Homogenize tissue or cells in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

  • Centrifuge the homogenate at 14,000 x g and 4°C for 15 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM ammonium acetate (B1210297) in water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acyl-CoA.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: The specific precursor and product ion transitions for this compound will need to be determined. A neutral loss scan of 507 can be used for profiling complex mixtures of acyl-CoAs.

Visualizations

Hydrolysis_Pathway cluster_conditions Accelerated by: This compound This compound Hydrolysis This compound->Hydrolysis H2O H₂O H2O->Hydrolysis 3-Oxohexadecanoic_Acid 3-Oxohexadecanoic Acid CoA Coenzyme A Hydrolysis->3-Oxohexadecanoic_Acid Hydrolysis->CoA High_pH High pH High_Temp High Temperature Thioesterases Thioesterases

Caption: Chemical hydrolysis of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results? Check_Stock Check this compound Stock Solution Start->Check_Stock Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Fresh_Stock Degradation Suspected Check_Assay_Conditions Review Assay/Sample Prep Conditions Check_Stock->Check_Assay_Conditions Stock OK Fresh_Stock->Check_Assay_Conditions Check_pH Is pH > 7.5? Check_Assay_Conditions->Check_pH Adjust_pH Adjust Buffer to pH 6.0-7.4 Check_pH->Adjust_pH Yes Check_Temp Is Temperature > RT? Check_pH->Check_Temp No Adjust_pH->Check_Temp Lower_Temp Lower Incubation Temperature Check_Temp->Lower_Temp Yes Check_Ions Are divalent cations present? Check_Temp->Check_Ions No Lower_Temp->Check_Ions Modify_Buffer Modify Buffer Composition Check_Ions->Modify_Buffer Yes End Re-run Experiment Check_Ions->End No Modify_Buffer->End

Caption: Troubleshooting workflow for experiments.

Stability_Factors Stability This compound Stability pH pH Stability->pH Temperature Temperature Stability->Temperature Storage_Time Storage Time Stability->Storage_Time Enzymes Enzymes (Thioesterases) Stability->Enzymes Buffer_Comp Buffer Composition Stability->Buffer_Comp High_pH High (>7.5) pH->High_pH decreases Low_Temp Low (≤ 0°C) Temperature->Low_Temp increases Short_Time Short Storage_Time->Short_Time increases Presence Present Enzymes->Presence decreases Divalent_Cations Divalent Cations (e.g., Mg2+) Buffer_Comp->Divalent_Cations decreases (precipitation)

Caption: Factors influencing stability.

References

Technical Support Center: Degradation of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) related to the experimental analysis of the degradation products of 3-Oxohexadecanoyl-CoA.

Understanding the Degradation of this compound

This compound is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its degradation is the final step in each cycle of this metabolic pathway, which is crucial for energy production from fats. The primary degradation products of this compound are Acetyl-CoA and Tetradecanoyl-CoA (a 14-carbon acyl-CoA). This reaction is catalyzed by the enzyme beta-ketoacyl-CoA thiolase (also known as 3-ketoacyl-CoA thiolase or ketoacyl-CoA thiolase).[1][2][3] The resulting Tetradecanoyl-CoA molecule then re-enters the beta-oxidation spiral for further degradation.

The overall reaction for one cycle of beta-oxidation is: Cn-acyl-CoA + FAD + NAD+ + H2O + CoA → Cn-2-acyl-CoA + FADH2 + NADH + H+ + acetyl-CoA[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

The enzymatic cleavage of this compound by beta-ketoacyl-CoA thiolase yields one molecule of Acetyl-CoA and one molecule of Tetradecanoyl-CoA.

Q2: Which enzyme is responsible for the degradation of this compound?

The enzyme responsible is beta-ketoacyl-CoA thiolase (EC 2.3.1.16). There are different isoforms of this enzyme, with specificity for varying fatty acid chain lengths.[4]

Q3: Where does the degradation of this compound occur within the cell?

This process occurs primarily within the mitochondrial matrix in eukaryotes.[2] Peroxisomes are also involved in the beta-oxidation of very long-chain fatty acids.[1]

Q4: How is the degradation of this compound regulated?

The activity of beta-ketoacyl-CoA thiolase and the overall beta-oxidation pathway are subject to allosteric regulation. High ratios of NADH/NAD+ and Acetyl-CoA/CoA inhibit the pathway. Specifically, an increase in the Acetyl-CoA/CoA ratio provides feedback inhibition to the thiolase enzyme.[4] Additionally, the expression of beta-oxidation enzymes can be regulated at the transcriptional level.[4]

Troubleshooting Guides

Issue 1: Low or No Detectable Degradation of this compound
Potential Cause Recommended Solution Key Considerations
Inactive Enzyme Ensure proper storage and handling of the beta-ketoacyl-CoA thiolase enzyme preparation. Use a fresh aliquot or a new batch of enzyme.Repeated freeze-thaw cycles can denature the enzyme. Keep the enzyme on ice during experimental setup.
Sub-optimal Assay Conditions Optimize the reaction buffer pH (typically around 7.8-8.5) and temperature (usually 37°C).[5]The optimal conditions can vary depending on the specific isoform of the enzyme being used.
Missing or Limiting Co-factors Ensure that Coenzyme A (CoA) is present in sufficient concentrations in the reaction mixture, as it is a required substrate for the thiolase reaction.The concentration of CoA can be a limiting factor in the reaction.[6][7]
Substrate Degradation This compound can be unstable. Prepare fresh solutions and store them appropriately (typically at -80°C).Avoid prolonged storage in aqueous solutions.
Issue 2: High Variability in Experimental Replicates
Potential Cause Recommended Solution Key Considerations
Pipetting Inaccuracies Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Small volumes of enzyme or substrate solutions can be a significant source of error.
Inconsistent Reaction Start Times Use a multichannel pipette to initiate the reaction in multiple wells simultaneously.Staggering the start of reactions can lead to variability, especially in kinetic assays.
Sample Evaporation Use plate sealers for microplate-based assays, especially during long incubation periods.Evaporation can concentrate reactants and alter reaction rates.
Issue 3: Difficulty in Detecting and Quantifying Degradation Products
Potential Cause Recommended Solution Key Considerations
Low Product Concentration Increase the reaction time or the amount of enzyme used. Concentrate the sample before analysis.Be mindful of potential enzyme inhibition by accumulating products.
Matrix Effects in Mass Spectrometry Perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances. Use an internal standard for quantification.Biological samples can contain numerous compounds that interfere with ionization.
Poor Chromatographic Resolution (HPLC) Optimize the mobile phase composition and gradient. Ensure the column is appropriate for the analysis of long-chain acyl-CoAs.Long-chain acyl-CoAs can be challenging to separate due to their hydrophobic nature.[8][9][10]

Data Presentation

Table 1: Representative Kinetic Parameters of Beta-Ketoacyl-CoA Thiolase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Acetoacetyl-CoAHuman Mitochondrial (ACAA2)9.2---INVALID-LINK--[11]
3-Oxoadipyl-CoAPseudomonas sp. strain B13150---INVALID-LINK--

Note: Specific kinetic data for this compound is limited in the literature. The values presented are for shorter-chain or different 3-ketoacyl-CoA substrates and serve as a reference.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Beta-Ketoacyl-CoA Thiolase Activity

This protocol is adapted from methods used for shorter-chain 3-ketoacyl-CoAs and can be optimized for this compound. The principle involves monitoring the decrease in absorbance of the 3-ketoacyl-CoA substrate at a specific wavelength.

Materials:

  • Purified beta-ketoacyl-CoA thiolase

  • This compound substrate

  • Coenzyme A (CoA)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and determine its concentration spectrophotometrically.

  • Prepare the reaction mixture in a cuvette containing the reaction buffer and CoA.

  • Add the this compound substrate to the reaction mixture and mix gently.

  • Initiate the reaction by adding a small, predetermined amount of the beta-ketoacyl-CoA thiolase enzyme.

  • Immediately monitor the decrease in absorbance at a wavelength determined by the maximal absorbance of the enolate ion of this compound (typically around 303-310 nm).

  • Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

Visualizations

Beta_Oxidation_Final_Step This compound This compound Beta-Ketoacyl-CoA_Thiolase Beta-Ketoacyl-CoA Thiolase This compound->Beta-Ketoacyl-CoA_Thiolase CoA CoA CoA->Beta-Ketoacyl-CoA_Thiolase Acetyl-CoA Acetyl-CoA Beta-Ketoacyl-CoA_Thiolase->Acetyl-CoA Tetradecanoyl-CoA Tetradecanoyl-CoA Beta-Ketoacyl-CoA_Thiolase->Tetradecanoyl-CoA Next_Cycle To next cycle of Beta-Oxidation Tetradecanoyl-CoA->Next_Cycle

Caption: Degradation of this compound.

Troubleshooting_Workflow cluster_experiment Experimental Issue cluster_causes Potential Causes cluster_solutions Solutions No_Degradation No/Low Degradation Enzyme_Issue Inactive Enzyme No_Degradation->Enzyme_Issue Conditions_Issue Sub-optimal Conditions No_Degradation->Conditions_Issue Substrate_Issue Substrate Degradation No_Degradation->Substrate_Issue New_Enzyme Use Fresh Enzyme Enzyme_Issue->New_Enzyme Optimize Optimize pH/Temp Conditions_Issue->Optimize Fresh_Substrate Prepare Fresh Substrate Substrate_Issue->Fresh_Substrate

Caption: Troubleshooting workflow for low degradation.

References

Technical Support Center: 3-Oxohexadecanoyl-CoA Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-Oxohexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

Q1: My chemical synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the chemical synthesis of this compound can stem from several stages of the multi-step process.[1][2] Here are some common culprits and troubleshooting tips:

  • Incomplete Reformatsky Reaction: The initial reaction between tetradecanal (B130844) and ethyl bromoacetate (B1195939) is critical. Ensure your zinc catalyst is activated and the reaction is carried out under strictly anhydrous conditions.

  • Inefficient Oxidation: The oxidation of the resulting ethyl 3-hydroxyhexadecanoate to ethyl 3-oxohexadecanoate needs to be complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider adding the oxidizing agent (e.g., Jones reagent) portion-wise to avoid side reactions.[2]

  • Poor Condensation with Coenzyme A: The condensation step using the mixed anhydride (B1165640) method is sensitive to moisture and temperature. Ensure all reagents and solvents are dry and the reaction is maintained at a low temperature to prevent degradation of the mixed anhydride.

  • Degradation during Deprotection: The final deprotection step with strong acid (e.g., 4 M HCl) can lead to hydrolysis of the thioester bond if the reaction time is too long or the temperature is elevated.[1] Monitor the reaction closely and neutralize the acid promptly upon completion.

Q2: I am attempting an enzymatic synthesis of this compound using 3-ketoacyl-CoA thiolase, but the reaction is not proceeding. Why might this be?

A2: Enzymatic synthesis using 3-ketoacyl-CoA thiolase involves a Claisen condensation reaction and can be influenced by several factors.[3][4][5][6]

  • Enzyme Activity: Verify the activity of your 3-ketoacyl-CoA thiolase. The enzyme can be sensitive to storage conditions and repeated freeze-thaw cycles.[3][4]

  • Substrate Specificity: While 3-ketoacyl-CoA thiolase catalyzes the condensation of two acyl-CoA molecules, the specific isoform you are using may have substrate preferences.[6] Ensure your enzyme is suitable for the chain length of your substrates.

  • Reaction Equilibrium: The thiolase reaction is reversible.[6] To favor the synthesis of this compound, consider using a higher concentration of the precursor acyl-CoAs (e.g., myristoyl-CoA and acetyl-CoA).

  • Cofactor Availability: Ensure that Coenzyme A is available in sufficient quantities for the reaction to proceed.

Purification Troubleshooting

Q3: I am having difficulty purifying this compound using HPLC. What are some common issues and how can I resolve them?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for purifying acyl-CoAs, but challenges can arise.[1][7][8]

  • Poor Peak Resolution: If you are observing broad or overlapping peaks, consider optimizing your HPLC method. This can include adjusting the gradient of the mobile phase, changing the column (a C18 column is commonly used), or modifying the flow rate.[7][9]

  • Low Recovery: Low recovery of your product can be due to adsorption to the column or degradation. An improved method for long-chain acyl-CoA extraction and purification reports recoveries of 70-80% by using a solid-phase extraction step with an oligonucleotide purification column prior to HPLC.[7]

  • Sample Stability: Acyl-CoAs can be unstable. Keep your samples cold and analyze them as quickly as possible after preparation. The use of an acidic mobile phase (e.g., containing acetic acid) can help to improve the stability of the acyl-CoA during the HPLC run.[7][8]

Q4: My purified this compound appears to be degrading upon storage. What are the best practices for storing this compound?

A4: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. For long-term storage, it is recommended to store the compound as a lyophilized powder at -80°C. For short-term storage, a solution in an acidic buffer (pH 4-5) can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes key quantitative data related to the purification and analysis of long-chain acyl-CoAs.

ParameterMethodValueReference
Extraction Recovery Solid-Phase Extraction (Oligonucleotide Column)70-80%[7]
HPLC Detection Wavelength UV Detector260 nm[7][9]
HPLC Column Reversed-PhaseC18[7][9]
HPLC Mobile Phase A Aqueous Buffer75 mM KH2PO4, pH 4.9[7]
HPLC Mobile Phase B Organic Solvent with AcidAcetonitrile with 600 mM Acetic Acid[7]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is based on a multi-step chemical synthesis approach.[1][2]

  • Step 1: Reformatsky Reaction: React tetradecanal with ethyl bromoacetate in the presence of activated zinc to form ethyl 3-hydroxyhexadecanoate.

  • Step 2: Oxidation: Oxidize the ethyl 3-hydroxyhexadecanoate using Jones reagent in acetone (B3395972) to yield ethyl 3-oxohexadecanoate.

  • Step 3: Acetalization: Protect the 3-oxo group by reacting the ethyl 3-oxohexadecanoate with ethylene (B1197577) glycol in the presence of an acid catalyst to form the corresponding acetal (B89532).

  • Step 4: Hydrolysis: Perform alkaline hydrolysis of the ester group to obtain 3,3-ethylenedioxyhexadecanoic acid.

  • Step 5: Condensation with CoA: Activate the carboxylic acid using a mixed anhydride method and then condense it with Coenzyme A to form the protected CoA ester.

  • Step 6: Deprotection: Remove the acetal protecting group using 4 M HCl to yield the final product, this compound.[1]

Protocol 2: Purification of this compound by HPLC

This protocol outlines a general procedure for the purification of long-chain acyl-CoAs.[7][9]

  • Sample Preparation: Homogenize the tissue or cell sample in a KH2PO4 buffer (100 mM, pH 4.9).[7] Extract the acyl-CoAs with acetonitrile.

  • Solid-Phase Extraction (Optional but Recommended): For improved recovery, bind the acyl-CoAs in the extract to an oligonucleotide purification column and elute with 2-propanol.[7]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.[7][9]

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[7]

    • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[7]

    • Gradient: A binary gradient system should be employed to achieve optimal separation.

    • Detection: Monitor the eluent at 260 nm.[7][9]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak for further use.

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis of this compound Tetradecanal Tetradecanal Reformatsky Reformatsky Reaction Tetradecanal->Reformatsky Bromoacetate Ethyl Bromoacetate Bromoacetate->Reformatsky Hydroxy_ester Ethyl 3-hydroxy- hexadecanoate Reformatsky->Hydroxy_ester Oxidation Oxidation Hydroxy_ester->Oxidation Oxo_ester Ethyl 3-oxo- hexadecanoate Oxidation->Oxo_ester Acetalization Acetalization Oxo_ester->Acetalization Protected_ester Protected 3-oxo ester Acetalization->Protected_ester Hydrolysis Hydrolysis Protected_ester->Hydrolysis Protected_acid Protected 3-oxo acid Hydrolysis->Protected_acid Condensation Condensation Protected_acid->Condensation CoA Coenzyme A CoA->Condensation Protected_CoA Protected This compound Condensation->Protected_CoA Deprotection Deprotection Protected_CoA->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Purification_Workflow cluster_purification Purification of this compound Start Crude Synthesis Product or Biological Sample Homogenization Homogenization in Buffer Start->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE HPLC HPLC Purification (C18 Column) Extraction->HPLC SPE->HPLC Improved Recovery Detection UV Detection (260 nm) HPLC->Detection Collection Fraction Collection Detection->Collection Final_Product Purified This compound Collection->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Guide cluster_synthesis_solutions cluster_purification_solutions Problem Problem Encountered Low_Yield Low Synthesis Yield Problem->Low_Yield Synthesis Purification_Issue Purification Issues Problem->Purification_Issue Purification Check_Reagents Check Reagent Quality and Dryness Low_Yield->Check_Reagents Optimize_Reaction Optimize Reaction Conditions (T°, Time) Low_Yield->Optimize_Reaction Monitor_Progress Monitor Progress with TLC/HPLC Low_Yield->Monitor_Progress Optimize_HPLC Optimize HPLC Method (Gradient, Column) Purification_Issue->Optimize_HPLC Use_SPE Implement Solid-Phase Extraction Purification_Issue->Use_SPE Ensure_Stability Ensure Sample Stability (Cold, Acidic pH) Purification_Issue->Ensure_Stability

Caption: A decision tree for troubleshooting common experimental issues.

References

Optimizing HPLC Separation of 3-Oxohexadecanoyl-CoA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 3-Oxohexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the HPLC separation of this compound?

A1: For the separation of long-chain acyl-CoAs like this compound, reversed-phase HPLC is the most common approach. C18 columns are a popular choice due to their hydrophobicity, which allows for good retention and separation of these long alkyl chain molecules.[1] C8 and C4 columns can also be used and may offer different selectivity, which can be advantageous for resolving specific impurities.

Q2: What is a typical mobile phase composition for this separation?

A2: A typical mobile phase consists of a binary gradient of an aqueous buffer and an organic solvent. Acetonitrile is a commonly used organic modifier. The aqueous component is often a buffer such as potassium phosphate (B84403) or ammonium (B1175870) hydroxide (B78521) to control the pH and improve peak shape.[2][3] The optimal pH is crucial for consistent results, as it can affect the ionization state of the analyte and, consequently, its retention time and peak shape.[4][5][6][7]

Q3: How can I improve the resolution between this compound and its structurally similar analogs?

A3: Improving resolution often involves optimizing the mobile phase gradient, temperature, and flow rate. A shallower gradient can increase the separation between closely eluting peaks. Adjusting the mobile phase pH can also alter the selectivity between ionizable compounds.[4][6] Additionally, ensuring your HPLC system is optimized to minimize extra-column band broadening is crucial. A study on the synthesis and detection of this compound successfully separated it from (R)-3-hydroxyhexadecanoyl-CoA, (S)-3-hydroxyhexadecanoyl-CoA, and trans-2-hexadecenoyl-CoA, demonstrating that with a well-optimized method, baseline separation is achievable.[8]

Q4: What are the best practices for sample preparation to ensure reliable results?

A4: Proper sample preparation is critical for robust and reproducible HPLC analysis of long-chain acyl-CoAs. It is advisable to dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. If the sample is in a biological matrix, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.

Q5: How stable is this compound during HPLC analysis?

A5: Acyl-CoAs can be prone to hydrolysis, especially at alkaline or strongly acidic pH. It is important to maintain the pH of the mobile phase within a range that ensures the stability of the analyte throughout the analysis. Using freshly prepared mobile phases and samples is also recommended to minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions The phosphate groups on the CoA moiety can interact with active sites on the silica (B1680970) backbone of the column, leading to peak tailing. Using a well-end-capped column or adding a competitive base to the mobile phase can mitigate this. Adjusting the mobile phase pH can also help.
Sample Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Use a guard column and/or implement a robust sample clean-up procedure.
Problem 2: Poor Resolution
Possible Cause Recommended Solution
Inadequate Separation Power Optimize the mobile phase gradient. A shallower gradient will provide more time for separation. Consider a column with a different selectivity (e.g., a C8 or phenyl-hexyl column if currently using a C18).
Co-elution with Analogs As demonstrated in the separation of this compound from its hydroxy and enoyl analogs, fine-tuning the gradient and mobile phase composition is key.[8] Small changes in the organic solvent percentage or pH can significantly impact selectivity.
High System Volume Excessive tubing length or a large detector flow cell can contribute to band broadening and reduce resolution. Minimize extra-column volume where possible.
Temperature Fluctuations Inconsistent column temperature can lead to shifts in retention time and affect resolution. Use a column oven to maintain a stable temperature.
Problem 3: Retention Time Variability
Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH. Premixing the mobile phase can sometimes improve reproducibility compared to online mixing.
Column Equilibration Insufficient column equilibration between runs, especially with gradient methods, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Pump Performance Issues Fluctuations in pump flow rate will directly impact retention times. Regularly maintain and check the performance of your HPLC pump.
Changes in Column Chemistry Over time, the stationary phase can degrade, leading to changes in retention. Monitor column performance with a standard and replace the column when performance deteriorates.

Experimental Protocols

Illustrative HPLC Method for this compound Separation

This protocol is a representative method based on literature for the separation of long-chain acyl-CoAs and should be optimized for your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

Time (min)%B
020
2080
2580
2620
3520
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

Visualizations

Metabolic Pathway of this compound

This compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This pathway breaks down long-chain fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production.

FattyAcidBetaOxidation Fatty_Acyl_CoA Hexadecanoyl-CoA Enoyl_CoA trans-Δ2-Hexadecenoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyhexadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Myristoyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway.

HPLC Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues in HPLC analysis.

HPLCTroubleshooting Start Problem with HPLC Separation Check_Peak_Shape Assess Peak Shape Start->Check_Peak_Shape Check_Resolution Evaluate Resolution Start->Check_Resolution Check_Retention_Time Check Retention Time Stability Start->Check_Retention_Time Tailing Tailing? Check_Peak_Shape->Tailing Poor_Resolution Poor Resolution? Check_Resolution->Poor_Resolution Drifting_RT Drifting Retention Time? Check_Retention_Time->Drifting_RT Fronting Fronting? Tailing->Fronting No Sol_Tailing Optimize Mobile Phase pH Use End-capped Column Tailing->Sol_Tailing Yes Sol_Fronting Reduce Sample Concentration Match Sample Solvent to Mobile Phase Fronting->Sol_Fronting Yes End Problem Resolved Fronting->End No Sol_Resolution Optimize Gradient Change Stationary Phase Check System Volume Poor_Resolution->Sol_Resolution Yes Poor_Resolution->End No Sol_Retention Ensure Proper Equilibration Check Mobile Phase Prep Service Pump Drifting_RT->Sol_Retention Yes Drifting_RT->End No Sol_Tailing->End Sol_Fronting->End Sol_Resolution->End Sol_Retention->End

Caption: A logical workflow for troubleshooting HPLC separation issues.

References

Technical Support Center: Quantification of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 3-Oxohexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" and why is it a significant problem in the quantification of this compound?

A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This can lead to either suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[2][4] In biological samples, complex matrices containing salts, proteins, and particularly phospholipids (B1166683), are common sources of these interferences.[5][6] For a long-chain acyl-CoA like this compound, co-eluting lipids are a primary cause of matrix effects, especially when using electrospray ionization (ESI).[1]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: You can assess matrix effects using a post-extraction spike method.[7] This involves comparing the signal response of a pure standard of this compound with the response of the same standard spiked into a blank matrix extract (a sample processed through your entire preparation workflow that does not initially contain the analyte).

The Matrix Effect (ME) can be calculated with the following formula: ME (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Pure Standard) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[3] A significant matrix effect, typically a deviation of more than 15-20% from 100%, suggests that your method requires optimization.[2]

Another qualitative method is to use post-column infusion, where a constant flow of your analyte is introduced into the mass spectrometer after the analytical column.[3][7] Dips or enhancements in the baseline signal as the blank matrix is injected and elutes indicate the presence of matrix effects at specific retention times.

Q3: I am observing significant ion suppression for this compound. What are the likely causes and how can I mitigate this?

A3: Significant ion suppression for this compound is most likely due to co-eluting phospholipids and other endogenous lipids from your biological sample.[5][6] These molecules can compete with this compound for ionization in the ESI source. High concentrations of salts or other matrix components can also alter the droplet formation and evaporation process, further hindering analyte ionization.[8]

To mitigate ion suppression, consider the following strategies:

  • Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components. This could involve adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.[1]

  • Sample Dilution: A simple first step is to dilute your sample, which can reduce the concentration of interfering matrix components.[1][4] However, ensure that the concentration of this compound remains above the limit of quantification.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects.[4][10][11] The SIL internal standard will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the peak area ratio.

Troubleshooting Guides

Issue: Poor reproducibility of this compound quantification.

Potential Cause Troubleshooting Step
Inconsistent Matrix Effects Implement a robust sample preparation method like Solid-Phase Extraction (SPE) to ensure consistent removal of matrix components across all samples.[12][13] Use a stable isotope-labeled internal standard to correct for sample-to-sample variations in matrix effects.[10][14]
Sample Degradation This compound is susceptible to degradation. Ensure samples are processed quickly on ice and stored at -80°C. Use fresh solvents and minimize freeze-thaw cycles.
Instrument Contamination Phospholipids and other matrix components can accumulate in the LC system and mass spectrometer source, leading to inconsistent performance.[5] Implement a regular cleaning schedule for the ion source and consider using a guard column.

Issue: Low recovery of this compound.

Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and procedure. For long-chain acyl-CoAs, a two-step extraction with an organic solvent followed by an aqueous buffer is often effective.[15][16] Ensure thorough homogenization of tissue samples.
Poor SPE Recovery The choice of SPE sorbent and the wash/elution solvents are critical. For acyl-CoAs, anion exchange or reversed-phase SPE can be effective.[12][16] Ensure proper conditioning of the SPE cartridge and optimize the elution solvent to ensure complete recovery of this compound.
Analyte Adsorption Long-chain acyl-CoAs can adsorb to plasticware. Use low-binding microcentrifuge tubes and pipette tips throughout the sample preparation process.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major source of matrix effects.

Sample Preparation MethodAnalyte RecoveryPhospholipid Removal EfficiencyThroughputReference
Protein Precipitation (PPT) HighLowHigh[13]
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighLow to Moderate[9]
Solid-Phase Extraction (SPE) HighHighModerate[12][13]
HybridSPE®-Phospholipid High>99%High[17]
Ostro™ Pass-through Sample Preparation HighHighHigh

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Tissue Samples

This protocol is a general guideline for the extraction of long-chain acyl-CoAs and should be optimized for your specific application.[12][15]

Materials:

  • Tissue sample (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Internal Standard: Stable isotope-labeled this compound

  • SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in 1 mL of ice-cold Homogenization Buffer containing the internal standard. Add 1 mL of 2-Propanol and homogenize again.[15]

  • Extraction: Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes, and then centrifuge at 12,000 x g for 10 minutes at 4°C.[12]

  • SPE Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

  • Elution: Elute the this compound with 1.5 mL of the Elution Solution.

  • Dry Down and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Troubleshooting Logic for Matrix Effects

troubleshooting_matrix_effects start Suspected Matrix Effect (Poor reproducibility, Inaccurate results) check_me Assess Matrix Effect (Post-extraction spike) start->check_me is_me_significant Is ME > 20%? check_me->is_me_significant optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE for phospholipid removal) is_me_significant->optimize_sample_prep Yes no_issue Matrix Effect Not Significant. Investigate other causes. is_me_significant->no_issue No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting flowchart for matrix effects.

References

Technical Support Center: Enzymatic 3-Oxohexadecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the enzymatic synthesis of 3-Oxohexadecanoyl-CoA, a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs).

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound unexpectedly low?

Low yield is a common issue that can stem from several factors. The primary causes include:

  • Suboptimal Enzyme Activity: The condensing enzyme, 3-ketoacyl-CoA synthase (KCS), is the rate-limiting step in the fatty acid elongation process[1]. Its activity is highly dependent on proper folding, concentration, and reaction conditions.

  • Poor Substrate Quality: Acyl-CoA thioesters are known for their chemical instability[2]. Degradation of the starting materials, Myristoyl-CoA (C14:0-CoA) or Malonyl-CoA, will directly impact the final yield.

  • Inadequate Reaction Conditions: The enzymatic reaction is sensitive to pH, temperature, and the presence of essential cofactors. Deviations from the optimal ranges can significantly reduce enzyme efficiency.

  • Incorrect Substrate Specificity: There are multiple KCS isozymes, each with a preference for acyl-CoAs of specific chain lengths[3]. Using a KCS that is not efficient at elongating C14:0-CoA will result in poor product formation.

  • Product Instability: The 3-oxoacyl-CoA product itself can be labile or may be consumed by competing enzymatic reactions within your experimental system.

Q2: What is the primary enzyme for this synthesis and what are its requirements?

The synthesis is catalyzed by a 3-ketoacyl-CoA synthase (KCS) , a key component of the microsomal fatty acid elongase (FAE) complex[4][5]. This enzyme performs a Claisen condensation reaction, extending an acyl-CoA chain by two carbons using malonyl-CoA as the C2 donor[1][4]. For this compound (a C16 molecule), the required substrate is Myristoyl-CoA (a C14 molecule). The reaction is localized to the endoplasmic reticulum in vivo[5].

Q3: How can I optimize the reaction conditions for better yield?

Optimization requires systematically evaluating key parameters. The following table summarizes typical starting points for optimization based on published data.

ParameterRecommended RangeNotes
pH 7.4 - 8.0The reaction is typically favored in slightly alkaline conditions. A buffer like Tris-HCl is common[6][7].
Temperature 30 - 37 °CMost enzymes of this class from mammalian or yeast sources function well in this range[2][6].
Acyl-CoA Substrate 15 - 30 µMHigher concentrations can lead to substrate inhibition. Optimal levels for 18:1-CoA were found in this range[1].
Malonyl-CoA Substrate ~30 µMEnsure malonyl-CoA is not limiting, as it provides the two-carbon unit for elongation[1].
Cofactors (Mg²⁺) RequiredMagnesium is a crucial cofactor, often as Mg.ATP, which may be required for ancillary enzymes or the KCS itself[7]. Free ATP can sometimes be inhibitory[7].
Additives 75 µM Triton X-100For membrane-bound enzyme preparations, non-ionic detergents can sometimes improve activity and accessibility of substrates[1].

Q4: How can I confirm my KCS enzyme is active before a large-scale synthesis?

An enzyme activity assay is essential. A continuous spectrophotometric assay can be used to monitor the release of free Coenzyme A (CoA-SH), a product of the condensation reaction. This is achieved by including 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the reaction mixture. The free thiol group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a distinct yellow color and can be quantified by measuring the increase in absorbance at 412 nm[6].

Q5: My acyl-CoA substrates may be degraded. How can I assess their integrity?

Due to the labile nature of the thioester bond, it is critical to verify the purity of your acyl-CoA stocks[2]. High-Performance Liquid Chromatography (HPLC) is the recommended method.

  • Method: Use a C18 reverse-phase column.

  • Detection: Monitor the eluent at 260-280 nm to detect the adenine (B156593) moiety of the Coenzyme A molecule[2][8].

  • Analysis: A pure substrate should yield a single, sharp peak at the expected retention time. The presence of multiple peaks or a diminished main peak indicates degradation.

Q6: How can I confirm the identity and purity of my final this compound product?

A combination of HPLC and mass spectrometry (MS) provides definitive confirmation.

  • HPLC: Separates the product from unreacted substrates and byproducts. The appearance of a new peak corresponding to the more hydrophobic C16 product confirms the reaction occurred[9].

  • Mass Spectrometry (MS): Provides unambiguous identification by confirming the molecular weight of the product. Look for the characteristic [M+H]¹⁺ and [M+2H]²⁺ ions corresponding to the molecular formula of this compound[2][8].

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
No Product Formation 1. Inactive KCS enzyme.2. Missing substrate or essential cofactor (e.g., Malonyl-CoA, Mg²⁺).3. Incorrect buffer pH.1. Test enzyme activity using a DTNB assay.2. Verify the presence and concentration of all reaction components.3. Prepare fresh buffer and confirm its pH.
Low Product Yield 1. Sub-optimal reaction conditions (pH, temp).2. Degraded Myristoyl-CoA or Malonyl-CoA.3. Incorrect enzyme specificity for C14:0-CoA.4. Insufficient reaction time.1. Perform a matrix optimization of pH and temperature.2. Analyze substrate purity via HPLC and use fresh stocks.3. Ensure you are using a KCS known to elongate C14/C16 fatty acids[3].4. Run a time-course experiment (e.g., 15, 30, 60, 120 min) to find the optimal duration.
Multiple Unexpected Peaks in HPLC Analysis 1. Impure substrates.2. Product degradation during reaction or workup.3. Presence of contaminating enzymes (e.g., reductases, dehydratases) that modify the product.1. Purify substrates before use.2. Minimize reaction time and keep samples cold during processing. Consider quenching the reaction with acid.3. Use a more purified enzyme preparation.

Key Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general starting point for the synthesis reaction.

  • Reagent Preparation:

    • Prepare a 2X reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 80 mM KCl).

    • Prepare fresh stock solutions of Myristoyl-CoA, Malonyl-CoA, and MgCl₂ in nuclease-free water. Store on ice.

    • Dilute the purified KCS enzyme to a working concentration in a suitable buffer.

  • Reaction Setup (100 µL total volume):

    • In a microcentrifuge tube on ice, combine the following:

      • 50 µL of 2X reaction buffer.

      • Reagents to achieve final concentrations of 20 µM Myristoyl-CoA and 30 µM Malonyl-CoA.

      • Reagent to achieve a final concentration of 5 mM MgCl₂.

      • Nuclease-free water to bring the volume to 90 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the KCS enzyme solution.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 10% formic acid or another suitable acid.

  • Analysis:

    • Centrifuge the sample to pellet any precipitated protein.

    • Analyze the supernatant directly by HPLC-MS.

Protocol 2: HPLC Analysis of Acyl-CoAs

This method is suitable for analyzing both substrates and products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm.

  • Injection Volume: 20 µL.

Visualizations

Enzymatic Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Buffers & Substrate Stocks setup Combine Reagents (Buffer, Substrates, Cofactors) prep_reagents->setup prep_enzyme Dilute KCS Enzyme initiate Initiate with Enzyme prep_enzyme->initiate pre_incubate Pre-incubate at 37°C setup->pre_incubate pre_incubate->initiate incubate Incubate for 30-60 min initiate->incubate quench Quench Reaction (e.g., with Acid) incubate->quench analyze Analyze by HPLC-MS quench->analyze

Caption: General workflow for the enzymatic synthesis of this compound.

Troubleshooting Decision Tree

G start Low or No Yield check_enzyme Problem with Enzyme? start->check_enzyme check_subs Problem with Substrates? start->check_subs check_cond Problem with Conditions? start->check_cond enzyme_inactive Is enzyme active? check_enzyme->enzyme_inactive enzyme_spec Correct specificity? check_enzyme->enzyme_spec subs_degraded Are substrates degraded? check_subs->subs_degraded subs_conc Concentrations correct? check_subs->subs_conc cond_ph Is pH optimal? check_cond->cond_ph cond_temp Is temperature optimal? check_cond->cond_temp cond_cofactor Cofactors present? check_cond->cond_cofactor solution_assay Perform DTNB assay enzyme_inactive->solution_assay solution_spec Verify KCS type (literature) enzyme_spec->solution_spec solution_hplc Check purity by HPLC subs_degraded->solution_hplc solution_conc Verify stock concentrations subs_conc->solution_conc solution_ph Check/remake buffer cond_ph->solution_ph solution_temp Verify incubator temp cond_temp->solution_temp solution_cofactor Check Mg2+ presence cond_cofactor->solution_cofactor

Caption: A decision tree for troubleshooting low synthesis yield.

3-Ketoacyl-CoA Synthase Reaction Pathway

G sub1 Myristoyl-CoA (C14) plus1 + sub1->plus1 sub2 Malonyl-CoA sub2->plus1 enzyme 3-Ketoacyl-CoA Synthase (KCS) prod1 This compound (C16) enzyme->prod1 plus2 + enzyme->plus2 prod2 CO₂ + CoA-SH plus1->enzyme plus2->prod2

Caption: The core condensation reaction catalyzed by KCS.

References

preventing non-enzymatic hydrolysis of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxohexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-enzymatic hydrolysis and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound is a long-chain 3-ketoacyl-CoA, an important intermediate in fatty acid metabolism.[1] Its thioester bond is energy-rich but also susceptible to hydrolysis, which can lead to inaccurate experimental results.[2] Maintaining its stability is crucial for reliable quantification and for studying enzymes that utilize it as a substrate.

Q2: What are the primary factors that contribute to the non-enzymatic hydrolysis of this compound?

The primary factors are pH, temperature, and the presence of certain buffer components. Thioesters are generally more stable in acidic to neutral conditions and are prone to hydrolysis at alkaline pH.[3] Elevated temperatures also accelerate the rate of hydrolysis.

Q3: How should I store my this compound to ensure its stability?

For long-term storage, it is recommended to store this compound as a lyophilized powder or in an appropriate organic solvent at -80°C. For short-term storage of solutions, use a slightly acidic buffer (pH 6.0-7.0) and keep it on ice. Avoid repeated freeze-thaw cycles.

Q4: What are the best practices for handling this compound in my experiments?

To minimize hydrolysis, always prepare fresh solutions of this compound for your experiments. Use pre-chilled buffers and keep the solution on ice as much as possible. When preparing stock solutions, consider using a non-aqueous solvent like acetonitrile (B52724) or DMSO, and then dilute it into your aqueous assay buffer immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in my assay.

This is a common issue often related to the hydrolysis of the thioester bond. Follow these troubleshooting steps to identify and resolve the problem.

Troubleshooting Workflow for this compound Degradation

G cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Verification start Inconsistent/Low Concentration of this compound check_storage Review Storage Conditions (-80°C, lyophilized or in organic solvent?) start->check_storage check_handling Evaluate Handling Procedures (Kept on ice? Freshly prepared?) start->check_handling check_buffer Analyze Buffer Composition (pH, nucleophilic components?) start->check_buffer check_temp Assess Assay Temperature (Elevated temperatures used?) start->check_temp correct_storage Optimize Storage (Aliquot, store at -80°C) check_storage->correct_storage correct_handling Improve Handling (Use pre-chilled solutions, minimize time at RT) check_handling->correct_handling correct_buffer Modify Buffer (Adjust to pH 6.0-7.0, avoid Tris) check_buffer->correct_buffer correct_temp Control Temperature (Run assays at lower temp if possible) check_temp->correct_temp verify Re-run Assay and Quantify (Use HPLC or a coupled assay) correct_storage->verify correct_handling->verify correct_buffer->verify correct_temp->verify

Caption: A troubleshooting workflow for diagnosing and resolving issues with this compound degradation.

Potential Cause Recommended Action
Improper Storage Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C. For aqueous solutions, ensure the pH is between 6.0 and 7.0.
High pH of Buffer Thioester hydrolysis is base-catalyzed. Use buffers with a pH between 6.0 and 7.0. Avoid buffers like Tris, which can act as a nucleophile, especially at higher pH values. Phosphate or HEPES buffers are generally preferred.
Elevated Temperature Hydrolysis rate increases with temperature. Perform all handling steps on ice and run enzymatic assays at the lowest temperature compatible with your enzyme's activity.
Contaminants in Water or Reagents Use high-purity, nuclease-free water and high-grade reagents to avoid contaminants that could catalyze hydrolysis.
Presence of Thiol Reagents Thiol-containing reagents like DTT or β-mercaptoethanol can participate in transthioesterification, leading to the degradation of your acyl-CoA. If their presence is necessary, use the lowest effective concentration and include appropriate controls.
Issue 2: High background signal in my enzymatic assay.

A high background signal can be due to the spontaneous hydrolysis of this compound, which releases free Coenzyme A (CoASH). This can be a problem in assays where the release of CoASH is the measured endpoint.

Logical Flow for Minimizing Background Signal from Hydrolysis

G cluster_0 Objective cluster_1 Primary Strategy cluster_2 Implementation Tactics cluster_3 Assay Design Considerations goal Minimize Background Signal strategy Reduce Spontaneous Hydrolysis of this compound goal->strategy tactic1 Optimize Buffer pH (Maintain between 6.0 and 7.0) strategy->tactic1 tactic2 Control Temperature (Keep on ice, run assay at optimal low temp) strategy->tactic2 tactic3 Use Fresh Substrate (Prepare this compound solution immediately before use) strategy->tactic3 design1 Include a 'No Enzyme' Control (To measure the rate of non-enzymatic hydrolysis) tactic1->design1 tactic2->design1 tactic3->design1 design2 Subtract Background Rate (Correct sample data by subtracting the 'No Enzyme' control rate) design1->design2

Caption: A logical flow diagram illustrating the strategy and tactics for minimizing background signal in enzymatic assays due to this compound hydrolysis.

Potential Cause Recommended Action
Spontaneous Hydrolysis Always run a parallel control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your enzyme-catalyzed reaction rate.
Assay Buffer Composition As mentioned previously, ensure your buffer pH is optimal for stability (pH 6.0-7.0) and is free of nucleophilic components.
Purity of this compound Ensure the purity of your this compound stock. Impurities from synthesis or degradation during storage can contribute to background signal. Consider re-purifying your stock using HPLC if necessary.

Data Presentation

Table 1: General Stability of Thioester Bonds under Various Conditions

Condition Stability Recommendation Reference
pH < 6.0 HighFavorable for storage and handling.[3]
pH 6.0 - 7.5 ModerateSuitable for most enzymatic assays. Minimize exposure time.[3][4]
pH > 7.5 LowProne to base-catalyzed hydrolysis. Avoid for storage and prolonged incubation.[3]
Temperature 4°C HighIdeal for short-term storage and handling.
Temperature 25°C ModerateMinimize time at room temperature.
Temperature 37°C LowExpect increased hydrolysis. Run appropriate controls.
Presence of Nucleophiles (e.g., Tris, thiols) LowCan react with the thioester bond. Use alternative buffers and reagents where possible.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This method allows for the separation and quantification of this compound from its hydrolysis products and other related compounds.[5]

Experimental Workflow for HPLC Quantification

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep Prepare standards and samples in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5) hplc Inject sample onto a C18 reverse-phase column prep->hplc gradient Elute with a gradient of mobile phase A (e.g., 50 mM potassium phosphate, pH 6.5) and mobile phase B (e.g., acetonitrile) hplc->gradient detection Detect at 259 nm (absorbance of the adenine (B156593) ring of CoA) gradient->detection analysis Integrate the peak corresponding to this compound detection->analysis quantification Quantify using a standard curve of known concentrations analysis->quantification

Caption: A workflow diagram for the quantification of this compound using HPLC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Samples for analysis

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a slightly acidic buffer).

    • Create a series of standards by diluting the stock solution in Mobile Phase A.

    • Prepare experimental samples in the same buffer as the standards.

  • HPLC Method:

    • Set the column temperature to 30°C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample (e.g., 20 µL).

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the absorbance at 259 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area.

    • Construct a standard curve by plotting peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity using this compound

This is a coupled enzyme assay that can be adapted to measure the activity of enzymes that consume this compound. The example provided is for a 3-ketoacyl-CoA thiolase, which cleaves the substrate and releases a shorter acyl-CoA and acetyl-CoA. The release of free CoASH is monitored using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Materials:

  • UV-Vis Spectrophotometer

  • Assay Buffer: 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.0

  • This compound solution

  • Coenzyme A (for the thiolase reaction)

  • DTNB solution (in assay buffer)

  • Enzyme solution (3-ketoacyl-CoA thiolase)

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing Assay Buffer, this compound, and Coenzyme A.

  • Initiate Reaction:

    • Add the enzyme solution to the reaction mixture to start the reaction.

  • Monitoring:

    • The thiolase reaction will produce a shorter acyl-CoA and acetyl-CoA, consuming the free CoASH. In a separate coupled reaction, the decrease in free thiol groups can be monitored by the decrease in absorbance at 412 nm upon reaction with DTNB. Alternatively, if the reaction releases CoASH, the increase in absorbance at 412 nm can be monitored.

  • Calculation:

    • Calculate the rate of change in absorbance and use the molar extinction coefficient of the DTNB-thiol adduct (14,150 M⁻¹cm⁻¹) to determine the enzyme activity.

Note: This is a generalized protocol and may require optimization for your specific enzyme and experimental conditions. Always include a no-enzyme control to account for non-enzymatic hydrolysis.

References

Technical Support Center: 3-Oxohexadecanoyl-CoA Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxohexadecanoyl-CoA enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential interference in these assays.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your this compound enzyme assays.

Issue 1: Lower than expected or no enzyme activity

Possible Causes and Solutions:

CauseRecommended Solution
Degraded Substrate (this compound) Ensure proper storage of this compound, typically at -80°C. Avoid repeated freeze-thaw cycles. If possible, verify the purity of your substrate using HPLC.
Inactive Enzyme (e.g., 3-ketoacyl-CoA thiolase) Store the enzyme at the recommended temperature (usually -80°C in appropriate buffer containing glycerol). Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known positive control substrate.
Suboptimal Assay Conditions Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for the enzyme. For 3-ketoacyl-CoA thiolase, a common buffer is Tris-HCl at a pH around 8.0.
Presence of Inhibitors in Sample If testing crude samples, they may contain endogenous inhibitors. Consider purifying your sample or performing a buffer exchange to remove potential inhibitors.
Incorrect Reagent Concentrations Double-check all calculations for substrate, enzyme, and cofactor (e.g., Coenzyme A) concentrations. Ensure all components are fully thawed and mixed before use.[1]
Issue 2: High background signal or non-linear reaction kinetics

Possible Causes and Solutions:

CauseRecommended Solution
Substrate Instability This compound can be unstable in certain buffers or at non-optimal pH. Prepare fresh substrate solutions and use them promptly.
Interfering Substances in the Sample Compounds in your sample may absorb light at the detection wavelength (e.g., 232 nm or 340 nm). Run a blank reaction containing all components except the enzyme to measure the background absorbance.
Compound Aggregation Test compounds, especially at higher concentrations, can form aggregates that interfere with the assay.[2] This can be mitigated by including a small amount of a non-ionic detergent like Triton X-100 (see Table 1) or by performing a detergent titration counter-screen.
Redox Cycling of Test Compounds Some compounds can undergo redox cycling, leading to non-enzymatic changes in NADH/NAD+ levels in coupled assays. This can be tested by running the assay in the absence of the primary enzyme.
Substrate Overload and CoA Sequestration High concentrations of this compound can lead to the accumulation of intermediates and sequestration of free Coenzyme A, which can inhibit the reaction.[3][4] Optimize the substrate concentration to be within the linear range of the enzyme.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound enzyme assays?

A1: The most common sources of interference include:

  • Compound Aggregation: Test compounds forming aggregates that can sequester the enzyme or substrate.

  • Substrate Quality: Degradation or impurities in the this compound substrate.

  • Cofactor Sequestration: High substrate concentrations can lead to the depletion of free Coenzyme A, which is necessary for the thiolase reaction.[3][4]

  • Spectrophotometric Interference: Compounds in the sample absorbing light at the same wavelength as the product being measured.

  • Redox Cycling: Test compounds that can non-enzymatically alter the concentration of reporter molecules like NADH in coupled assays.

Q2: My test compound shows inhibitory activity. How can I be sure it's a true inhibitor and not an artifact?

A2: To validate a potential inhibitor, you should perform several control experiments:

  • Detergent Titration: Re-test the compound in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory effect is significantly reduced, it may be due to compound aggregation.

  • Assay without Enzyme: Run the assay with your compound but without the 3-ketoacyl-CoA thiolase to check for direct interference with the assay components or detection method.

  • Orthogonal Assay: Confirm the inhibitory activity using a different assay format, if available (e.g., a mass spectrometry-based assay instead of a spectrophotometric one).

  • Check for Substrate-Competitive Inhibition: As seen with trimetazidine (B612337), some inhibitors can be overcome by increasing the substrate concentration.[5] Varying the substrate concentration can help elucidate the mechanism of inhibition.

Q3: What is the optimal concentration of this compound to use in the assay?

A3: The optimal concentration depends on the specific enzyme and assay conditions. It is crucial to determine the Michaelis constant (Km) of your enzyme for this compound. For routine assays and inhibitor screening, a substrate concentration at or near the Km is often used. High concentrations should be avoided to prevent substrate overload and CoA sequestration, which can lead to non-linear kinetics and misinterpretation of results.[3][4]

Q4: Can I use a different substrate instead of this compound?

A4: Yes, 3-ketoacyl-CoA thiolases often have broad substrate specificity.[6] Shorter-chain substrates like 3-ketoacyl-CoAs with different carbon lengths can be used. However, the enzyme's affinity and reaction rate will likely differ, so you will need to re-optimize the assay conditions and determine the kinetic parameters for the new substrate.

Quantitative Data on Common Interferences

Table 1: Effect of Trimetazidine on Long-Chain 3-Ketoacyl-CoA Thiolase Activity

Trimetazidine is a known inhibitor of long-chain 3-ketoacyl-CoA thiolase. Its inhibitory effect is competitive with the substrate.

Trimetazidine ConcentrationSubstrate (3-keto-hexadecanoyl-CoA) Concentration% Inhibition of LC-3-KAT Activity
IC50 of 75 nmol/LNot specified50%
Not specified2.5 µmol/L50%
100 µmol/L15 µmol/LInhibition reversed

Data sourced from Kantor et al., 2000 and Lopaschuk et al., 2003.[5][7]

Table 2: Illustrative Effect of Detergents on Assay Signal

Detergents can be used to mitigate compound aggregation but may also affect enzyme activity. The following table provides an illustrative example of the potential effects of common detergents on the assay signal. Actual effects may vary depending on the specific enzyme and assay conditions.

DetergentConcentrationIllustrative Effect on Assay SignalPotential Reason
Triton X-100 0.01%Minimal change or slight increaseSolubilization of aggregates with minimal enzyme denaturation.
0.1%Potential decreaseHigher concentrations may start to denature the enzyme.
CHAPS 0.05%Minimal changeOften used for protein solubilization with retention of activity.
0.5%Potential decreaseMay disrupt enzyme structure at higher concentrations.
SDS 0.01%Significant decreaseStrong anionic detergent that can readily denature proteins.
0.1%Complete loss of activityStrong denaturing effect.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase (Thiolysis Direction)

This protocol measures the cleavage of this compound.

Principle: The thiolytic cleavage of the 3-ketoacyl-CoA by Coenzyme A results in the disappearance of the enolate form of the substrate, which can be monitored by a decrease in absorbance at a specific wavelength. A more common approach is to measure the formation of the thioester bond in the reverse (condensation) reaction.

Materials:

  • This compound (substrate)

  • Coenzyme A (CoA)

  • Purified 3-ketoacyl-CoA thiolase

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 50 mM KCl

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 303 nm or 310 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and determine its concentration spectrophotometrically.

  • Prepare a stock solution of CoA in the assay buffer.

  • In a 96-well plate or cuvette, add the assay buffer, CoA to a final concentration of 50 µM, and this compound to a final concentration of 10-50 µM.

  • If testing for inhibitors, add the test compound at the desired concentration.

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the purified 3-ketoacyl-CoA thiolase.

  • Immediately monitor the decrease in absorbance at 303 nm or 310 nm over time.

  • The rate of the reaction is proportional to the change in absorbance per unit time.

Protocol 2: Coupled Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase

This protocol measures the production of a downstream product in a coupled reaction.

Principle: The product of the 3-ketoacyl-CoA thiolase reaction (acetyl-CoA) is used in a subsequent reaction that results in a change in absorbance. For example, acetyl-CoA can be used by citrate (B86180) synthase to produce citrate, and the consumption of a substrate in this second reaction can be coupled to the oxidation or reduction of NAD(P)H, which can be monitored at 340 nm.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Purified 3-ketoacyl-CoA thiolase

  • Coupling enzyme(s) and their substrates (e.g., citrate synthase, oxaloacetate, malate (B86768) dehydrogenase, and NAD+)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare stock solutions of all substrates and cofactors in the assay buffer.

  • In a 96-well plate or cuvette, add the assay buffer, this compound, CoA, and the components of the coupling reaction (e.g., oxaloacetate, NAD+, and malate dehydrogenase).

  • If testing for inhibitors, add the test compound.

  • Incubate the mixture at the desired temperature for 5 minutes.

  • Add the coupling enzyme (e.g., citrate synthase).

  • Initiate the primary reaction by adding the 3-ketoacyl-CoA thiolase.

  • Monitor the increase or decrease in absorbance at 340 nm, corresponding to the formation or consumption of NADH.

  • The rate of the reaction is proportional to the change in absorbance over time.

Visualizations

Fatty_Acid_Beta_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened Acyl-CoA\n+ Acetyl-CoA Shortened Acyl-CoA + Acetyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA\n+ Acetyl-CoA 3-Ketoacyl-CoA Thiolase This compound This compound This compound->3-Ketoacyl-CoA

Caption: The final step of the beta-oxidation pathway.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigate Interference cluster_3 Resolution Unexpected_Result Unexpected Assay Result (e.g., low activity, high background) Check_Reagents Verify Reagent Stability and Concentration Unexpected_Result->Check_Reagents Check_Instrument Confirm Instrument Settings (wavelength, temperature) Unexpected_Result->Check_Instrument Check_Protocol Review Protocol Execution Unexpected_Result->Check_Protocol Substrate_Control Run Substrate Blank (no enzyme) Check_Reagents->Substrate_Control If reagents are OK Compound_Control Run Compound Blank (no enzyme) Check_Instrument->Compound_Control If settings are correct Detergent_Test Test with Detergent (e.g., 0.01% Triton X-100) Check_Protocol->Detergent_Test If protocol was followed Optimize_Conditions Optimize Assay Conditions (e.g., substrate concentration) Substrate_Control->Optimize_Conditions If background is high Purify_Sample Purify Sample or Perform Buffer Exchange Compound_Control->Purify_Sample If compound interferes Validate_Hit Validate with Orthogonal Assay Detergent_Test->Validate_Hit If detergent reverses effect

Caption: A logical workflow for troubleshooting assay interference.

References

Technical Support Center: Long-Chain Acyl-CoA Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain acyl-CoAs. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges associated with these critical biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain acyl-CoAs so difficult to dissolve in aqueous buffers?

Long-chain acyl-CoAs are amphipathic molecules, meaning they possess both a hydrophilic (water-loving) region—the Coenzyme A headgroup—and a long hydrophobic (water-fearing) hydrocarbon tail. In aqueous solutions, the hydrophobic tails tend to self-associate to minimize contact with water, leading to the formation of micelles and low monomeric solubility. This behavior is the primary reason for the solubility challenges encountered in experimental settings.

Q2: What is the Critical Micelle Concentration (CMC), and why is it important for my experiments?

The Critical Micelle Concentration (CMC) is the concentration of an amphipathic molecule, like a long-chain acyl-CoA, above which molecules aggregate to form micelles.[1] Below the CMC, the acyl-CoA exists primarily as soluble monomers. Above the CMC, any additional acyl-CoA will form micelles rather than increasing the monomer concentration. This is critical because most enzymes that use acyl-CoAs as a substrate recognize the monomeric form. Therefore, working at concentrations well above the CMC can lead to substrate inhibition or inaccurate kinetic measurements.[2][3][4]

Q3: How do the acyl chain length and saturation affect the CMC?

The CMC is highly dependent on the structure of the hydrophobic acyl chain.

  • Chain Length: As the length of the saturated acyl chain increases, the molecule becomes more hydrophobic, which causes a significant decrease in its CMC.[5]

  • Unsaturation: The presence of a double bond (unsaturation) increases the CMC, effectively making the molecule more soluble than its saturated counterpart of the same carbon length. A double bond has been noted to have an effect on the CMC equivalent to decreasing the acyl chain length by approximately 1.6 carbon atoms.[5]

Data Presentation: CMC of Saturated Acyl-CoAs

The following table summarizes the relationship between acyl-CoA chain length and CMC. Note that CMC values can be highly sensitive to buffer conditions such as ionic strength and pH.[2][3]

Acyl-CoA SpeciesAcyl ChainApproximate CMC (µM)
Lauryol-CoAC12:0300 - 400
Myristoyl-CoAC14:030 - 40
Palmitoyl-CoAC16:03 - 7
Stearoyl-CoAC18:01 - 2
Oleoyl-CoAC18:18 - 15

Values are compiled from various sources and should be considered estimates. Experimental conditions will alter the precise CMC.[2][3][5]

Q4: What is the role of Bovine Serum Albumin (BSA) in handling long-chain acyl-CoAs?

Bovine Serum Albumin (BSA) is a protein commonly used in biochemical assays to solubilize hydrophobic molecules like long-chain fatty acids and their CoA esters.[6][7][8] BSA has multiple binding sites for fatty acids, allowing it to act as a carrier protein.[9][10] By forming a complex with the acyl-CoA, BSA prevents micelle formation and keeps the molecule in a monomeric, biologically available state, which is crucial for many enzymatic assays.[6]

Q5: How should I prepare and store long-chain acyl-CoA stock solutions?

Long-chain acyl-CoAs are unstable, particularly in aqueous solutions, where they are prone to hydrolysis.

  • Short-Term Storage: For immediate use, aqueous solutions should be prepared fresh.[11] It is not recommended to store aqueous solutions for more than one day.[12]

  • Long-Term Storage: For long-term storage, it is best to store the acyl-CoA as a solid or lyophilized powder at -20°C or below.[12] Alternatively, you can dissolve the acyl-CoA in an organic solvent, aliquot it into small volumes to avoid repeated freeze-thaw cycles, dry the aliquots under an inert gas like nitrogen, and store the dried material at -80°C.[11]

Troubleshooting Guide

Q1: My long-chain acyl-CoA precipitated immediately after I added it to my assay buffer. What went wrong?

This is a common issue and can be caused by several factors:

  • Concentration Exceeds Solubility Limit: The final concentration in your buffer likely exceeded the acyl-CoA's CMC and its overall solubility limit, causing it to crash out of solution.

  • Buffer Composition: Divalent cations, particularly Magnesium (Mg²⁺), can significantly decrease the solubility of long-chain acyl-CoAs.[13] For example, in a 100 µM solution of palmitoyl-CoA, 90% can be precipitated by just 1 mM Mg²⁺ in a Tris-HCl buffer.[13]

  • Incorrect Solubilization Method: Simply adding the solid powder or a concentrated organic stock directly to an aqueous buffer can cause localized high concentrations, leading to immediate precipitation.

A Problem: Acyl-CoA Precipitation B Is concentration > CMC? A->B Check C Does buffer contain divalent cations (e.g., Mg2+)? A->C Check D Was it added directly to buffer? A->D Check S1 Solution: Lower final concentration B->S1 Yes S2 Solution: Use a different buffer or add a chelator (EDTA) C->S2 Yes S3 Solution: Use a carrier protein (BSA) or co-solvent D->S3 Yes A Increasing Acyl Chain Length (e.g., C12 -> C18) B Increased Hydrophobicity A->B C Decreased Critical Micelle Concentration (CMC) B->C D Decreased Aqueous Solubility (as monomers) B->D cluster_0 Cytosol cluster_1 Mitochondrial Matrix A Palmitoyl-CoA CPT1 CPT1 A->CPT1 B Carnitine B->CPT1 C Palmitoyl-Carnitine D Palmitoyl-Carnitine C->D Translocase CPT1->C CoA-SH CPT2 CPT2 D->CPT2 E Palmitoyl-CoA F Beta-Oxidation E->F CPT2->E + CoA-SH

References

quality control of synthetic 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Oxohexadecanoyl-CoA

Welcome to the technical support center for synthetic this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this crucial reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle synthetic this compound?

A1: Proper storage is critical to prevent degradation. It is recommended to store this compound as a lyophilized powder at -20°C or colder for long-term stability. For short-term use, stock solutions can be prepared in an appropriate buffer (e.g., aqueous buffer at neutral pH) and stored at -80°C. Avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the thioester bond. Aliquoting the stock solution into single-use volumes is highly recommended.

Q2: What is the expected purity of high-quality synthetic this compound?

A2: High-quality commercial or newly synthesized this compound should typically have a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC). The primary impurities may include free Coenzyme A (CoASH), the corresponding carboxylic acid (3-oxohexadecanoic acid), and potentially byproducts from the synthesis process.

Q3: My this compound solution appears cloudy or has a precipitate. What should I do?

A3: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the compound has degraded. Long-chain acyl-CoAs have limited solubility in aqueous buffers. You can try gentle warming (e.g., to 37°C) and vortexing to redissolve the compound. If the precipitate persists, it may indicate degradation or the presence of insoluble impurities. Consider filtering the solution through a 0.22 µm filter before use, but be aware that this may lower the effective concentration. It is also advisable to re-check the purity via HPLC.

Q4: What are the key chemical properties of this compound?

A4: Understanding the chemical properties is essential for its use and analysis. Key identifiers and properties are summarized in the table below.

PropertyValueReference
Chemical Formula C37H64N7O18P3S[1]
Average Molecular Weight 1019.926 g/mol [1]
Monoisotopic Molecular Weight 1019.324138505 Da[1]
CAS Registry Number 34619-89-1[1]
Key Functional Group Thioester Bond[2]

Troubleshooting Guide

This guide addresses common problems encountered during the quality control and use of this compound.

Problem 1: Unexpected peaks appear in my HPLC chromatogram.

  • Possible Cause 1: Degradation. The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. This results in the formation of free Coenzyme A (CoASH) and 3-oxohexadecanoic acid.

    • Solution: Analyze a fresh sample prepared from lyophilized powder. Ensure your mobile phase and sample diluent are at an appropriate pH (typically 6.0-7.0). Compare the retention times of the unknown peaks with standards of CoASH and the free fatty acid if available.

  • Possible Cause 2: Oxidation. The thiol group of CoASH or the acyl-CoA itself can be oxidized, leading to the formation of disulfides (e.g., CoA-S-S-CoA).

    • Solution: Use freshly prepared buffers degassed with nitrogen or helium. The addition of a small amount of a reducing agent like DTT (dithiothreitol) to your sample can help identify disulfide peaks, which should diminish or disappear upon reduction.

  • Possible Cause 3: Synthetic Impurities. The synthesis of this compound can result in residual starting materials or byproducts.[3]

    • Solution: Review the synthesis scheme if available.[4] Common impurities could include intermediates from the synthetic route. Characterization by mass spectrometry is essential to identify these unknown peaks.

Problem 2: My enzymatic assay shows lower than expected activity.

  • Possible Cause 1: Inaccurate Concentration. The concentration of your stock solution may be lower than calculated, possibly due to incomplete dissolution or degradation.

    • Solution: Re-quantify the concentration of your stock solution using UV spectrophotometry. The adenine (B156593) base of the CoA molecule has a strong absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in phosphate (B84403) buffer, pH 7.0).

  • Possible Cause 2: Presence of Inhibitors. Impurities in the synthetic preparation could act as enzyme inhibitors.

    • Solution: Purify the this compound using preparative HPLC to remove impurities. Re-run the assay with the purified substrate to see if activity is restored.

  • Possible Cause 3: Substrate Degradation. If the stock solution has been stored improperly or for an extended period, the active substrate may have degraded.

    • Solution: Confirm the integrity of the substrate using HPLC-MS. Prepare a fresh solution from a new aliquot or vial of lyophilized powder.

Problem 3: Mass spectrometry data is ambiguous or shows unexpected masses.

  • Possible Cause 1: Salt Adducts. In electrospray ionization mass spectrometry (ESI-MS), acyl-CoAs can readily form adducts with salts present in the sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺).

    • Solution: Use high-purity solvents and additives (e.g., formic acid, ammonium (B1175870) acetate) for your mobile phase. Recognize the characteristic mass differences for common adducts when interpreting your spectra.

  • Possible Cause 2: Fragmentation. The molecule can fragment in the ion source or during MS/MS analysis.

    • Solution: Familiarize yourself with the expected fragmentation pattern. A key fragmentation event for acyl-CoAs is the cleavage of the thioester bond, leading to ions corresponding to the acyl group and the Coenzyme A moiety.

  • Possible Cause 3: Multiple Charge States. Large molecules like this compound can exist in multiple charge states (e.g., [M+2H]²⁺, [M+H]⁺ in positive mode; [M-2H]²⁻, [M-H]⁻ in negative mode).

    • Solution: Use the mass spectrometer software to deconvolute the spectrum and determine the neutral mass of the parent molecule.

Below is a troubleshooting workflow to guide your quality control process.

G Troubleshooting Workflow for this compound QC cluster_start cluster_hplc Purity Assessment cluster_ms Identity Confirmation cluster_troubleshoot Troubleshooting cluster_end start Start QC Analysis hplc Run Analytical HPLC-UV (260 nm) start->hplc check_purity Purity ≥ 95%? hplc->check_purity ms Perform LC-MS Analysis check_purity->ms Yes investigate_peaks Investigate Impurities: - Degradation (Hydrolysis) - Oxidation (Disulfides) - Synthetic Byproducts check_purity->investigate_peaks No check_mass Correct Mass Observed? ms->check_mass check_adducts Check for Adducts & Multiple Charge States check_mass->check_adducts No pass QC Passed: Ready for Experiment check_mass->pass Yes fail QC Failed: Purify or Obtain New Batch investigate_peaks->fail check_adducts->fail

A decision tree for troubleshooting the quality control of this compound.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50 mM Potassium Phosphate buffer, pH 6.5.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the sample diluent.

    • Dilute to a final concentration of 50-100 µg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm (for the adenine moiety).

    • Injection Volume: 10-20 µL.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage. Free CoASH will typically elute much earlier than the acyl-CoA.

Protocol 2: Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of the synthesized compound.

  • Instrumentation:

    • LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source.

    • C18 UPLC/HPLC column.

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Use a gradient similar to the HPLC-UV method, adapted for the column dimensions and instrument.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive and Negative ESI.

    • Mass Range: m/z 150-1500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of this compound.

    • Expected Ions (Positive Mode):

      • [M+H]⁺ ≈ 1020.33

      • [M+2H]²⁺ ≈ 510.67

    • Expected Ions (Negative Mode):

      • [M-H]⁻ ≈ 1018.31

      • [M-2H]²⁻ ≈ 509.16

    • Confirm that the major peak in the chromatogram corresponds to the correct mass.

Below is a diagram illustrating the general workflow for quality control analysis.

G General QC Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_results Data Review cluster_disposition Final Disposition start Receive/Synthesize Lyophilized Powder prep Prepare Fresh Stock Solution start->prep hplc HPLC-UV Purity Check prep->hplc ms LC-MS Identity Check hplc->ms review Compare Data to Specifications ms->review pass Release for Use review->pass Meets Specs fail Reject Batch review->fail Out of Spec

A typical workflow for the quality control of synthetic acyl-CoAs.

This compound is an intermediate in the metabolic pathway of fatty acid beta-oxidation. Understanding its role can provide context for its experimental use.

G Fatty Acid Beta-Oxidation (Simplified) palmitoyl_coa Palmitoyl-CoA (C16) enoyl_coa trans-Δ2-Hexadecenoyl-CoA palmitoyl_coa->enoyl_coa Oxidation (FAD -> FADH2) hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA enoyl_coa->hydroxyacyl_coa Hydration oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa Oxidation (NAD+ -> NADH) myristoyl_coa Myristoyl-CoA (C14) oxoacyl_coa->myristoyl_coa Thiolysis (+ CoASH) acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa Thiolysis

The role of this compound in the beta-oxidation spiral.

References

optimizing storage conditions for 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 3-Oxohexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For long-term stability, it is recommended to store this compound as a solid or in an organic solvent at low temperatures. Acyl-CoA esters, in general, are susceptible to hydrolysis in aqueous solutions.

Q2: At what temperature should I store this compound?

A2: To minimize degradation, this compound should be stored at -20°C for short-term storage and at -80°C for long-term storage.

Q3: What is the best solvent for dissolving and storing this compound?

A3: Methanol (B129727) is a suitable solvent for reconstituting and storing this compound. Aqueous solutions should be avoided for long-term storage due to the instability of the thioester bond. If an aqueous buffer is required for experimental use, it should be prepared fresh and used promptly.

Q4: How can I minimize freeze-thaw cycles?

A4: It is highly recommended to aliquot the this compound stock solution into smaller, single-use volumes before freezing. This practice will prevent degradation that can occur with repeated freeze-thaw cycles.

Q5: What are the signs of degradation of this compound?

A5: Degradation of this compound primarily occurs through hydrolysis of the thioester bond, resulting in the formation of Coenzyme A and 3-oxohexadecanoic acid. This can be assessed by analytical methods such as HPLC or LC-MS/MS, where the appearance of these degradation products and a decrease in the parent compound peak would be observed.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue Possible Cause Recommended Solution
Low or no signal in enzymatic assays Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Ensure proper storage conditions were maintained for the previous stock. Verify the integrity of the stock by HPLC or LC-MS/MS if possible.
Instability in aqueous assay buffer.Prepare the working solution of this compound in the assay buffer immediately before use. Minimize the time the compound spends in aqueous solution.
Incorrect pH of the assay buffer.Thioester bonds are more susceptible to hydrolysis at alkaline pH. Ensure the assay buffer pH is within the optimal range for both the enzyme and substrate stability, typically neutral to slightly acidic.
Inconsistent or variable experimental results Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Inaccurate pipetting of the viscous stock solution.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of potentially viscous organic stock solutions.
Precipitation of the compound in aqueous buffer Low solubility of the long-chain acyl-CoA in aqueous solutions.Prepare a more concentrated stock solution in an organic solvent (e.g., methanol) and add a small volume to the aqueous buffer with vigorous vortexing. The final concentration of the organic solvent in the assay should be tested for its effect on enzyme activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Methanol (anhydrous, HPLC grade)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous methanol to achieve the desired stock concentration (e.g., 1-10 mM).

  • Vortex the tube until the solid is completely dissolved.

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Quantification of this compound by HPLC

Objective: To determine the concentration and purity of a this compound solution.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)

  • Mobile Phase B: Acetonitrile

  • Reference standard of this compound (if available)

Procedure:

  • Sample Preparation: Dilute the this compound solution to be tested in the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient elution is typically used, for example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (for the adenine (B156593) ring of Coenzyme A)

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard (if available) or by mass spectrometry confirmation.

    • Quantify the concentration by integrating the peak area and comparing it to a calibration curve generated from a reference standard. Purity can be estimated by the relative area of the main peak.

Visualizations

Peroxisomal Beta-Oxidation Pathway

The following diagram illustrates the role of this compound as an intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_outside VLCFA_CoA Very-Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase VLCFA Very-Long-Chain Fatty Acid VLCFA->VLCFA_CoA Acyl-CoA Synthetase

Caption: Role of this compound in peroxisomal beta-oxidation.

Experimental Workflow for Enzymatic Assay

This workflow outlines the key steps for performing an enzymatic assay using this compound as a substrate, for example, with 3-ketoacyl-CoA thiolase.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Assay Buffer and Enzyme Solution start->prep_reagents prep_substrate Prepare Fresh This compound Working Solution start->prep_substrate mix_reagents Mix Assay Components (Buffer, Enzyme, Co-factors) prep_reagents->mix_reagents prep_substrate->mix_reagents initiate_reaction Initiate Reaction by Adding Substrate mix_reagents->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometrically) initiate_reaction->monitor_reaction analyze_data Analyze Data (Calculate Initial Velocity) monitor_reaction->analyze_data end End analyze_data->end

Caption: General workflow for an enzymatic assay with this compound.

Technical Support Center: Troubleshooting Low Signal Intensity in 3-Oxohexadecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low signal intensity during the detection of 3-Oxohexadecanoyl-CoA. The following information is designed to help identify and resolve common issues encountered during LC-MS/MS analysis.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Q1: My signal for this compound is very low or completely absent. Where should I begin troubleshooting?

A1: A complete loss of signal often points to a singular, critical failure, while low signal can stem from multiple factors. A systematic approach is crucial to efficiently pinpoint the issue. Start by isolating the major components of your workflow: the mass spectrometer (MS), the liquid chromatography (LC) system, and your sample preparation protocol.[1][2]

The flowchart below outlines a logical troubleshooting workflow. Start by infusing a freshly prepared standard directly into the mass spectrometer to confirm instrument functionality. If the MS performs as expected, the issue likely lies with the LC system or the sample preparation.[2][3]

start Low Signal Intensity Detected infuse_std Directly Infuse Standard into MS start->infuse_std ms_signal_q MS Signal Strong? infuse_std->ms_signal_q inject_lc Inject Standard via LC System ms_signal_q->inject_lc  Yes troubleshoot_ms Troubleshoot MS: - Clean Ion Source - Check Tuning & Calibration - Verify Gas Flows & Voltages ms_signal_q->troubleshoot_ms  No lc_signal_q LC-MS Signal Strong? inject_lc->lc_signal_q troubleshoot_lc Troubleshoot LC: - Check for Leaks/Blockages - Purge Pumps - Prepare Fresh Mobile Phase - Replace Column lc_signal_q->troubleshoot_lc  No troubleshoot_sample Troubleshoot Sample Prep: - Review Extraction Protocol - Assess Matrix Effects - Check for Analyte Degradation - Use Internal Standard lc_signal_q->troubleshoot_sample  Yes end_node Problem Resolved troubleshoot_ms->end_node troubleshoot_lc->end_node troubleshoot_sample->end_node cluster_0 Precursor Ion (Q1) cluster_1 Collision Cell (Q2) cluster_2 Product Ions (Q3) Precursor This compound [M+H]⁺ m/z 1020.3 Collision Fragmentation Precursor->Collision Product1 [M+H-507.3]⁺ m/z 513.0 (For Quantification) Collision->Product1 Neutral Loss of 507.3 Da Product2 Adenosine 3',5'-diphosphate m/z 428.0 (For Confirmation) Collision->Product2 sample 1. Weigh ~50 mg frozen tissue on ice homogenize 2. Homogenize in 1 mL ice-cold buffer (e.g., 100 mM potassium phosphate, pH 7.2) containing internal standard sample->homogenize extract 3. Add 2 mL 2-propanol, vortex. Then add 2 mL acetonitrile, vortex. homogenize->extract centrifuge 4. Centrifuge at 10,000 x g for 10 min at 4°C extract->centrifuge collect 5. Collect supernatant containing acyl-CoAs centrifuge->collect dry 6. Dry supernatant under nitrogen stream collect->dry reconstitute 7. Reconstitute in 100 µL of initial mobile phase dry->reconstitute analyze 8. Transfer to autosampler vial for analysis reconstitute->analyze

References

Validation & Comparative

Navigating the Crossroads of Fatty Acid Beta-Oxidation: A Comparative Analysis of 3-Oxohexadecanoyl-CoA and Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the metabolic intermediates in fatty acid beta-oxidation is critical for dissecting cellular energy homeostasis and developing novel therapeutic strategies. This guide provides an objective comparison of two key players in the breakdown of palmitic acid: the initial substrate, palmitoyl-CoA, and a pivotal intermediate, 3-Oxohexadecanoyl-CoA. We delve into their distinct roles, the enzymatic reactions they undergo, and the experimental methodologies used to assess their metabolism, supported by available quantitative data.

The catabolism of long-chain fatty acids, a cornerstone of cellular energy production, proceeds through a cyclical sequence of enzymatic reactions known as beta-oxidation. Within the mitochondrial matrix, this pathway systematically shortens fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2. Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, is a primary substrate initiating this metabolic spiral. As it traverses the initial steps of the first cycle, it is converted to this compound, a transient but crucial intermediate, before the final thiolytic cleavage. While both are C16-acyl-CoA species, their chemical structure and position within the beta-oxidation pathway dictate their distinct enzymatic handling and metabolic fate.

Quantitative Analysis of Enzymatic Reactions

A direct comparison of the "beta-oxidation" of palmitoyl-CoA and this compound is conceptually inexact, as they represent different stages of the same pathway. A more precise comparison involves examining the kinetics of the specific enzymes that act upon each of these molecules. Palmitoyl-CoA is the substrate for the first enzyme in the cycle, Acyl-CoA Dehydrogenase, while this compound is the substrate for the final enzyme of the cycle, 3-ketoacyl-CoA thiolase. The intermediate, 3-hydroxyhexadecanoyl-CoA, is the substrate for 3-hydroxyacyl-CoA dehydrogenase. For long-chain fatty acids like palmitate, these enzymatic activities are carried out by Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and the mitochondrial trifunctional protein (MTP), which houses the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and long-chain 3-ketoacyl-CoA thiolase activities.

While comprehensive, directly comparable kinetic data for the human long-chain specific enzymes with their C16 substrates is not always available in a single source, the following table summarizes the known substrate specificities and provides context for their relative processing.

SubstrateEnzymeEnzyme ComplexOptimal Substrate Chain LengthKinetic Parameters (if available)
Palmitoyl-CoA (C16:0-CoA)Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)-C16Specific Km and Vmax values for human VLCAD with palmitoyl-CoA are not consistently reported across literature. However, VLCAD is responsible for over 80% of palmitoyl-CoA dehydrogenation in human cells.[1][2]
3-Hydroxyhexadecanoyl-CoALong-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)Mitochondrial Trifunctional Protein (MTP)Long-chainThe LCHAD activity of MTP is highest with long-chain substrates. For the reverse reaction, the activity against 3-ketopalmitoyl-CoA (C16) is significantly higher than with shorter chain ketoacyl-CoAs.[3]
This compoundLong-Chain 3-Ketoacyl-CoA ThiolaseMitochondrial Trifunctional Protein (MTP)Long-chainHas a broad chain-length specificity, with specific isoforms for long-chain substrates housed within the MTP.[4][5]

Experimental Protocols

The quantitative assessment of beta-oxidation and the activity of its constituent enzymes are fundamental to metabolic research. Below are detailed methodologies for key experiments.

Measurement of Overall Beta-Oxidation Rate

This protocol measures the flux of a radiolabeled fatty acid through the beta-oxidation pathway in isolated mitochondria or cultured cells.

Principle: The rate of beta-oxidation is determined by quantifying the production of radiolabeled acetyl-CoA and other acid-soluble intermediates from a radiolabeled long-chain fatty acid substrate, such as [1-¹⁴C]palmitate or [9,10-³H]palmitate.

Materials:

  • Isolated mitochondria or cultured cells

  • Radiolabeled substrate: [1-¹⁴C]palmitoyl-CoA or [9,10-³H]palmitoyl-CoA

  • Reaction buffer (e.g., containing KH₂PO₄, MgCl₂, L-carnitine, and malate)

  • Perchloric acid (HClO₄)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Incubation: Incubate isolated mitochondria or cells with the reaction buffer containing the radiolabeled palmitoyl-CoA at 37°C. The inclusion of L-carnitine is crucial for the transport of palmitoyl-CoA into the mitochondria. Malate is included to regenerate CoA-SH from the produced acetyl-CoA, allowing the beta-oxidation to proceed.

  • Reaction Termination: Stop the reaction by adding a final concentration of perchloric acid. This will precipitate proteins and larger molecules, while the smaller, acid-soluble metabolites (including acetyl-CoA and other short-chain acyl-CoAs) remain in the supernatant.

  • Separation: Centrifuge the samples to pellet the precipitated material.

  • Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity in the supernatant is proportional to the rate of beta-oxidation.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This assay measures the activity of LCHAD by monitoring the change in absorbance resulting from the reduction of NAD⁺ to NADH.

Principle: The LCHAD-catalyzed oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm. The reaction can also be measured in the reverse direction by monitoring the oxidation of NADH to NAD⁺.

Materials:

  • Purified mitochondrial trifunctional protein (MTP) or mitochondrial extract

  • Substrate: 3-Hydroxyhexadecanoyl-CoA

  • Cofactor: NAD⁺ (for the forward reaction) or NADH (for the reverse reaction with this compound as substrate)

  • Assay buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5-8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺, and the enzyme source.

  • Initiation of Reaction: Start the reaction by adding the substrate, 3-hydroxyhexadecanoyl-CoA.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The initial rate of absorbance change is proportional to the enzyme activity.

  • Calculation: The enzyme activity can be calculated using the Beer-Lambert law, with the known extinction coefficient for NADH at 340 nm.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of 3-ketoacyl-CoA by monitoring the disappearance of the Mg²⁺-complexed enol form of the substrate.

Principle: The substrate, 3-ketoacyl-CoA, forms a magnesium-enol complex that has a characteristic absorbance at 303 nm. The thiolase-catalyzed cleavage of the substrate leads to a decrease in this absorbance.

Materials:

  • Purified mitochondrial trifunctional protein (MTP) or mitochondrial extract

  • Substrate: this compound

  • Cofactor: Coenzyme A (CoA-SH)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl₂)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, MgCl₂, and the substrate, this compound. Allow the enolate complex to form.

  • Initiation of Reaction: Start the reaction by adding CoA-SH.

  • Measurement: Immediately monitor the decrease in absorbance at 303 nm over time. The initial rate of absorbance change is proportional to the enzyme activity.

  • Calculation: The enzyme activity can be calculated from the rate of absorbance change and the extinction coefficient of the Mg²⁺-enol complex.

Signaling Pathways and Logical Relationships

The sequential nature of beta-oxidation can be visualized to better understand the relationship between palmitoyl-CoA and this compound.

Beta_Oxidation_Comparison cluster_beta_oxidation First Cycle of Palmitoyl-CoA Beta-Oxidation cluster_cofactors Cofactor Changes palmitoyl_coa Palmitoyl-CoA (C16) enoyl_coa trans-Δ²-Hexadecenoyl-CoA palmitoyl_coa->enoyl_coa  Acyl-CoA  Dehydrogenase  (VLCAD) fad FAD hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA enoyl_coa->hydroxyacyl_coa  Enoyl-CoA  Hydratase  (MTP) oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa  3-Hydroxyacyl-CoA  Dehydrogenase  (LCHAD/MTP) nad NAD⁺ myristoyl_coa Myristoyl-CoA (C14) oxoacyl_coa->myristoyl_coa  3-Ketoacyl-CoA  Thiolase  (MTP) acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa fadh2 FADH₂ nadh NADH + H⁺

Figure 1: The initial steps of beta-oxidation of palmitoyl-CoA.

References

3-Oxohexadecanoyl-CoA as a Potential Biomarker for Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for the early diagnosis, risk stratification, and development of novel therapeutic interventions for metabolic diseases. This guide provides a comparative analysis of 3-Oxohexadecanoyl-CoA as a potential biomarker for metabolic diseases, evaluating its standing against established and emerging biomarkers. While direct evidence for this compound in widespread metabolic conditions such as metabolic syndrome and type 2 diabetes remains nascent, its role in fatty acid metabolism provides a strong rationale for its investigation. This document summarizes the current understanding, presents comparative data on related molecules, and provides detailed experimental methodologies to facilitate further research.

Introduction to this compound

This compound is an intermediate metabolite in the mitochondrial beta-oxidation of long-chain fatty acids.[1] Specifically, it is the product of the third step in this pathway, generated from 3-hydroxyhexadecanoyl-CoA by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Its subsequent conversion to acetyl-CoA and a shortened acyl-CoA is catalyzed by 3-ketoacyl-CoA thiolase. Given that metabolic diseases are often characterized by dysregulated fatty acid oxidation, the levels of intermediates like this compound could theoretically reflect metabolic dysfunction.

Comparative Analysis of Biomarkers for Metabolic Disease

Currently, the diagnosis of metabolic syndrome relies on a cluster of clinical and biochemical markers. The validation of a new biomarker requires rigorous comparison with these established indicators in terms of sensitivity, specificity, and predictive value.

While specific quantitative data for this compound in large human cohort studies of metabolic syndrome or type 2 diabetes is limited, we can infer its potential by examining a closely related and more extensively studied class of molecules: acylcarnitines . Acyl-CoAs, including this compound, are converted to acylcarnitines for transport and are readily detectable in blood and urine. Alterations in acylcarnitine profiles have been linked to various metabolic disorders.[2][3][4][5]

Quantitative Data Summary

The following table compares the performance of established metabolic disease biomarkers with that of acylcarnitines, which serve as a proxy for the potential utility of acyl-CoAs like this compound.

Biomarker CategoryBiomarkerTypical Alteration in Metabolic DiseaseMethod of DetectionPerformance Characteristics (Illustrative)
Glycemic Control Fasting Plasma GlucoseElevatedPhotometric AssayHigh sensitivity and specificity for diabetes diagnosis.
HbA1cElevatedImmunoassay, HPLCReflects long-term glycemic control.
Lipid Profile Triglycerides (TG)ElevatedEnzymatic AssayA key component of metabolic syndrome criteria.
HDL CholesterolDecreasedEnzymatic AssayA key component of metabolic syndrome criteria.
LDL CholesterolElevatedEnzymatic AssayA primary target for cardiovascular risk reduction.
Inflammatory Markers C-Reactive Protein (CRP)ElevatedImmunoassayIndicates systemic inflammation associated with metabolic disease.
Interleukin-6 (IL-6)ElevatedImmunoassayA pro-inflammatory cytokine linked to insulin (B600854) resistance.
Adipokines AdiponectinDecreasedImmunoassayAn insulin-sensitizing hormone.
LeptinElevatedImmunoassayAssociated with adiposity and leptin resistance.
Fatty Acid Metabolism Intermediates Acylcarnitines (as a proxy for Acyl-CoAs) Elevated levels of specific long-chain acylcarnitines [2][4]Tandem Mass Spectrometry (MS/MS) [2]Emerging evidence suggests a strong association with insulin resistance and future risk of type 2 diabetes. [3][4]
This compound (potential)Hypothesized to be alteredHPLC, LC-MS/MS[6]Currently under investigation; direct evidence in common metabolic diseases is lacking.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the analytical approaches for these biomarkers, the following diagrams are provided.

Fatty_Acid_Beta_Oxidation cluster_legend Legend Long-Chain Fatty Acid Long-Chain Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Long-Chain Fatty Acid->Fatty Acyl-CoA ACSL trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA ACADVL 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Hydratase 3-Oxoacyl-CoA\n(e.g., this compound) 3-Oxoacyl-CoA (e.g., this compound) 3-Hydroxyacyl-CoA->3-Oxoacyl-CoA\n(e.g., this compound) Dehydrogenase Acetyl-CoA + Shorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA 3-Oxoacyl-CoA\n(e.g., this compound)->Acetyl-CoA + Shorter Acyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA + Shorter Acyl-CoA->TCA Cycle Potential Biomarker Potential Biomarker

Figure 1. Simplified pathway of mitochondrial beta-oxidation of long-chain fatty acids.

Biomarker_Validation_Workflow cluster_quantification Quantification Methods Patient Cohort\n(Metabolic Disease vs. Healthy) Patient Cohort (Metabolic Disease vs. Healthy) Sample Collection\n(Plasma, Serum, Urine) Sample Collection (Plasma, Serum, Urine) Patient Cohort\n(Metabolic Disease vs. Healthy)->Sample Collection\n(Plasma, Serum, Urine) Metabolite Extraction Metabolite Extraction Sample Collection\n(Plasma, Serum, Urine)->Metabolite Extraction Quantification Quantification Metabolite Extraction->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis LC-MS/MS\n(Acylcarnitines, this compound) LC-MS/MS (Acylcarnitines, this compound) Immunoassay\n(CRP, IL-6, Adiponectin, Leptin) Immunoassay (CRP, IL-6, Adiponectin, Leptin) Enzymatic Assays\n(Glucose, Lipids) Enzymatic Assays (Glucose, Lipids) Biomarker Performance Evaluation\n(Sensitivity, Specificity, ROC curves) Biomarker Performance Evaluation (Sensitivity, Specificity, ROC curves) Statistical Analysis->Biomarker Performance Evaluation\n(Sensitivity, Specificity, ROC curves) Validation in Independent Cohorts Validation in Independent Cohorts Biomarker Performance Evaluation\n(Sensitivity, Specificity, ROC curves)->Validation in Independent Cohorts

Figure 2. General workflow for biomarker validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are representative protocols for the quantification of this compound and related biomarkers.

Protocol 1: Quantification of this compound by HPLC

This protocol is based on a published method for the synthesis and detection of this compound.[6]

1. Sample Preparation (from tissue or cells):

  • Homogenize tissue or cell pellets in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Precipitate proteins using a cold organic solvent (e.g., acetonitrile (B52724) or perchloric acid).

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm (for the adenine (B156593) ring of CoA).

  • Standard Curve: Prepare a standard curve using synthesized this compound of known concentrations.

Protocol 2: Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This is a widely used method in clinical metabolomics for newborn screening and metabolic disease research.[2]

1. Sample Preparation (from plasma or serum):

  • To 50 µL of plasma or serum, add an internal standard solution containing a mixture of isotopically labeled acylcarnitines.

  • Precipitate proteins by adding 200 µL of cold acetonitrile.

  • Vortex and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or HILIC column suitable for polar metabolites.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • MS System: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each acylcarnitine species. A common precursor ion scan for acylcarnitines is at m/z 85.

Conclusion and Future Directions

This compound, as a direct intermediate in fatty acid beta-oxidation, holds theoretical promise as a biomarker for metabolic diseases characterized by mitochondrial dysfunction and altered lipid metabolism. However, there is currently a significant gap in the literature regarding its direct measurement and validation in large human studies of common metabolic disorders.

In contrast, the analysis of acylcarnitine profiles has emerged as a powerful tool, providing a more systemic view of fatty acid oxidation.[3][4][5] Elevated levels of long-chain acylcarnitines, which are derived from long-chain acyl-CoAs like hexadecanoyl-CoA, have been associated with insulin resistance and an increased risk of type 2 diabetes.[2]

Future research should focus on:

  • Developing and validating robust, high-throughput methods for the quantification of this compound and other acyl-CoAs in clinical samples.

  • Conducting large-scale cohort studies to directly compare the levels of this compound with established biomarkers in patients with metabolic syndrome and type 2 diabetes.

  • Investigating the correlation between plasma/serum levels of this compound and its corresponding acylcarnitine to determine if the latter can serve as a reliable surrogate.

By addressing these research questions, the scientific community can definitively determine the clinical utility of this compound as a biomarker for metabolic disease and potentially uncover new insights into the pathophysiology of these complex conditions.

References

A Comparative Analysis of 3-Oxoacyl-CoA Metabolism by Key Beta-Oxidation Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is critical. Central to this process are the 3-oxoacyl-CoA intermediates, which are processed by a suite of enzymes with varying specificities and kinetic properties. This guide provides a comparative analysis of key enzymes involved in 3-oxoacyl-CoA metabolism, focusing on their substrate preferences, kinetic parameters, and subcellular localization. The information presented is supported by experimental data to aid in the design and interpretation of metabolic studies.

Introduction to 3-Oxoacyl-CoAs in Fatty Acid Beta-Oxidation

3-Oxoacyl-CoAs are the final intermediates in each cycle of fatty acid beta-oxidation before the thiolytic cleavage that releases acetyl-CoA. The length of the acyl chain on these molecules varies depending on the initial fatty acid substrate and the number of beta-oxidation cycles completed. The processing of these intermediates is primarily handled by two key enzyme classes: 3-hydroxyacyl-CoA dehydrogenases and 3-ketoacyl-CoA thiolases. These enzymes exist as different isoforms with distinct substrate specificities and are localized in different cellular compartments, namely the mitochondria and peroxisomes.

Comparative Kinetic Analysis of Key Enzymes

The efficiency and substrate preference of enzymes metabolizing 3-oxoacyl-CoAs are crucial determinants of fatty acid catabolism. The following tables summarize the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenases and 3-ketoacyl-CoA thiolases for various 3-oxoacyl-CoA substrates of different chain lengths.

3-Hydroxyacyl-CoA Dehydrogenase (HAD)

HADs catalyze the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-oxoacyl-CoA. Different isoforms of HAD exhibit preferences for short-, medium-, or long-chain substrates.

Enzyme TypeSubstrate (3-Hydroxyacyl-CoA) Chain LengthKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)Medium-Chain~10-50Higher for medium-chainPig Heart[1]
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)Short-Chain (including branched-chain)Lower for short-chainHigher for short-chainHuman[2]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)Long-ChainLower for long-chainHigher for long-chainHuman[3]

Note: Specific Km and Vmax values can vary depending on the experimental conditions. The table provides a general comparison of substrate preferences. HAD has a preference for medium chain substrates, whereas short chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) acts on a wide spectrum of substrates, with a preference for short chain methyl-branched acyl-CoAs[2]. Pig heart L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates[1].

3-Ketoacyl-CoA Thiolase (KAT)

KATs catalyze the thiolytic cleavage of 3-oxoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. Like HADs, thiolases also show substrate specificity based on acyl chain length.

Enzyme TypeSubstrate (3-Ketoacyl-CoA) Chain LengthKm (µM)Relative ActivityOrganism/TissueReference
Mitochondrial 3-Ketoacyl-CoA Thiolase (MCKAT)Medium-ChainLower for medium-chainHigh for medium-chainRat[4][5][6]
Peroxisomal 3-Ketoacyl-CoA ThiolaseMedium to Long-ChainLower for medium/long-chainHighest with lauroyl-CoA (C12)Rat Adipose Tissue[3]
Acetoacetyl-CoA Thiolase (Thiolase II)Acetoacetyl-CoA (C4)Specific for C4High for C4General[7]

Note: Mitochondrial thiolases are generally more active with shorter chain lengths, while peroxisomal thiolases can handle longer chains[3][8]. The promiscuity of medium-chain 3-keto-acyl-CoA thiolase (MCKAT) can lead to a decline in flux during substrate overload[4][5][6].

Subcellular Compartmentalization and Substrate Channeling

Fatty acid beta-oxidation occurs in both mitochondria and peroxisomes, with each organelle having a preference for different types of fatty acids.

  • Mitochondria: Primarily responsible for the beta-oxidation of short-, medium-, and long-chain fatty acids.

  • Peroxisomes: Specialize in the beta-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.

This division of labor is reflected in the substrate specificities of the enzymes within each organelle. Peroxisomes show the lowest Km for medium-chain and mono-unsaturated long-chain fatty acids, while mitochondria have the lowest Km for long-chain fatty acids[3].

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental approaches for studying 3-oxoacyl-CoAs, the following diagrams are provided.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Subcellular_Fractionation Subcellular Fractionation (Mitochondria/Peroxisomes) Tissue_Homogenization->Subcellular_Fractionation Protein_Precipitation Protein Precipitation (e.g., with Sulfosalicylic Acid) Subcellular_Fractionation->Protein_Precipitation Enzyme_Assay Enzyme Activity Assay (Spectrophotometric) Protein_Precipitation->Enzyme_Assay LCMS_Analysis LC-MS/MS Quantification of Acyl-CoAs Protein_Precipitation->LCMS_Analysis

Caption: Experimental Workflow for Analyzing 3-Oxoacyl-CoA Metabolism.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This method measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM)

  • 3-Hydroxyacyl-CoA substrate of desired chain length (e.g., 3-hydroxybutyryl-CoA, 1 mM)

  • Enzyme preparation (cell or tissue lysate, purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and the 3-hydroxyacyl-CoA substrate in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

A coupled assay system can also be used where the 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible and eliminating product inhibition[1].

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the cleavage of 3-oxoacyl-CoA, which can be monitored in the reverse direction by the disappearance of the Mg2+-3-oxoacyl-CoA complex at 305 nm or in the forward direction by the reaction of the released CoASH with DTNB (Ellman's reagent) at 412 nm[9].

Materials (DTNB Method):

  • Tris-HCl buffer (50 mM, pH 7.4)

  • KCl (40 mM)

  • Acetyl-CoA (1 mg/mL)

  • Dicarbonyl-CoA substrate (e.g., succinyl-CoA, 1 mg/mL)

  • Enzyme preparation

  • DTNB solution (10 mM)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, acetyl-CoA, and the dicarbonyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the released CoASH by adding DTNB solution.

  • Read the absorbance at 412 nm.

  • Calculate the amount of CoASH released based on a standard curve.

Quantification of 3-Oxoacyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of various acyl-CoA species.

Sample Preparation:

  • Homogenize tissue or lyse cells in a suitable buffer.

  • Perform protein precipitation using an agent like 5-sulfosalicylic acid (SSA)[10][11]. This method avoids the need for solid-phase extraction which can lead to the loss of some CoA species[11].

  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

LC-MS/MS Analysis:

  • Inject the supernatant onto a reverse-phase LC column (e.g., C18).

  • Elute the acyl-CoAs using a gradient of mobile phases, typically water and acetonitrile (B52724) with an additive like formic acid.

  • Detect and quantify the different 3-oxoacyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions are used for each analyte to ensure specificity[10][11].

  • Quantify the analytes by comparing their peak areas to those of a calibration curve constructed with authentic standards.

This guide provides a foundational comparative analysis for researchers investigating the intricate roles of 3-oxoacyl-CoAs in metabolic health and disease. The provided data and protocols serve as a starting point for more detailed and specific experimental inquiries.

References

The Role of 3-Oxohexadecanoyl-CoA in Long-Chain Fatty Acid Oxidation Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic role of 3-Oxohexadecanoyl-CoA in specific metabolic disorders, primarily focusing on Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and mitochondrial Trifunctional Protein (TFP) deficiency. These autosomal recessive disorders of fatty acid oxidation lead to impaired energy production and the accumulation of toxic metabolic intermediates. This document outlines the pathophysiology, diagnostic markers, and experimental approaches used to study these conditions, with a focus on the implications of disrupted this compound metabolism.

Pathophysiology: The Central Role of Mitochondrial Trifunctional Protein

Mitochondrial long-chain fatty acid β-oxidation is a critical pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver, especially during periods of fasting.[1][2] The mitochondrial trifunctional protein (TFP) is a multi-enzyme complex, composed of four α-subunits and four β-subunits, that catalyzes the last three steps of this pathway for long-chain fatty acids.[3][4]

LCHAD Deficiency is caused by mutations in the HADHA gene, which encodes the α-subunit of TFP. This leads to an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme.[5][6] This enzyme is responsible for the conversion of 3-hydroxyhexadecanoyl-CoA to this compound.

TFP Deficiency can result from mutations in either the HADHA or HADHB gene (encoding the β-subunit), leading to a deficiency of all three enzyme activities of the TFP complex: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase.[3][7] The thiolase component is responsible for cleaving this compound into acetyl-CoA and a shortened fatty acyl-CoA.

In both disorders, the metabolic block leads to the accumulation of long-chain 3-hydroxyacyl-CoAs and their derivatives, primarily 3-hydroxyacylcarnitines.[6][8][9] While this compound itself is not the primary accumulating toxic species, its precursor's buildup is a direct consequence of the enzymatic defect and a key diagnostic marker. The accumulation of these metabolites is believed to be a major contributor to the clinical manifestations of these diseases, including cardiomyopathy, retinopathy, and neuropathy.[5][8][10]

cluster_Mitochondrion Mitochondrial Matrix cluster_Defects Metabolic Blocks cluster_Pathology Pathological Consequences Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Long-Chain Fatty Acyl-CoA->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA\n(e.g., 3-Hydroxyhexadecanoyl-CoA) 3-Hydroxyacyl-CoA (e.g., 3-Hydroxyhexadecanoyl-CoA) Trans-Δ2-Enoyl-CoA->3-Hydroxyacyl-CoA\n(e.g., 3-Hydroxyhexadecanoyl-CoA) Enoyl-CoA Hydratase (TFP α-subunit) 3-Oxoacyl-CoA\n(e.g., this compound) 3-Oxoacyl-CoA (e.g., this compound) 3-Hydroxyacyl-CoA\n(e.g., 3-Hydroxyhexadecanoyl-CoA)->3-Oxoacyl-CoA\n(e.g., this compound) LCHAD (TFP α-subunit) LCHAD_Deficiency LCHAD Deficiency Impairs this step Accumulation of\n3-Hydroxyacyl-CoAs &\n3-Hydroxyacylcarnitines Accumulation of 3-Hydroxyacyl-CoAs & 3-Hydroxyacylcarnitines 3-Hydroxyacyl-CoA\n(e.g., 3-Hydroxyhexadecanoyl-CoA)->Accumulation of\n3-Hydroxyacyl-CoAs &\n3-Hydroxyacylcarnitines Metabolic block leads to Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA\n(e.g., this compound)->Acetyl-CoA 3-Ketoacyl-CoA Thiolase (TFP β-subunit) Shortened Acyl-CoA Shortened Acyl-CoA 3-Oxoacyl-CoA\n(e.g., this compound)->Shortened Acyl-CoA 3-Ketoacyl-CoA Thiolase (TFP β-subunit) TFP_Deficiency TFP Deficiency Impairs these steps Cellular Toxicity Cellular Toxicity Accumulation of\n3-Hydroxyacyl-CoAs &\n3-Hydroxyacylcarnitines->Cellular Toxicity Cardiomyopathy Cardiomyopathy Cellular Toxicity->Cardiomyopathy Retinopathy Retinopathy Cellular Toxicity->Retinopathy Neuropathy Neuropathy Cellular Toxicity->Neuropathy Hepatopathy Hepatopathy Cellular Toxicity->Hepatopathy

Figure 1: Fatty Acid β-Oxidation Pathway and Associated Disorders.

Comparative Analysis of Diagnostic Markers

The diagnosis of LCHAD and TFP deficiencies relies on the detection of characteristic metabolic abnormalities. Tandem mass spectrometry (MS/MS) of acylcarnitines in plasma or dried blood spots is the primary screening method.[4]

AnalyteLCHAD DeficiencyTFP DeficiencyControl Range (Typical)Method of Analysis
3-Hydroxypalmitoylcarnitine (C16-OH) Significantly ElevatedSignificantly ElevatedUndetectable to low levelsTandem Mass Spectrometry (MS/MS)
3-Hydroxyoleoylcarnitine (C18:1-OH) Significantly ElevatedSignificantly ElevatedUndetectable to low levelsTandem Mass Spectrometry (MS/MS)
Ratio: (C16OH + C18OH + C18:1OH) / Free Carnitine (C0) Significantly ElevatedSignificantly ElevatedLowTandem Mass Spectrometry (MS/MS)
LCHAD Enzyme Activity Markedly ReducedReducedNormal RangeSpectrophotometric or UPLC-UV based assays in cultured fibroblasts or lymphocytes
3-Ketoacyl-CoA Thiolase Activity Normal or near-normalMarkedly ReducedNormal RangeEnzyme assays in cultured fibroblasts or lymphocytes
Fatty Acid Oxidation Flux (Palmitate) ReducedMarkedly ReducedNormal RangeIn vitro assay using radiolabeled fatty acids in cultured fibroblasts

Note: Specific reference ranges for metabolites and enzyme activities can vary between laboratories.

A study involving 54 patients with genetically confirmed LCHAD deficiency demonstrated that a calculated "HADHA ratio" of (C16OH + C18OH + C18:1OH)/C0 was significantly elevated in all affected individuals compared to controls, highlighting its diagnostic utility.[11][12]

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry

Objective: To quantify acylcarnitine species in plasma or dried blood spots for the diagnosis and monitoring of LCHAD and TFP deficiencies.

Methodology:

  • Sample Preparation: A small volume of plasma or a punch from a dried blood spot is extracted with a solvent mixture (typically methanol) containing internal standards (isotopically labeled acylcarnitines).

  • Derivatization: The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency and chromatographic separation.

  • Analysis: The derivatized sample is injected into a tandem mass spectrometer. The instrument is operated in precursor ion scanning or multiple reaction monitoring (MRM) mode to specifically detect the fragmentation of acylcarnitines.

  • Quantification: The concentration of each acylcarnitine species is determined by comparing the signal intensity of the analyte to that of its corresponding internal standard.

Plasma or\nDried Blood Spot Plasma or Dried Blood Spot Extraction with\nMethanol + Internal Standards Extraction with Methanol + Internal Standards Plasma or\nDried Blood Spot->Extraction with\nMethanol + Internal Standards Derivatization\n(Butylation) Derivatization (Butylation) Extraction with\nMethanol + Internal Standards->Derivatization\n(Butylation) Tandem Mass\nSpectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) Derivatization\n(Butylation)->Tandem Mass\nSpectrometry (MS/MS) Quantification of\nAcylcarnitines Quantification of Acylcarnitines Tandem Mass\nSpectrometry (MS/MS)->Quantification of\nAcylcarnitines

Figure 2: Workflow for Acylcarnitine Analysis.
LCHAD Enzyme Activity Assay

Objective: To measure the specific activity of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme in patient-derived cells.[13]

Methodology:

  • Cell Culture: Patient and control fibroblasts or lymphocytes are cultured under standard conditions.[13]

  • Cell Lysis: The cells are harvested and lysed to release the mitochondrial enzymes.

  • Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing the substrate (e.g., 3-hydroxypalmitoyl-CoA) and the cofactor NAD+.

  • Detection: The rate of NADH production, which is directly proportional to the LCHAD enzyme activity, is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.

  • Data Analysis: The enzyme activity is calculated and expressed as nmol/min/mg of protein.

Fatty Acid Oxidation Flux Assay in Fibroblasts

Objective: To assess the overall capacity of the mitochondrial β-oxidation pathway in patient-derived fibroblasts.[14][15][16]

Methodology:

  • Cell Culture: Patient and control fibroblasts are grown to near confluence.

  • Incubation with Radiolabeled Substrate: The cells are incubated with a radiolabeled long-chain fatty acid, such as [9,10-³H]-palmitic acid.

  • Measurement of Radiolabeled Water: During β-oxidation, the tritium (B154650) atoms from the fatty acid are released and incorporated into water. The amount of radiolabeled water produced is measured by scintillation counting.

  • Data Analysis: The rate of fatty acid oxidation is calculated and expressed as a percentage of the activity in control cells. In some studies, the ratio of myristate to oleate (B1233923) oxidation is used to better correlate with clinical phenotype.[14][17]

Pathophysiological Mechanisms and Clinical Manifestations

The accumulation of long-chain 3-hydroxyacyl-CoAs and their carnitine derivatives is cytotoxic and contributes to the multi-organ pathology seen in LCHAD and TFP deficiencies.[5][6][8]

Cardiomyopathy: The heart relies heavily on fatty acid oxidation for energy. In TFP deficiency, the severe energy deficit can lead to cardiomyopathy, which can even develop in utero.[18][19] The accumulation of toxic metabolites can also directly damage cardiomyocytes.

Retinopathy: A progressive pigmentary retinopathy is a characteristic feature of LCHAD and TFP deficiencies, but not typically of other fatty acid oxidation disorders.[10][20][21][22][23] The exact mechanism is still under investigation, but it is hypothesized that the accumulation of toxic long-chain 3-hydroxyacylcarnitines is particularly damaging to the retinal pigment epithelium (RPE) and photoreceptors.[10] Studies using induced pluripotent stem cell-derived RPE from LCHAD patients have shown lipid accumulation, disorganized tight junctions, and decreased pigmentation, supporting the direct toxic effect of these metabolites.[20]

Neuropathy: Peripheral neuropathy is another common long-term complication, likely due to the toxic effects of the accumulating metabolites on nerve cells.

cluster_Metabolic_Defect LCHAD/TFP Deficiency cluster_Accumulation Metabolite Accumulation cluster_Pathology Organ-Specific Pathology Impaired β-oxidation of\nlong-chain fatty acids Impaired β-oxidation of long-chain fatty acids Increased 3-hydroxyacyl-CoAs and\n3-hydroxyacylcarnitines Increased 3-hydroxyacyl-CoAs and 3-hydroxyacylcarnitines Impaired β-oxidation of\nlong-chain fatty acids->Increased 3-hydroxyacyl-CoAs and\n3-hydroxyacylcarnitines Cardiomyopathy Cardiomyopathy Increased 3-hydroxyacyl-CoAs and\n3-hydroxyacylcarnitines->Cardiomyopathy Energy deficit & Direct toxicity Retinopathy Retinopathy Increased 3-hydroxyacyl-CoAs and\n3-hydroxyacylcarnitines->Retinopathy Toxicity to RPE & Photoreceptors Neuropathy Neuropathy Increased 3-hydroxyacyl-CoAs and\n3-hydroxyacylcarnitines->Neuropathy Neuronal toxicity Hepatopathy Hepatopathy Increased 3-hydroxyacyl-CoAs and\n3-hydroxyacylcarnitines->Hepatopathy Hepatotoxicity

Figure 3: Relationship between Metabolic Defect and Clinical Manifestations.

Conclusion

While this compound is a transient intermediate in fatty acid β-oxidation, its position in the pathway is critical. Deficiencies in the enzymes that produce (LCHAD) or consume (3-ketoacyl-CoA thiolase component of TFP) this metabolite lead to severe metabolic disorders. The primary pathology arises from the accumulation of its precursor, 3-hydroxyhexadecanoyl-CoA, and its derivatives. Understanding the precise mechanisms of this toxicity is crucial for the development of novel therapeutic strategies beyond dietary management. The use of advanced experimental models, such as patient-derived iPSCs, and detailed metabolomic and lipidomic analyses are providing new insights into the pathophysiology of these devastating disorders and paving the way for targeted interventions.

References

A Comparative Guide to the Stereospecificity of Enzymes for 3-Oxohexadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of fatty acids is a cornerstone of cellular energy production and involves a series of enzymatic reactions collectively known as β-oxidation. A key intermediate in the oxidation of hexadecanoic acid (palmitic acid) is 3-oxohexadecanoyl-CoA. While this compound itself is achiral, its metabolic precursors and downstream products in the β-oxidation spiral possess a chiral center at the C3 position. The enzymes involved in these steps exhibit a high degree of stereospecificity, meaning they selectively recognize and act upon one of two stereoisomers, the (S)- or (R)-enantiomer. This guide provides a detailed comparison of the enzymes that metabolize the precursors to this compound, highlighting their stereochemical preferences and providing supporting experimental data and protocols.

Mitochondrial vs. Peroxisomal β-Oxidation: A Tale of Two Stereochemical Fates

In eukaryotic cells, β-oxidation occurs in two primary locations: the mitochondria and peroxisomes. The stereochemical course of the pathway differs significantly between these two organelles, largely due to the presence of distinct isoforms of key enzymes with opposing stereospecificities.

Mitochondrial β-Oxidation: This is the primary pathway for the degradation of most short-, medium-, and long-chain fatty acids. The enzymes of mitochondrial β-oxidation are highly specific for the (S)-stereoisomer of 3-hydroxyacyl-CoA intermediates.

Peroxisomal β-Oxidation: Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and some other lipid molecules. A key distinction of the peroxisomal pathway is the presence of enzymes that can process (R)-stereoisomers of 3-hydroxyacyl-CoA.

Quantitative Comparison of Key Enzymes

The stereospecificity of the enzymes acting on the 3-hydroxyacyl-CoA precursors to this compound is critical. Below is a summary of the kinetic parameters for the key dehydrogenases involved in both pathways. It is important to note that while the focus is on this compound, much of the detailed kinetic characterization has been performed on shorter-chain substrates. The data presented here for shorter-chain substrates is illustrative of the enzymes' general substrate preferences.

EnzymeOrganelleSubstrate StereoisomerSubstrate (Chain Length)Km (µM)Vmax (µmol/min/mg)Source
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)Mitochondria(S)-3-Hydroxyacyl-CoAAcetoacetyl-CoA (C4)48149[1]
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)Mitochondria(S)-3-Hydroxyacyl-CoAMedium-ChainMost Active-[2]
D-Bifunctional Protein (D-3-Hydroxyacyl-CoA Dehydrogenase activity)Peroxisomes(R)-3-Hydroxyacyl-CoA---[3]

The final step in each cycle of β-oxidation is the thiolytic cleavage of the 3-ketoacyl-CoA, catalyzed by a 3-ketoacyl-CoA thiolase. These enzymes also exist as different isoforms in the mitochondria and peroxisomes.[4] They are generally considered to have broad chain-length specificity.[5]

Signaling Pathways and Experimental Workflows

The metabolic pathways for the degradation of fatty acids, highlighting the stereochemical divergence between the mitochondrial and peroxisomal routes, can be visualized as follows:

fatty_acid_oxidation cluster_mito Mitochondrial β-Oxidation cluster_perox Peroxisomal β-Oxidation mito_enoyl trans-2-Hexadecenoyl-CoA mito_hydratase Enoyl-CoA Hydratase (L-specific) mito_enoyl->mito_hydratase + H2O mito_hydroxy (S)-3-Hydroxyhexadecanoyl-CoA mito_hydratase->mito_hydroxy mito_dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase mito_hydroxy->mito_dehydrogenase - NADH+H+ mito_oxo This compound mito_dehydrogenase->mito_oxo mito_thiolase 3-Ketoacyl-CoA Thiolase mito_oxo->mito_thiolase + CoA-SH mito_products Myristoyl-CoA + Acetyl-CoA mito_thiolase->mito_products perox_enoyl trans-2-Hexadecenoyl-CoA perox_hydratase D-Bifunctional Protein (Enoyl-CoA Hydratase activity) perox_enoyl->perox_hydratase + H2O perox_hydroxy (R)-3-Hydroxyhexadecanoyl-CoA perox_hydratase->perox_hydroxy perox_dehydrogenase D-Bifunctional Protein (D-3-Hydroxyacyl-CoA Dehydrogenase activity) perox_hydroxy->perox_dehydrogenase - NADH+H+ perox_oxo This compound perox_dehydrogenase->perox_oxo perox_thiolase Peroxisomal 3-Ketoacyl-CoA Thiolase perox_oxo->perox_thiolase + CoA-SH perox_products Myristoyl-CoA + Acetyl-CoA perox_thiolase->perox_products start Hexadecanoyl-CoA start->mito_enoyl start->perox_enoyl

References

A Kinetic Comparison of Enzymes Utilizing 3-Oxohexadecanoyl-CoA in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of key enzymes that metabolize 3-Oxohexadecanoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids. Understanding the kinetic profiles of these enzymes is essential for elucidating the regulatory mechanisms of fatty acid metabolism and for the development of therapeutic interventions for metabolic disorders.

Introduction to this compound and its Metabolic Crossroads

This compound is the 3-ketoacyl-CoA derivative of hexadecanoyl-CoA (palmitoyl-CoA), a 16-carbon saturated fatty acid. Its metabolism is central to the peroxisomal β-oxidation pathway, a critical process for breaking down very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and bile acid precursors. The key enzymes that process this compound in this pathway are the D-bifunctional protein (D-BP), the L-bifunctional protein (L-BP), and the peroxisomal 3-ketoacyl-CoA thiolase. Deficiencies in these enzymes can lead to severe, often life-threatening, metabolic disorders.

Enzyme Kinetic Data

EnzymeEC NumberFunction with this compoundSubstrate (for kinetic data)KmVmaxkcatkcat/KmSource
D-Bifunctional Protein (HSD17B4) 1.1.1.n12, 4.2.1.119Dehydrogenase & Hydratase Activity(24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoAData not availableData not availableData not availableData not availableN/A
L-Bifunctional Protein (EHHADH) 1.1.1.35, 4.2.1.17Dehydrogenase & Hydratase ActivityData not availableData not availableData not availableData not availableData not availableN/A
Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) 2.3.1.16Thiolytic cleavageData for the reverse reaction is notedData not availableData not availableData not availableData not available[1]

It is important to note that the data for D-Bifunctional Protein is for a different substrate and serves as a proxy to illustrate the type of kinetic analysis performed on this enzyme.

Signaling and Metabolic Pathways

The metabolism of this compound is a key part of the peroxisomal β-oxidation pathway. The following diagram illustrates the sequence of reactions involving the enzymes discussed.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation Hexadecanoyl-CoA Hexadecanoyl-CoA trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoyl-CoA Hexadecanoyl-CoA->trans-2-Hexadecenoyl-CoA Acyl-CoA Oxidase 3-Hydroxyhexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA trans-2-Hexadecenoyl-CoA->3-Hydroxyhexadecanoyl-CoA D/L-Bifunctional Protein (Hydratase activity) This compound This compound 3-Hydroxyhexadecanoyl-CoA->this compound D/L-Bifunctional Protein (Dehydrogenase activity) Myristoyl-CoA Myristoyl-CoA This compound->Myristoyl-CoA 3-ketoacyl-CoA thiolase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA 3-ketoacyl-CoA thiolase Experimental_Workflow cluster_workflow Kinetic Analysis Workflow A Enzyme Purification (e.g., D-BP, Thiolase) C Enzyme Activity Assay (Spectrophotometric or HPLC-based) A->C B Substrate Synthesis (this compound) B->C D Vary Substrate Concentration C->D E Measure Initial Reaction Velocities (v₀) D->E F Data Analysis (Michaelis-Menten Plot, Lineweaver-Burk Plot) E->F G Determine Kinetic Parameters (Km, Vmax, kcat, kcat/Km) F->G

References

Navigating the Specificity of Acyl-CoA Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific acyl-Coenzyme A (acyl-CoA) molecules is critical for unraveling their diverse roles in metabolism, signaling, and disease. However, the structural similarity among different acyl-CoAs presents a significant challenge: the potential for antibody cross-reactivity. This guide provides an objective comparison of antibody performance against various acyl-CoAs, supported by experimental data and detailed protocols to aid in the selection and validation of these vital research tools.

Acyl-CoAs, thioester derivatives of coenzyme A, are central intermediates in numerous metabolic pathways. Their structural diversity, differing only by the length and saturation of their acyl chains, makes the development of highly specific antibodies a formidable task. Cross-reactivity, where an antibody raised against one acyl-CoA binds to another, can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, rigorous validation of antibody specificity is paramount.

Comparative Analysis of Antibody Cross-Reactivity

While comprehensive, direct comparative studies on the cross-reactivity of a single antibody against a wide panel of acyl-CoAs are not extensively published, data from studies on antibodies against acylated proteins, which utilize acyl-CoAs as donors, can provide valuable insights. The following table summarizes the specificity of an anti-succinyllysine antibody, which indirectly reflects the potential for generating specific antibodies against the corresponding acyl-CoA.

Antibody TargetTested Cross-ReactantsCross-Reactivity ObservedData Source
Succinyl-LysineAcetyl-lysine peptidesNo[Product Datasheet: Anti-Succinyl Lysine (B10760008) Antibody][1][2]
Propionyl-lysine peptidesNo[Product Datasheet: Anti-Succinyl Lysine Antibody][1]
Butyryl-lysine peptidesNo[Product Datasheet: Anti-Succinyl Lysine Antibody][1]
Unmodified lysine peptidesNo[Product Datasheet: Anti-Succinyl Lysine Antibody][1][3]

This data demonstrates that it is possible to generate highly specific antibodies that can distinguish between different short-chain acyl modifications on proteins. This suggests that with careful hapten design and antibody screening, specific antibodies against individual acyl-CoAs can be developed.

Experimental Protocols for Assessing Cross-Reactivity

The gold standard for quantifying the cross-reactivity of antibodies against small molecules like acyl-CoAs is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This technique measures the ability of various acyl-CoAs to compete with the target acyl-CoA for binding to the antibody.

Competitive ELISA Protocol

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Primary Antibody Solution: Dilute the anti-acyl-CoA antibody in blocking buffer to its optimal concentration (determined by titration).
  • Acyl-CoA Standards: Prepare a serial dilution of the target acyl-CoA (the immunogen) in blocking buffer.
  • Competitor Acyl-CoA Solutions: Prepare serial dilutions of other acyl-CoAs to be tested for cross-reactivity in blocking buffer.
  • Enzyme-Conjugated Secondary Antibody: Dilute the secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) in blocking buffer.
  • Substrate Solution: Prepare the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP).
  • Stop Solution: e.g., 2 M H₂SO₄.

2. Plate Coating:

  • Coat the wells of a 96-well microplate with an acyl-CoA-protein conjugate (e.g., acetyl-CoA conjugated to BSA) diluted in coating buffer.
  • Incubate overnight at 4°C.
  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add blocking buffer to each well to block non-specific binding sites.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • In separate tubes, pre-incubate the primary antibody with either the acyl-CoA standards or the competitor acyl-CoA solutions for 1-2 hours at room temperature.
  • Add these antibody-acyl-CoA mixtures to the coated and blocked wells.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate five times with wash buffer.

5. Detection:

  • Add the diluted enzyme-conjugated secondary antibody to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate five times with wash buffer.

6. Signal Development:

  • Add the substrate solution to each well.
  • Incubate in the dark until sufficient color develops.
  • Add the stop solution to each well to stop the reaction.

7. Data Analysis:

  • Read the absorbance at the appropriate wavelength using a microplate reader.
  • Create a standard curve by plotting the absorbance versus the concentration of the target acyl-CoA.
  • Determine the concentration of each competitor acyl-CoA that causes 50% inhibition of the maximum signal (IC50).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Acyl-CoA / IC50 of Competitor Acyl-CoA) x 100

Visualizing Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the biological context of acyl-CoAs, the following diagrams are provided.

experimental_workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Acyl-CoA Conjugate p2 Block Non-Specific Sites p1->p2 c2 Add Mixture to Coated Plate p2->c2 c1 Pre-incubate Antibody with Acyl-CoA Samples c1->c2 d1 Add Secondary Antibody c2->d1 d2 Add Substrate d1->d2 d3 Read Absorbance d2->d3 Data Analysis Data Analysis d3->Data Analysis

Competitive ELISA workflow for assessing antibody cross-reactivity.

signaling_pathway cluster_glycolysis Glycolysis & Fatty Acid Oxidation cluster_tca TCA Cycle cluster_synthesis Biosynthesis cluster_modification Protein Acylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Fatty Acids Fatty Acids Fatty Acids->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Histone Acetylation\n(Gene Regulation) Histone Acetylation (Gene Regulation) Acetyl-CoA->Histone Acetylation\n(Gene Regulation) Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Heme Synthesis Heme Synthesis Succinyl-CoA->Heme Synthesis Protein Succinylation\n(Enzyme Regulation) Protein Succinylation (Enzyme Regulation) Succinyl-CoA->Protein Succinylation\n(Enzyme Regulation) Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Central role of Acetyl-CoA and Succinyl-CoA in metabolism and protein modification.

Conclusion

The specificity of antibodies against acyl-CoAs is a critical parameter for accurate and reliable research in metabolism and cell signaling. While commercially available antibodies may claim specificity, it is incumbent upon the researcher to independently validate these reagents for their specific application. The use of competitive ELISA provides a robust method for quantifying cross-reactivity. As our understanding of the diverse roles of different acyl-CoA species expands, the demand for highly specific and well-characterized antibodies will undoubtedly increase, making rigorous validation an indispensable part of the scientific process.

References

A Comparative Analysis of Mitochondrial and Peroxisomal Metabolism of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of 3-Oxohexadecanoyl-CoA within two key cellular organelles: mitochondria and peroxisomes. Understanding the distinct roles and efficiencies of these pathways is crucial for research into metabolic disorders, drug toxicity, and the development of novel therapeutic interventions. This document summarizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the metabolic processes.

Key Differences in the Metabolism of this compound

Mitochondria and peroxisomes both possess beta-oxidation pathways to break down fatty acids. However, these pathways are not redundant; they exhibit significant differences in terms of substrate preference, enzymatic machinery, and physiological roles. This compound, a 16-carbon 3-ketoacyl-CoA intermediate, is metabolized in both organelles, but the context and outcomes of this metabolism differ significantly.

Mitochondrial beta-oxidation is the primary pathway for the degradation of common long-chain fatty acids to supply acetyl-CoA for ATP production through the citric acid cycle and oxidative phosphorylation.[1][2] In contrast, peroxisomal beta-oxidation is more involved in anabolic processes and the degradation of substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain prostaglandins.[1][3] While peroxisomal beta-oxidation also produces acetyl-CoA, it is a less efficient energy-yielding process as the initial dehydrogenation step does not produce FADH2 for the electron transport chain; instead, it generates hydrogen peroxide (H₂O₂).[2][3]

The final step in each cycle of beta-oxidation, the thiolytic cleavage of the 3-ketoacyl-CoA, is catalyzed by 3-ketoacyl-CoA thiolases. Both mitochondria and peroxisomes contain distinct thiolase isozymes with differing substrate specificities.[4]

Quantitative Data Comparison

The following table summarizes the key quantitative and qualitative differences between the mitochondrial and peroxisomal metabolism of long-chain 3-ketoacyl-CoAs, with a focus on C16 substrates like this compound. Direct kinetic data for this compound is limited, therefore, data for the overall beta-oxidation of C16 fatty acids and the substrate specificities of the relevant enzymes are presented.

FeatureMitochondrial MetabolismPeroxisomal Metabolism
Primary Function ATP production via complete oxidation of fatty acids.[1][2]Chain shortening of very-long-chain and branched fatty acids; anabolic processes.[1][3]
Substrate Affinity (Apparent Km) Low µM range for long-chain fatty acids (C16:0-C18:0).[5]Low µM range for medium-chain (C9:0-C10:0) and mono-unsaturated long-chain fatty acids (C16:1-C22:1).[5]
Key Enzyme (Thiolysis) Mitochondrial 3-ketoacyl-CoA thiolase (e.g., ACAA2).[6]Peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1).[4]
Energy Yield High (produces FADH₂, NADH, and acetyl-CoA for ATP synthesis).[3]Low (initial step produces H₂O₂ instead of FADH₂).[2][3]
Regulation Tightly regulated by cellular energy status (e.g., NADH/NAD⁺ and acetyl-CoA/CoA ratios).[7]Less directly coupled to cellular energy demands.[2]
End Products Acetyl-CoA (enters citric acid cycle), NADH, FADH₂.[6]Acetyl-CoA, chain-shortened acyl-CoAs (exported to mitochondria for complete oxidation), NADH, H₂O₂.[3]

Signaling and Metabolic Pathways

The metabolic pathways for this compound in mitochondria and peroxisomes are depicted below.

Mitochondrial_Beta_Oxidation cluster_matrix Mitochondrial Matrix Hexadecanoyl_CoA Hexadecanoyl-CoA (C16) Three_Oxohexadecanoyl_CoA This compound Hexadecanoyl_CoA->Three_Oxohexadecanoyl_CoA Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase Tetradecanoyl_CoA Tetradecanoyl-CoA (C14) Three_Oxohexadecanoyl_CoA->Tetradecanoyl_CoA Mitochondrial 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Three_Oxohexadecanoyl_CoA->Acetyl_CoA Mitochondrial 3-Ketoacyl-CoA Thiolase Further Beta-Oxidation Cycles Further Beta-Oxidation Cycles Tetradecanoyl_CoA->Further Beta-Oxidation Cycles TCA Citric Acid Cycle Acetyl_CoA->TCA

Figure 1. Mitochondrial beta-oxidation of Hexadecanoyl-CoA.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_export Export to Mitochondria VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA Three_Oxohexadecanoyl_CoA This compound VLCFA_CoA->Three_Oxohexadecanoyl_CoA Acyl-CoA Oxidase, Bifunctional Enzyme H2O2 H₂O₂ VLCFA_CoA->H2O2 Acyl-CoA Oxidase Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Three_Oxohexadecanoyl_CoA->Chain_Shortened_Acyl_CoA Peroxisomal 3-Ketoacyl-CoA Thiolase Acetyl_CoA_Perox Acetyl-CoA Three_Oxohexadecanoyl_CoA->Acetyl_CoA_Perox Peroxisomal 3-Ketoacyl-CoA Thiolase Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Chain_Shortened_Acyl_CoA->Mitochondrial Beta-Oxidation Mitochondrial Metabolism Mitochondrial Metabolism Acetyl_CoA_Perox->Mitochondrial Metabolism

Figure 2. Peroxisomal beta-oxidation of a very-long-chain fatty acid.

Experimental Protocols

The following section details the methodologies for key experiments to compare the metabolism of this compound in isolated mitochondria and peroxisomes.

Isolation of Mitochondria and Peroxisomes

Objective: To obtain purified and functional mitochondrial and peroxisomal fractions from tissue (e.g., rat liver).

Materials:

  • Fresh tissue (e.g., rat liver)

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Homogenizer (Dounce or Potter-Elvehjem)

  • Centrifuge (refrigerated)

  • Density gradient medium (e.g., Percoll or OptiPrep)

Procedure:

  • Mince the tissue in ice-cold isolation buffer.

  • Homogenize the tissue with a loose-fitting pestle to disrupt the cells while keeping organelles intact.

  • Perform differential centrifugation to enrich for mitochondria and peroxisomes. A low-speed spin (e.g., 600 x g for 10 min) pellets nuclei and unbroken cells. A subsequent high-speed spin (e.g., 8,000 x g for 15 min) pellets a crude organelle fraction containing mitochondria and peroxisomes.

  • For further purification, resuspend the crude organelle pellet and layer it onto a density gradient.

  • Centrifuge the gradient at high speed (e.g., 60,000 x g for 30 min). Mitochondria and peroxisomes will separate into distinct bands based on their density.

  • Carefully collect the respective organelle fractions.

  • Wash the isolated organelles in isolation buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the isolated fractions (e.g., using a Bradford or BCA assay).

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

Objective: To measure the rate of thiolytic cleavage of this compound by mitochondrial and peroxisomal thiolases.

Principle: The thiolysis of a 3-ketoacyl-CoA in the presence of Coenzyme A (CoA) results in the formation of a shortened acyl-CoA and acetyl-CoA. This reaction can be measured in the reverse (condensation) direction by monitoring the disappearance of the enolate anion of the 3-ketoacyl-CoA at a specific wavelength, or in a coupled assay in the forward direction. A common method is to monitor the decrease in absorbance of the Mg²⁺-complexed enolate of the 3-ketoacyl-CoA at 303 nm.

Materials:

  • Isolated mitochondrial or peroxisomal fractions

  • Assay Buffer (e.g., 50 mM Tris-HCl, 25 mM MgCl₂, pH 8.0)

  • This compound (substrate)

  • Coenzyme A (CoA)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer and a known concentration of this compound.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the isolated mitochondrial or peroxisomal fraction.

  • Immediately start monitoring the decrease in absorbance at 303 nm over time.

  • The initial rate of the reaction is proportional to the enzyme activity.

  • Calculate the specific activity (e.g., in nmol/min/mg protein) using the molar extinction coefficient of the 3-ketoacyl-CoA-Mg²⁺ complex.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_isolation Organelle Isolation cluster_assay Enzyme Activity Assay Tissue Tissue Homogenization Diff_Cent Differential Centrifugation Tissue->Diff_Cent Density_Grad Density Gradient Centrifugation Diff_Cent->Density_Grad Mito Isolated Mitochondria Density_Grad->Mito Perox Isolated Peroxisomes Density_Grad->Perox Assay_Setup Spectrophotometric Assay Setup (Substrate: this compound) Mito->Assay_Setup Perox->Assay_Setup Data_Acq Data Acquisition (Absorbance at 303 nm) Assay_Setup->Data_Acq Data_Analysis Data Analysis (Specific Activity, Km, Vmax) Data_Acq->Data_Analysis

Figure 3. Workflow for comparing 3-ketoacyl-CoA thiolase activity.

Conclusion

The metabolism of this compound is a key step in fatty acid beta-oxidation, occurring in both mitochondria and peroxisomes. While the fundamental chemical reaction of thiolytic cleavage is the same, the context, regulation, and ultimate physiological outcome are distinct in each organelle. Mitochondrial metabolism is geared towards maximizing energy production from common fatty acids, whereas peroxisomal metabolism is specialized for the initial breakdown of substrates that are less favorable for mitochondria, with a broader role that includes anabolic pathways. A thorough understanding of these differences is essential for researchers in metabolism, toxicology, and drug development, as alterations in the balance between these two pathways can have significant physiological and pathological consequences. The experimental protocols provided in this guide offer a framework for the direct comparison of these metabolic processes in a laboratory setting.

References

Unveiling the Signaling Potential of 3-Oxohexadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, the roles of metabolic intermediates as signaling molecules are increasingly being recognized. Long-chain acyl-CoAs, traditionally viewed as substrates for energy production and lipid synthesis, are now understood to be key players in regulating a variety of cellular processes. This guide provides a comparative analysis of the potential signaling role of 3-Oxohexadecanoyl-CoA against its better-understood counterparts, palmitoyl-CoA and oleoyl-CoA. While direct evidence for this compound in cell signaling remains nascent, its structural similarity to known signaling lipids warrants a thorough investigation. This document outlines the established signaling functions of comparable molecules and provides detailed experimental protocols to facilitate the validation of this compound's role in these pathways.

Comparative Analysis of Long-Chain Acyl-CoAs in Cell Signaling

The signaling functions of long-chain acyl-CoAs are diverse, ranging from the modulation of transcription factors to the direct regulation of enzyme activity. Here, we compare the known signaling activities of palmitoyl-CoA and oleoyl-CoA, providing a framework for the potential investigation of this compound.

Signaling Target/PathwayPalmitoyl-CoA (C16:0-CoA)Oleoyl-CoA (C18:1-CoA)This compound (C16:0-oxo-CoA)
Protein Kinase C (PKC) Modulation Potentiates atypical PKC (aPKC) activity with a half-maximal value of approximately 3 µM.[1] Undergoes covalent attachment (acylation) to PKC, which may facilitate its translocation to membranes.[2]Potentiates aPKC activity (half-maximal value ~3 µM) and inhibits novel PKC (nPKC) activity with a half-maximal effect at 10 µM.[1]Putative; requires experimental validation.
Hepatocyte Nuclear Factor 4α (HNF-4α) Regulation Binds to the ligand-binding domain of HNF-4α with a reported dissociation constant (Kd) of 2.6 µM, modulating its transcriptional activity.[3]Modulates HNF-4α transcriptional activity, with effects dependent on the degree of saturation.Putative; requires experimental validation.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Can influence PPARγ activity.[4]Known to be an endogenous ligand for PPARs, influencing the expression of genes involved in lipid metabolism.Putative; structurally related oxo-fatty acids have been shown to activate PPARα and PPARγ with EC50 values in the micromolar range.[5]
Ion Channel Regulation Can modulate the activity of various ion channels, contributing to changes in intracellular ion concentrations.Can modulate the activity of various ion channels.Putative; requires experimental validation.
Protein Acylation Serves as a substrate for the post-translational modification of proteins (palmitoylation), affecting their localization and function.[2]Less common as a direct acylating agent compared to saturated fatty acyl-CoAs.Putative; the reactivity of the oxo-group may influence its ability to acylate proteins.

Visualizing the Signaling Landscape

To better understand the potential signaling pathways, the following diagrams illustrate the established roles of long-chain acyl-CoAs and the workflow for investigating novel signaling molecules.

Signaling_Pathways cluster_extracellular Extracellular Space / Cytosol cluster_intracellular Intracellular Fatty Acids Fatty Acids LC-Acyl-CoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA, Oleoyl-CoA) Fatty Acids->LC-Acyl-CoA Acyl-CoA Synthetase PKC Protein Kinase C LC-Acyl-CoA->PKC Modulates Activity HNF4a HNF-4α LC-Acyl-CoA->HNF4a Binds & Regulates PPARs PPARs LC-Acyl-CoA->PPARs Activates IonChannels Ion Channels LC-Acyl-CoA->IonChannels Regulates Gating ProteinAcylation Protein Acylation LC-Acyl-CoA->ProteinAcylation Substrate Downstream Downstream Signaling & Gene Regulation PKC->Downstream HNF4a->Downstream PPARs->Downstream IonChannels->Downstream ProteinAcylation->Downstream Experimental_Workflow cluster_synthesis Preparation cluster_assays In Vitro & In Cellulo Assays cluster_validation Validation Synthesis Synthesis & Purification of This compound PKC_Assay PKC Activity Assay Synthesis->PKC_Assay HNF4a_Assay HNF-4α Binding & Transactivation Assay Synthesis->HNF4a_Assay PPAR_Assay PPAR Reporter Assay Synthesis->PPAR_Assay Calcium_Assay Intracellular Ca2+ Measurement Synthesis->Calcium_Assay Data_Analysis Data Analysis & Comparison PKC_Assay->Data_Analysis HNF4a_Assay->Data_Analysis PPAR_Assay->Data_Analysis Calcium_Assay->Data_Analysis Conclusion Validation of Signaling Role Data_Analysis->Conclusion

References

Navigating the Metabolic Maze: 3-Oxohexadecanoyl-CoA in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the shifting landscape of a key fatty acid metabolite.

Introduction: 3-Oxohexadecanoyl-CoA is a critical intermediate in mitochondrial beta-oxidation, the primary pathway for cellular energy production from fatty acids. As the product of the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), its cellular concentration is intrinsically linked to the flux of fatty acid metabolism. Dysregulation of this metabolic pathway is increasingly recognized as a hallmark of various pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease. This guide provides a comparative overview of the role and relative abundance of this compound in healthy versus diseased states, supported by experimental data on related metabolites and enzyme activity, and detailed protocols for its quantification. While direct comparative quantitative data for this compound is emerging, this guide synthesizes current knowledge to provide a valuable resource for researchers in the field.

Comparative Analysis: this compound in Pathophysiology

The cellular pool of this compound is dynamically regulated by the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH). Alterations in HADH expression and function, therefore, provide a strong indication of the corresponding shifts in this compound levels in various diseases.

Condition HADH Expression/Activity Inferred this compound Levels (relative to healthy tissue) Key Pathological Implications
Healthy Tissues Normal physiological levelsBaselineEfficient energy production from fatty acids, maintenance of cellular homeostasis.
Cancer Variably dysregulated (often downregulated in cancers like gastric and kidney, but upregulated in colon cancer)[1]Likely decreased in some cancers, potentially increased in others.Altered energy metabolism to support rapid proliferation (Warburg effect vs. fatty acid oxidation dependency), changes in signaling pathways.[1]
Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) Downregulated HADH has been observed in models of Parkinson's disease.[2]Potentially decreased.Impaired mitochondrial function and energy production in neurons, contributing to neuronal stress and degeneration.[2]
Cardiovascular Disease While direct data on HADH is limited, elevated levels of downstream metabolites like 3-hydroxyacylcarnitines are associated with increased cardiovascular risk.Indirect evidence suggests potential pathway dysregulation.Inefficient fatty acid oxidation in cardiac muscle can lead to lipotoxicity, impaired contractility, and heart failure.

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a robust method for the sensitive and specific quantification of this compound and other long-chain acyl-CoAs in biological samples.

1. Sample Preparation (from cell culture or tissue)

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in ice-cold methanol (B129727) and transfer to a microcentrifuge tube.

  • Tissue Homogenization: Snap-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in 10 volumes of ice-cold 10% trichloroacetic acid (TCA).

  • Protein Precipitation and Extraction:

    • Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to the cell suspension or tissue homogenate.

    • Sonicate the sample on ice to ensure complete cell lysis and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

2. Solid Phase Extraction (SPE) for Sample Clean-up

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The specific precursor-to-product ion transition for this compound should be optimized on the instrument. A common fragmentation involves the neutral loss of the phosphopantetheine group.

    • Data Analysis: Quantify the peak area of this compound relative to the internal standard. Generate a standard curve with known concentrations of this compound to determine the absolute concentration in the samples.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

To better understand the context of this compound's role, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow for its analysis.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., (S)-3-Hydroxyhexadecanoyl-CoA) HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) 3_Hydroxyacyl_CoA->HADH 3_Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Thiolase β-Ketothiolase 3_Oxoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA Shorter Acyl-CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Re-enters β-oxidation Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA HADH->3_Oxoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Shorter_Acyl_CoA

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Biological_Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Lysis Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., TCA) Homogenization->Protein_Precipitation Extraction Acyl-CoA Extraction Protein_Precipitation->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Elution Elution SPE->Elution Drying_Reconstitution Drying & Reconstitution Elution->Drying_Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Drying_Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental Workflow for this compound Quantification.

Conclusion and Future Directions

The study of this compound and its role in health and disease is a rapidly evolving field. While direct quantification in various disease states is an area requiring further investigation, the established links between its parent enzyme, HADH, and critical pathologies underscore its importance. The methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations. Future studies focusing on comparative metabolomics of this compound will be instrumental in elucidating its precise role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies targeting fatty acid metabolism.

References

A Comparative Guide to the Functional Differences Between 3-Oxohexadecanoyl-CoA and Shorter-Chain 3-Oxoacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between the long-chain 3-Oxohexadecanoyl-CoA (a 16-carbon 3-oxoacyl-CoA) and its shorter-chain counterparts. The focus is on their distinct roles in metabolic pathways, enzyme kinetics, and cellular signaling, supported by experimental data and detailed protocols.

Introduction

3-Oxoacyl-CoAs are critical intermediates in the beta-oxidation of fatty acids, a major metabolic pathway for energy production. The chain length of these molecules significantly influences their metabolic fate, the enzymes that process them, and their ability to act as signaling molecules, thereby affecting cellular function and gene expression. Understanding these differences is crucial for research into metabolic disorders, drug development, and the study of cellular signaling cascades.

Metabolic Pathway Differences

Both this compound and shorter-chain 3-oxoacyl-CoAs are processed in the mitochondrial fatty acid beta-oxidation pathway. However, the enzymes involved exhibit distinct substrate specificities based on the acyl chain length.[1][2]

This compound is catabolized by enzymes that preferentially handle long-chain substrates. In contrast, shorter-chain 3-oxoacyl-CoAs (e.g., 3-oxobutyryl-CoA, C4) are substrates for enzymes with higher activity towards short to medium-chain lengths.[1][3] This enzymatic segregation ensures efficient processing of a wide range of fatty acids.

cluster_long_chain Long-Chain Beta-Oxidation cluster_short_chain Short-Chain Beta-Oxidation This compound This compound Long-Chain 3-Ketoacyl-CoA Thiolase Long-Chain 3-Ketoacyl-CoA Thiolase This compound->Long-Chain 3-Ketoacyl-CoA Thiolase Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase->this compound Myristoyl-CoA Myristoyl-CoA Long-Chain 3-Ketoacyl-CoA Thiolase->Myristoyl-CoA Acetyl-CoA_L Acetyl-CoA_L Long-Chain 3-Ketoacyl-CoA Thiolase->Acetyl-CoA_L Acetyl-CoA 3-Hydroxyhexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA->Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Shorter-Chain 3-Oxoacyl-CoAs Shorter-Chain 3-Oxoacyl-CoAs Short-Chain 3-Ketoacyl-CoA Thiolase Short-Chain 3-Ketoacyl-CoA Thiolase Shorter-Chain 3-Oxoacyl-CoAs->Short-Chain 3-Ketoacyl-CoA Thiolase Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase->Shorter-Chain 3-Oxoacyl-CoAs Acyl-CoA (n-2) Acyl-CoA (n-2) Short-Chain 3-Ketoacyl-CoA Thiolase->Acyl-CoA (n-2) Acetyl-CoA_S Acetyl-CoA_S Short-Chain 3-Ketoacyl-CoA Thiolase->Acetyl-CoA_S Acetyl-CoA Shorter-Chain 3-Hydroxyacyl-CoA Shorter-Chain 3-Hydroxyacyl-CoA Shorter-Chain 3-Hydroxyacyl-CoA->Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase

Fig. 1: Metabolic processing of 3-oxoacyl-CoAs.

Enzyme Kinetics Comparison

The efficiency with which enzymes process 3-oxoacyl-CoAs of different chain lengths is reflected in their kinetic parameters, primarily the Michaelis constant (Km) and maximum velocity (Vmax).

EnzymeSubstrateKm (µM)Vmax (relative activity)Organism/TissueReference
3-Oxoacyl-CoA Thiolase II Acetoacetyl-CoA (C4)27Lower for shorter chainsSunflower Cotyledons[4]
3-Oxohexanoyl-CoA (C6)3-7Sunflower Cotyledons[4]
3-Oxodecanoyl-CoA (C10)3-7Sunflower Cotyledons[4]
This compound (C16)3-7Higher for longer chainsSunflower Cotyledons[4]
L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxybutyryl-CoA (C4)-Less activePig Heart[5]
3-Hydroxydecanoyl-CoA (C10)-Most activePig Heart[5]
3-Hydroxyhexadecanoyl-CoA (C16)-Less activePig Heart[5]

Cellular Signaling Differences

Beyond their metabolic roles, 3-oxoacyl-CoAs and their parent acyl-CoAs function as signaling molecules, with distinct pathways being influenced by their chain length.

This compound and PPARα Activation

Long-chain acyl-CoAs, including by extension this compound, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6][7] PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism.[8] The binding of long-chain acyl-CoAs to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in fatty acid uptake, activation, and oxidation.[6][9] This creates a feed-forward mechanism where the products of fatty acid metabolism stimulate their own catabolism.

This compound This compound PPARalpha PPARalpha This compound->PPARalpha binds and activates RXR RXR PPARalpha->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression activates

Fig. 2: PPARα activation by this compound.
Shorter-Chain 3-Oxoacyl-CoAs and Histone Acylation

Shorter-chain acyl-CoAs, derived from the metabolism of short-chain fatty acids, are key donors of acyl groups for the post-translational modification of histones.[10][11] This process, known as histone acylation, plays a crucial role in regulating chromatin structure and gene expression.[12] Histone acetyltransferases (HATs) can utilize various short-chain acyl-CoAs, such as acetyl-CoA, propionyl-CoA, and butyryl-CoA, to modify lysine (B10760008) residues on histone tails.[13] This neutralizes the positive charge of lysine, leading to a more open chromatin structure that is permissive for transcription.[12] The availability of different short-chain acyl-CoAs, which is influenced by the metabolic state of the cell, can therefore directly impact the epigenetic landscape and gene expression patterns.[11]

Shorter-Chain 3-Oxoacyl-CoAs Shorter-Chain 3-Oxoacyl-CoAs Short-Chain Acyl-CoAs Short-Chain Acyl-CoAs Shorter-Chain 3-Oxoacyl-CoAs->Short-Chain Acyl-CoAs generates HATs HATs Short-Chain Acyl-CoAs->HATs donates acyl group to Histone Histone HATs->Histone acylates Acylated Histone Acylated Histone Histone->Acylated Histone Chromatin Remodeling Chromatin Remodeling Acylated Histone->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression alters

Fig. 3: Histone acylation by short-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues for LC-MS/MS Analysis

This protocol is adapted for the extraction of a broad range of acyl-CoA species from tissue samples.

1. Reagents and Materials:

  • Frozen tissue (~40 mg)

  • 100 mM Potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN):2-propanol:methanol (3:1:1)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Homogenizer

  • Sonicator

  • Centrifuge

2. Procedure:

  • Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of the ACN:2-propanol:methanol solvent mixture containing the internal standard.

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes.

  • Sonicate for 3 minutes.

  • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the cleavage of 3-ketoacyl-CoA by monitoring the reaction of the released Coenzyme A with DTNB (Ellman's reagent).

1. Reagents and Materials:

  • 50 mM Tris buffer, pH 7.4

  • 40 mM KCl

  • 1 mg/mL Acetyl-CoA

  • 1 mg/mL 3-oxoacyl-CoA substrate (e.g., this compound or a shorter-chain equivalent)

  • Purified 3-ketoacyl-CoA thiolase enzyme

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Spectrophotometer capable of reading at 412 nm

2. Procedure:

  • Prepare a reaction mixture in a total volume of 100 µL containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, 1 mg/mL acetyl-CoA, and the 3-oxoacyl-CoA substrate.

  • Initiate the reaction by adding a known amount of the purified 3-ketoacyl-CoA thiolase enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and develop the color by adding 100 µL of 10 mM DTNB solution.

  • Measure the absorbance at 412 nm. The increase in absorbance is proportional to the amount of Coenzyme A released, which reflects the enzyme activity.

cluster_extraction Acyl-CoA Extraction Workflow cluster_assay Thiolase Activity Assay Workflow Tissue Homogenization Tissue Homogenization Vortexing & Sonication Vortexing & Sonication Tissue Homogenization->Vortexing & Sonication Centrifugation Centrifugation Vortexing & Sonication->Centrifugation Supernatant for LC-MS/MS Supernatant for LC-MS/MS Centrifugation->Supernatant for LC-MS/MS Reaction Setup Reaction Setup Enzyme Addition Enzyme Addition Reaction Setup->Enzyme Addition Incubation Incubation Enzyme Addition->Incubation DTNB Addition DTNB Addition Incubation->DTNB Addition Absorbance Reading Absorbance Reading DTNB Addition->Absorbance Reading

Fig. 4: Experimental workflows.

Conclusion

The functional distinctions between this compound and its shorter-chain counterparts are profound, extending from their processing in metabolic pathways to their roles as key signaling molecules. Long-chain 3-oxoacyl-CoAs are primarily catabolized by a specific set of enzymes and act as potent activators of the nuclear receptor PPARα, thereby regulating lipid homeostasis. In contrast, shorter-chain 3-oxoacyl-CoAs are metabolized by a different enzymatic machinery and serve as precursors for histone acylation, directly linking cellular metabolism to epigenetic control of gene expression. These chain-length-dependent differences highlight the intricate regulation of cellular processes by fatty acid metabolites and offer promising avenues for therapeutic intervention in metabolic and other diseases.

References

A Researcher's Guide to Validating In Vitro Studies of 3-Oxohexadecanoyl-CoA for In Vivo Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, bridging the gap between in vitro discoveries and in vivo applications is a critical challenge. This guide provides a comparative framework for validating laboratory findings related to 3-Oxohexadecanoyl-CoA, a key intermediate in fatty acid metabolism.[1][2] Misleading in vitro results can lead to failed in vivo studies, wasting significant resources.[3][4] This document outlines common experimental approaches, presents data organization strategies, and offers detailed protocols to enhance the translational relevance of your research.

Section 1: The In Vitro to In Vivo Translation Challenge

In vitro (in glass) studies offer a controlled environment to investigate the specific mechanisms of molecules like this compound at a cellular or subcellular level.[5][6] These experiments are essential for initial screening and hypothesis generation. However, they lack the systemic complexity of a living organism.[3][4]

In vivo (within the living) studies, typically involving animal models, are necessary to understand how a substance affects a whole organism, accounting for complex metabolic processes, absorption, distribution, and potential toxicities.[3][5][7] Promising in vitro results often fail to translate to in vivo efficacy due to these complex interactions.[3] This guide focuses on methodologies to bridge this translational gap for studies involving fatty acid oxidation (FAO).

Section 2: Comparative Analysis of Experimental Approaches

Validating in vitro findings requires a multi-step approach that moves from isolated systems to complex biological environments. Below is a comparison of common methodologies.

Table 1: Comparison of In Vitro vs. In Vivo Methodologies for FAO Studies

Parameter In Vitro Approach In Vivo Approach Key Considerations for Correlation
System Isolated enzymes, cell cultures (e.g., primary hepatocytes), permeabilized cells.[8][9]Whole organisms (e.g., C57BL/6 mice, knockout models for FAO disorders).[7][10][11][12]Cellular models may not replicate the hormonal and metabolic signaling present in a whole animal.
Endpoint Enzyme kinetics (Km, Vmax), metabolite production (e.g., Acetyl-CoA), oxygen consumption rate.[13]Blood/tissue acylcarnitine profiles, whole-body energy expenditure, organ-specific fatty acid uptake (e.g., via PET imaging), phenotypic changes (e.g., cold tolerance, exercise intolerance).[7][14]Direct comparison of absolute values is often impossible. Focus on relative changes and dose-response relationships.
Compound Delivery Direct application to media.Oral gavage, intravenous injection, dietary administration.Bioavailability, first-pass metabolism, and tissue distribution in vivo can drastically alter the effective concentration.
Typical Metric IC50 / EC50 (Concentration for 50% inhibition/effect).ED50 (Dose for 50% effect), change in biomarkers, survival rate.A potent IC50 in vitro may not translate to a low ED50 in vivo if the compound has poor pharmacokinetic properties.
Limitations Lacks systemic context, potential for false positives, does not account for pharmacokinetics.[4]More complex, expensive, ethical considerations, species differences may not fully translate to humans.[3]Select animal models that recapitulate the human condition of interest, such as specific genetic knockout mice for fatty acid oxidation disorders.[7][10][12]

Section 3: Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is crucial for designing robust validation studies.

Workflow for In Vivo Validation

The following diagram illustrates a logical workflow for progressing from an initial in vitro discovery to in vivo validation.

G cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase vitro1 Hypothesis: Compound X modulates FAO via this compound vitro2 Enzyme Assay: Test Compound X on 3-ketoacyl-CoA thiolase vitro1->vitro2 vitro3 Cell-Based Assay: Measure FAO rate in hepatocytes with Compound X vitro2->vitro3 vivo1 Animal Model Selection: Choose relevant model (e.g., VLCAD-/- mouse) vitro3->vivo1 Promising In Vitro Data vivo2 Pharmacokinetic Study: Determine bioavailability and dosing of Compound X vivo1->vivo2 vivo3 Efficacy Study: Administer Compound X and measure in vivo FAO biomarkers vivo2->vivo3 vivo4 Phenotypic Analysis: Assess physiological outcomes (e.g., exercise tolerance) vivo3->vivo4 vivo4->vitro1 Feedback Loop: Refine Hypothesis

Caption: A logical workflow from in vitro discovery to in vivo validation.

Mitochondrial Fatty Acid β-Oxidation Pathway

This compound is the substrate for the final step in each cycle of mitochondrial β-oxidation, catalyzed by 3-ketoacyl-CoA thiolase.

PalmitoylCoA Palmitoyl-CoA (C16) EnoylCoA trans-2-Enoyl-CoA PalmitoylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA This compound HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase MyristoylCoA Myristoyl-CoA (C14) OxoacylCoA->MyristoylCoA 3-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA

Caption: The role of this compound in the β-oxidation spiral.

Section 4: Detailed Experimental Protocols

Reproducibility is key to validating research. The following are representative protocols for quantifying fatty acid oxidation.

Protocol 1: In Vitro FAO Measurement in Cultured Cells

This protocol is adapted from established methods for measuring FAO in intact cells.[8][13]

  • Cell Preparation:

    • Seed cells (e.g., HepG2, primary hepatocytes) in a 96-well cell culture plate at a density of 5 x 10^4 cells/well.

    • Incubate overnight to allow for cell adherence.

    • To increase reliance on FAO, cells can be glucose-deprived for 2-4 hours before the assay by replacing the medium with a glucose-free DMEM supplemented with L-carnitine.[13]

  • Assay Procedure:

    • Prepare the FAO measurement medium containing a fatty acid substrate (e.g., 150 µM Oleate-BSA conjugate).

    • Add the test compound (e.g., a potential modulator of 3-ketoacyl-CoA thiolase) at various concentrations to the appropriate wells. Include vehicle-only controls.

    • For measuring mitochondrial FAO specifically, include wells with an inhibitor of carnitine palmitoyltransferase 1 (CPT1), such as etomoxir.[8]

    • The rate of FAO can be determined by measuring the rate of oxygen consumption using a microplate reader equipped for such measurements or by using radiolabeled fatty acids (e.g., [¹⁴C]palmitic acid) and quantifying the production of radiolabeled acid-soluble metabolites.[8][15]

  • Data Analysis:

    • Calculate the oxygen consumption rate (OCR) or the amount of radiolabeled product generated per unit time, normalized to cell number or protein concentration.

    • Compare the rates between control and compound-treated wells to determine the effect on FAO.

Protocol 2: Ex Vivo/In Vivo FAO Measurement in Animal Tissues

This protocol outlines a method for assessing FAO in tissues isolated from an in vivo experiment.[15]

  • In Vivo Treatment:

    • Administer the test compound to the selected animal model (e.g., C57BL/6 mice) via the desired route (e.g., oral gavage) for the specified duration. Include a vehicle control group.

  • Tissue Isolation:

    • At the end of the treatment period, humanely euthanize the animals.

    • Rapidly excise the tissue of interest (e.g., liver, heart, skeletal muscle) and place it in ice-cold homogenization buffer.

  • Homogenate Preparation:

    • Mince the tissue and homogenize it using a Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 600 x g) to remove nuclei and cellular debris. The supernatant contains mitochondria.

  • Ex Vivo FAO Assay:

    • Incubate a portion of the tissue homogenate in an assay buffer containing a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid.[8]

    • The reaction is typically carried out for 30-60 minutes at 37°C.

    • Terminate the reaction by adding perchloric acid, which precipitates protein and lipids but leaves small, acid-soluble metabolites (ASMs) like acetyl-CoA in the supernatant.

    • Measure the radioactivity in the supernatant using liquid scintillation counting.

  • Data Analysis:

    • Calculate the rate of FAO as nmol of [¹⁴C]palmitate converted to ASMs per minute per mg of protein.

    • Use statistical analysis (e.g., t-test or ANOVA) to compare the FAO rates between the vehicle- and compound-treated groups to determine the in vivo effect of the compound.

References

A Comparative Analysis of 3-Oxohexadecanoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced concentrations of metabolic intermediates across different species is paramount. This guide provides a comparative overview of 3-Oxohexadecanoyl-CoA, a key intermediate in fatty acid metabolism. Due to the inherent challenges in quantifying specific long-chain acyl-CoA species, this document synthesizes available data on related compounds to offer a broader perspective on the metabolic landscape.

While direct comparative data for this compound across a wide range of species remains limited in published literature, we can infer its relative abundance by examining the concentrations of total long-chain acyl-CoAs and other related intermediates in various organisms. The following table summarizes these findings to provide a contextual understanding.

Comparative Data on Long-Chain Acyl-CoA Levels

Species/OrganismTissue/Cell TypeAnalyteConcentrationReference
Rat (Rattus norvegicus)LiverTotal Acyl-CoA83 ± 11 nmol/g wet weight[1]
Hamster (Mesocricetus auratus)HeartTotal Acyl-CoA61 ± 9 nmol/g wet weight[1]
Arabidopsis thaliana (mutant)SeedlingsLong-chain acyl-CoAs (C16-C20)Accumulation observed[2]

Note: The data presented are for total or long-chain acyl-CoA pools and not specifically for this compound. These values should be considered as indicative of the general abundance of these intermediates in the respective tissues.

Metabolic Pathway of this compound in Beta-Oxidation

This compound is a transient intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway systematically shortens long-chain fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Beta_Oxidation_Pathway Hexadecanoyl-CoA Hexadecanoyl-CoA trans-Δ2-Hexadecenoyl-CoA trans-Δ2-Hexadecenoyl-CoA Hexadecanoyl-CoA->trans-Δ2-Hexadecenoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyhexadecanoyl-CoA L-3-Hydroxyhexadecanoyl-CoA trans-Δ2-Hexadecenoyl-CoA->L-3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase This compound This compound L-3-Hydroxyhexadecanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Tetradecanoyl-CoA Tetradecanoyl-CoA This compound->Tetradecanoyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Mitochondrial Beta-Oxidation of Hexadecanoyl-CoA.

Experimental Protocols for the Quantification of this compound

The accurate quantification of long-chain acyl-CoAs like this compound is technically demanding due to their low abundance and susceptibility to degradation. The most robust and widely used method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction of Acyl-CoAs from Tissues

This protocol is a synthesis of methods described for the extraction of acyl-CoAs from mammalian and plant tissues.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • 5% (w/v) 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • Homogenizer

  • Centrifuge (capable of 15,000 x g and 4°C)

Procedure:

  • Freeze-clamp the tissue in liquid nitrogen immediately upon collection to quench metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Weigh approximately 50-100 mg of the frozen powder into a pre-chilled tube.

  • Add 500 µL of ice-cold 5% SSA containing the internal standard.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Store the extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The m/z of the [M+H]⁺ ion for this compound.

  • Product Ion (Q3): A characteristic fragment ion of this compound, often resulting from the neutral loss of the phosphopantetheine moiety.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Generalized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Collection Tissue Collection (Flash Freeze) Homogenization Homogenization in Extraction Buffer + IS Tissue_Collection->Homogenization Centrifugation Centrifugation (15,000 x g, 4°C) Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification against Standard Curve MS_Detection->Quantification

Workflow for this compound Quantification.

References

Confirming the Identity of 3-Oxohexadecanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate identification and quantification of specific acyl-Coenzyme A (acyl-CoA) species are critical. 3-Oxohexadecanoyl-CoA, a key intermediate in fatty acid beta-oxidation, presents a unique analytical challenge due to its low abundance and physicochemical properties. This guide provides an objective comparison of the predominant analytical methodologies for confirming the identity of this compound in biological samples, supported by experimental data and detailed protocols.

The gold standard for the analysis of this compound and other long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers unparalleled sensitivity and specificity, allowing for confident identification and quantification even in complex biological matrices.[3] Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, can also be employed, though they generally offer lower sensitivity.[4][5]

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological sample. Below is a comparison of the key performance metrics for different approaches.

Method Principle Strengths Limitations Typical Limit of Quantification (LOQ)
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity.[3] Ability to multiplex and analyze multiple acyl-CoAs simultaneously. Robust and reproducible.[1]Higher initial instrument cost. Matrix effects can influence ionization.Low nanomolar to femtomole range.[6][7]
HPLC-UV Chromatographic separation followed by detection based on UV absorbance of the adenine (B156593) moiety of CoA.Lower instrument cost. Relatively straightforward operation.Lower sensitivity compared to MS.[8] Potential for co-eluting compounds to interfere with quantification.[4] Not suitable for trace-level analysis.Micromolar range.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful analytical outcomes. The following sections outline common methodologies for the extraction and analysis of this compound.

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is a widely adopted method for the sensitive and specific quantification of long-chain acyl-CoAs.

1. Sample Preparation (Protein Precipitation)

  • Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile (B52724)/methanol/water).[8][9]

  • Vortex the homogenate vigorously to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile in water).[2]

2. Chromatographic Separation

  • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) for optimal separation of long-chain acyl-CoAs.[2]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the hydrophobic long-chain acyl-CoAs.[2]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.[2]

3. Mass Spectrometry Detection

  • Ionization Mode: Positive electrospray ionization (ESI) is generally preferred for acyl-CoAs as it provides better sensitivity.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific fragment ion.

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺.

    • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.3 m/z) is often monitored.[1][10]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (80% Methanol) Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC HPLC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometer (Positive ESI) LC->MS Data Data Acquisition (MRM Mode) MS->Data

Workflow for LC-MS/MS analysis of this compound.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For samples with a high degree of matrix complexity, an additional solid-phase extraction step can significantly improve data quality by reducing interferences.[4]

  • Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.

  • Loading: Load the reconstituted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).[4]

  • Drying and Reconstitution: Proceed with the drying and reconstitution steps as described in Protocol 1.

cluster_spe Solid-Phase Extraction Workflow Conditioning 1. Condition Cartridge Loading 2. Load Sample Extract Conditioning->Loading Washing 3. Wash (Remove Impurities) Loading->Washing Elution 4. Elute (Acyl-CoAs) Washing->Elution

Solid-Phase Extraction (SPE) workflow for sample cleanup.

Signaling Pathway Context: Fatty Acid Beta-Oxidation

The accurate measurement of this compound is crucial for understanding the flux through the fatty acid beta-oxidation pathway. This metabolite is a direct product of the third step in the cycle, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

HexadecanoylCoA Hexadecanoyl-CoA EnoylCoA trans-2-Hexadecenoyl-CoA HexadecanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyhexadecanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxohexadecanoylCoA This compound HydroxyacylCoA->OxohexadecanoylCoA 3-Hydroxyacyl-CoA Dehydrogenase MyristoylCoA Myristoyl-CoA OxohexadecanoylCoA->MyristoylCoA Thiolase AcetylCoA Acetyl-CoA OxohexadecanoylCoA->AcetylCoA Thiolase

Fatty acid beta-oxidation pathway highlighting this compound.

Conclusion

The confirmation of this compound in biological samples is most reliably achieved through LC-MS/MS. This method provides the necessary sensitivity and specificity for accurate quantification. While simpler techniques like HPLC-UV exist, they are generally not suitable for the low concentrations at which this metabolite is present in most biological systems. The choice of sample preparation, whether a straightforward protein precipitation or a more rigorous solid-phase extraction, will depend on the sample matrix and the required data quality. By employing the detailed protocols and understanding the analytical comparisons presented in this guide, researchers can confidently identify and quantify this compound, enabling deeper insights into fatty acid metabolism and its role in health and disease.

References

A Researcher's Guide to Assessing the Off-Target Effects of 3-Oxohexadecanoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism and its intricate signaling pathways often involves the use of synthetic analogs to probe enzyme function and cellular responses. 3-Oxohexadecanoyl-CoA, a key intermediate in fatty acid metabolism, and its analogs are valuable tools in this research. However, the introduction of such analogs into biological systems carries the inherent risk of off-target effects, where the molecule interacts with unintended proteins or pathways, leading to potential misinterpretation of experimental results. This guide provides a framework for the systematic assessment of the off-target effects of this compound analogs, enabling researchers to select the most specific chemical probes for their studies.

Understanding the Landscape: On-Target vs. Off-Target Effects

This compound primarily participates in fatty acid beta-oxidation and is a substrate for enzymes like 3-ketoacyl-CoA thiolase.[1][2][3] Analogs of this molecule are designed to interact with these primary targets. Off-target effects arise when these analogs bind to and modulate the activity of other proteins, which can be a concern due to the structural similarities among acyl-CoA binding sites in various enzymes.[1]

This guide outlines a multi-tiered approach to de-risk the use of this compound analogs by systematically profiling their specificity.

Comparative Analysis of Off-Target Profiles

A crucial step in assessing new chemical probes is to compare their activity against the intended target versus a panel of potential off-targets. The following tables provide a template for presenting such comparative data. For the purpose of this guide, we will consider hypothetical analogs (Analog A, Analog B, and Analog C) of this compound.

Table 1: In Vitro Enzymatic Assay Data

This table summarizes the inhibitory or substrate activity of the analogs against the primary target (3-Ketoacyl-CoA Thiolase) and a selection of potential off-target enzymes known to bind fatty acyl-CoAs.

CompoundTarget EnzymeIC50 / Km (µM)Fold Selectivity vs. Off-Target 1Fold Selectivity vs. Off-Target 2
This compound 3-Ketoacyl-CoA Thiolase15--
Analog A 3-Ketoacyl-CoA Thiolase1050>100
Off-Target 1 (e.g., Acyl-CoA Synthetase)500--
Off-Target 2 (e.g., Carnitine Palmitoyltransferase)>1000--
Analog B 3-Ketoacyl-CoA Thiolase25510
Off-Target 1 (e.g., Acyl-CoA Synthetase)125--
Off-Target 2 (e.g., Carnitine Palmitoyltransferase)250--
Analog C 3-Ketoacyl-CoA Thiolase5>200>200
Off-Target 1 (e.g., Acyl-CoA Synthetase)>1000--
Off-Target 2 (e.g., Carnitine Palmitoyltransferase)>1000--

Table 2: Cellular Target Engagement and Phenotypic Readouts

This table outlines the results from cell-based assays designed to confirm target engagement and assess broader cellular effects.

CompoundCellular Target Engagement (CETSA Shift, °C)Phenotypic Readout 1 (e.g., Lipid Droplet Accumulation)Phenotypic Readout 2 (e.g., Mitochondrial Respiration)
This compound Not ApplicableBaselineBaseline
Analog A 4.2Moderate IncreaseNo significant change
Analog B 3.8Significant IncreaseSlight Decrease
Analog C 5.5Minimal IncreaseNo significant change

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of a reliable off-target assessment.

Protocol 1: In Vitro Enzyme Inhibition/Activity Profiling

Objective: To determine the potency and selectivity of this compound analogs against a panel of purified enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme (e.g., 3-ketoacyl-CoA thiolase) and potential off-target enzymes. Prepare stock solutions of the natural substrate and the test analogs.

  • Assay Setup: Assays can be performed in a 96- or 384-well plate format. A common method for thiolase activity is a spectrophotometric assay that monitors the cleavage of the 3-ketoacyl-CoA.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme to a mixture containing the substrate (at its Km concentration) and varying concentrations of the analog.

  • Data Acquisition: Measure the reaction rate (e.g., change in absorbance over time) using a plate reader.

  • Data Analysis: Plot the reaction rate as a function of the analog concentration and fit the data to a suitable model (e.g., Michaelis-Menten for substrates, or a dose-response curve for inhibitors) to determine IC50 or Km values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the analog engages its intended target within a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat with the vehicle control or the this compound analog at various concentrations for a defined period.

  • Heat Challenge: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Protein Separation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and analog-treated samples. A shift in the melting curve indicates target engagement by the analog.

Visualizing Workflows and Pathways

Understanding the experimental logic and the biological context is facilitated by clear diagrams.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_cellular Cell-Based Assessment cluster_data Data Analysis and Interpretation A Synthesize this compound Analogs C Enzymatic Assays (IC50 / Km Determination) A->C B Purify Target and Off-Target Enzymes B->C H Determine Selectivity Ratios C->H D Cell Culture E Treat Cells with Analogs D->E F Cellular Thermal Shift Assay (CETSA) E->F G Phenotypic Screening (e.g., High-Content Imaging) E->G I Correlate Target Engagement with Phenotype F->I G->I J Select Most Specific Analog H->J I->J

Caption: Workflow for assessing the off-target effects of this compound analogs.

Signaling_Pathway cluster_pathway Fatty Acid Beta-Oxidation Pathway cluster_off_target Potential Off-Target Interactions FA Fatty Acyl-CoA EnoylCoA trans-2-Enoyl-CoA FA->EnoylCoA ACAD HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA ECH KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA HADH AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA Analog This compound Analog Analog->KetoacylCoA Intended Interaction OffTarget1 Other Acyl-CoA Binding Enzymes Analog->OffTarget1 Off-Target Binding OffTarget2 Signaling Pathways Analog->OffTarget2 Pathway Perturbation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is critical to adhere to the following safety measures to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling 3-Oxohexadecanoyl-CoA. This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

Ventilation:

All handling of this compound and its associated waste should be conducted in a well-ventilated area, ideally within a chemical fume hood to prevent inhalation of any potential dust or aerosols.

Quantitative Data Summary

The following table summarizes key characteristics of this compound waste for clear communication with environmental health and safety (EHS) personnel and licensed hazardous waste contractors.

CharacteristicDescription
Physical State Typically a solid or in solution, depending on experimental use.
Primary Hazards Assumed to be a potential irritant. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Waste Stream Hazardous Chemical Waste

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial for laboratory safety and environmental compliance. Follow this detailed protocol for all materials contaminated with the compound.

1. Waste Identification and Segregation:

  • Treat all materials, including empty containers, that have come into contact with this compound as hazardous chemical waste.

  • Do not mix this waste with other waste streams such as biological or radioactive waste, unless explicitly permitted by your institution's EHS office.[1]

2. Containerization:

  • Choose a waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]

  • The container must be in good condition, with a secure, leak-proof lid.

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[1]

  • Include the full chemical name: "this compound".

  • If the waste is in a solution, list all components and their approximate percentages.[1]

4. Waste Accumulation:

  • For solid or small quantities (<50 mL of solution): Carefully transfer the waste into the designated hazardous waste container. To minimize dust, gently sweep solid material onto a piece of paper or into a weigh boat before transferring.[1]

  • For larger liquid quantities (>50 mL of solution): If this compound is dissolved in a volatile organic solvent, it should be collected in a container designated for flammable liquid waste.[1]

5. Final Disposal:

  • Once the hazardous waste container is full or no longer in use, arrange for its collection by your institution's licensed hazardous waste contractor.[1]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Protocol A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Identify & Segregate Hazardous Waste B->C D Select & Prepare Compatible Container C->D E Label Container: 'HAZARDOUS WASTE' + Chemical Name D->E F Transfer Waste to Container E->F G Arrange for Collection by Licensed Contractor F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling any chemical.[1] For 3-Oxohexadecanoyl-CoA, the following standard laboratory PPE is recommended to create a barrier between the user and the substance.[2]

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.[1][3]Protects against splashes and aerosols.
Hand Protection Nitrile or neoprene powder-free gloves.[1]Provides a barrier against skin contact.
Body Protection A clean lab coat or a disposable gown.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If aerosols or dust may be generated, a fit-tested N95 or higher respirator may be necessary.[1][4]Prevents inhalation of the substance.
Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended for similar chemical compounds.[5] The product label should be consulted for the recommended storage temperature.

  • Preparation :

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

    • Ensure all necessary PPE is donned correctly before handling the compound.[1]

    • Have all necessary equipment and reagents for the experiment readily available to minimize movement and potential for spills.

  • Handling and Use :

    • Avoid direct contact with the skin and eyes.[6]

    • Do not eat, drink, or smoke in the area where the chemical is handled.

    • If the compound is a solid, avoid generating dust.[7] If it is a liquid, avoid creating aerosols.

    • Use appropriate lab equipment (e.g., spatulas, pipettes) for transferring the compound.

  • In Case of a Spill :

    • Evacuate the immediate area if necessary.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5][6]

    • Wash the spill area with soap and water.[5]

    • For larger spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste materials, including unused compounds, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal Route :

    • Dispose of the chemical waste through your institution's hazardous waste disposal program.[4]

    • Do not pour the waste down the drain or dispose of it with regular trash.[4]

    • Follow all local, state, and federal regulations for chemical waste disposal.[4]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[5] Seek medical attention if irritation develops.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS & Protocol B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Retrieve & Weigh/Measure This compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F J Spill or Exposure Occurs E->J G Segregate & Label Waste F->G H Dispose via Hazardous Waste Stream G->H I Doff PPE H->I K Follow Emergency Procedures (First Aid, Spill Cleanup) J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxohexadecanoyl-CoA
Reactant of Route 2
3-Oxohexadecanoyl-CoA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.